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Core Science & Biosynthesis

Foundational

What is 8-Methylquinoline-2-carbaldehyde used for in research?

Executive Summary In the landscape of modern synthetic chemistry, 8-Methylquinoline-2-carbaldehyde (8-MQ-2-C) has emerged as a highly privileged scaffold. Far from being a mere intermediate, this molecule serves as a cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry, 8-Methylquinoline-2-carbaldehyde (8-MQ-2-C) has emerged as a highly privileged scaffold. Far from being a mere intermediate, this molecule serves as a critical junction point in both targeted drug discovery and advanced coordination chemistry. The unique spatial arrangement of its functional groups—an electron-deficient quinoline ring, a reactive C2-aldehyde, and a sterically influential C8-methyl group—makes it an indispensable building block.

As an application scientist, I frequently leverage 8-MQ-2-C to engineer highly specific kinase inhibitors and design bidentate ligands for transition metal catalysis. This whitepaper deconstructs the mechanistic utility of 8-MQ-2-C, providing researchers with field-proven insights, self-validating protocols, and authoritative grounding to accelerate their drug development and materials science workflows.

Physicochemical Profiling & Structural Causality

To effectively utilize 8-MQ-2-C, one must first understand how its physical properties dictate its reactivity. The proximity of the basic quinoline nitrogen to the electrophilic carbonyl carbon creates a highly polarized microenvironment, making the aldehyde exceptionally susceptible to nucleophilic attack (e.g., by amines or enolates). Meanwhile, the C8-methyl group provides essential steric bulk that can lock the conformation of downstream derivatives, a critical factor in receptor-ligand binding thermodynamics.

Table 1: Physicochemical Properties of 8-Methylquinoline-2-carbaldehyde 1

PropertyValue / DescriptionAnalytical Significance
CAS Number 38462-77-0Primary identifier for procurement.
Molecular Formula C₁₁H₉NODictates mass-to-charge (m/z 171.20) in LC-MS.
Molecular Weight 171.20 g/mol Used for precise stoichiometric calculations.
Melting Point 81 - 83 °CIndicator of crystalline purity; broadens if degraded.
Appearance Yellow to tan powderColor arises from extended π-conjugation.
Solubility Soluble in DMSO, DCM, DioxaneEnables versatile solvent selection for synthesis.

Core Application Vector I: Medicinal Chemistry & Pharmacophore Scaffolding

PIM Kinase Inhibitors (Oncology Therapeutics)

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM-1, PIM-2, PIM-3) are serine/threonine kinases overexpressed in various hematological malignancies and solid tumors. Unlike other kinases, PIM kinases are constitutively active and lack a regulatory domain, making direct competitive inhibition at the ATP-binding pocket the only viable therapeutic strategy.

8-MQ-2-C is utilized to synthesize triazolopyridine-based PIM inhibitors 2.

  • The Causality of Design: The quinoline core derived from 8-MQ-2-C inserts deeply into the hydrophobic hinge region of the PIM kinase. The nitrogen atom acts as a critical hydrogen bond acceptor with the kinase backbone. Crucially, the 8-methyl group restricts the rotational freedom of the molecule, reducing the entropic penalty upon binding and significantly boosting target affinity.

G A 8-Methylquinoline-2-carbaldehyde (Precursor) B Triazolopyridine Scaffold (PIM Inhibitor) A->B Synthesis C PIM-1/2/3 Kinases (Overexpressed in Cancer) B->C Inhibits F Apoptosis (Cell Death) B->F Restores D BAD Protein (Pro-apoptotic) C->D Phosphorylates (Inactivates) E mTOR Pathway (Translation/Growth) C->E Activates D->F Promotes G Tumor Cell Survival E->G Promotes

Fig 1: Mechanistic pathway of 8-MQ-2-C derived PIM kinase inhibitors inducing apoptosis.

Plinabulin-Quinoline Derivatives (Microtubule Targeting)

Plinabulin is a potent marine-derived microtubule-depolymerizing agent. Researchers have discovered that substituting plinabulin's native aryl moieties with quinoline-2-carbaldehyde derivatives drastically alters the hydrophobicity and π–π interaction capacity of the drug 3.

  • The Causality of Design: By reacting 8-MQ-2-C (or its halogenated analogs) with 2,5-diketopiperazines via aldol condensation, scientists generate compounds with nanomolar cytotoxic activity against breast carcinoma (MCF-7) and hepatoma (HepG2) cell lines. The quinoline nitrogen enhances aqueous solubility compared to standard benzaldehydes, improving the pharmacokinetic profile.

Core Application Vector II: Coordination Chemistry & Ligand Architecture

Beyond pharmacology, 8-MQ-2-C is a premier precursor for Schiff base bidentate (N,O) ligands . When the aldehyde is condensed with a primary amine, the resulting imine nitrogen and the quinoline nitrogen form a rigid, highly pre-organized chelating pocket.

  • Fluorescent Probes: These Schiff bases are highly sensitive to Zn²⁺. Upon zinc coordination, the internal charge transfer (ICT) or chelation-enhanced fluorescence (CHEF) mechanisms are activated, making them exceptional tools for two-photon imaging in living cells.

  • Catalytic Complexes: Iron(III) complexes utilizing these ligands demonstrate remarkable efficiency in catalyzing C-S cross-coupling reactions, significantly lowering the transition state energy compared to uncatalyzed pathways.

G N1 2,8-Dimethylquinoline N2 SeO2 Oxidation (1,4-Dioxane/H2O) N1->N2 N3 8-Methylquinoline- 2-carbaldehyde N2->N3 Regioselective N4 Aldol Condensation (K2CO3, DMF) N3->N4 N5 Schiff Base Formation (Primary Amines) N3->N5 N6 Plinabulin Derivatives (Cytotoxic Agents) N4->N6 Target: Microtubules N7 N,O-Bidentate Ligands (Metal Complexes) N5->N7 Target: Catalysis/Sensing

Fig 2: Divergent synthetic applications of 8-MQ-2-C in pharmacology and coordination chemistry.

Self-Validating Experimental Protocols

To ensure scientific integrity, I have structured the following methodologies as self-validating systems. Each step includes the chemical causality and the analytical checkpoints required to verify success.

Protocol A: Regioselective Synthesis of 8-MQ-2-C via SeO₂ Oxidation

Adapted from established kinase inhibitor synthesis workflows 2.

Objective: Selectively oxidize the C2-methyl group of 2,8-dimethylquinoline without over-oxidizing to the carboxylic acid or affecting the C8-methyl group. Causality: The C2-methyl group is electronically activated by the adjacent imine nitrogen, drastically lowering the activation energy for the initial ene reaction with Selenium Dioxide (SeO₂). The C8-methyl lacks this activation and remains inert. 1,4-Dioxane/water is used to solubilize both the organic substrate and the inorganic oxidant while buffering the reaction temperature at reflux.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2,8-dimethylquinoline (1.0 eq) in a 10:1 mixture of 1,4-dioxane and water.

  • Oxidation: Add Selenium Dioxide (1.2 eq) in one portion at ambient temperature.

  • Reflux: Heat the reaction mixture to reflux (approx. 100 °C) for 2 to 3 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material spot (UV active) should disappear, replaced by a lower Rf spot corresponding to the aldehyde.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated black selenium metal. Wash the filter cake thoroughly with Dichloromethane (DCM).

  • Isolation: Dry the combined organic filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via reverse-phase chromatography or recrystallization.

  • Self-Validation (NMR): Run a ¹H NMR (CDCl₃). Pass criteria: Disappearance of the C2-methyl singlet (~2.7 ppm). Appearance of a sharp aldehyde proton singlet at ~10.1 ppm. Retention of the C8-methyl singlet at ~2.8 ppm 1.

Protocol B: Aldol Condensation for Plinabulin-Quinoline Derivatives

Adapted from cytotoxic agent development workflows 3.

Objective: Couple 8-MQ-2-C with N,N'-diacetyl-2,5-diketopiperazine to form a conjugated cytotoxic pharmacophore. Causality: Potassium carbonate (K₂CO₃) is selected as a mild base to deprotonate the diketopiperazine α-carbon without causing hydrolytic ring-opening. Anhydrous DMF provides a high-dielectric environment that stabilizes the enolate transition state, driving the nucleophilic attack on the highly electrophilic quinoline aldehyde.

Step-by-Step Procedure:

  • Setup: In a flame-dried flask under inert atmosphere, dissolve N,N'-diacetyl-2,5-diketopiperazine (1.0 eq) and 8-MQ-2-C (2.1 eq for symmetrical bis-derivatives) in anhydrous DMF.

  • Deprotonation/Coupling: Add anhydrous K₂CO₃ (3.0 eq). Stir the suspension at room temperature for 12-16 hours.

    • Note: The condensation proceeds with the concurrent hydrolysis of the N-acetyl groups due to the basic conditions.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. The conjugated product will typically precipitate due to its high hydrophobicity.

  • Isolation: Filter the precipitate, wash with cold water and cold ethanol, and dry under a high vacuum.

  • Self-Validation (LC-MS & NMR):

    • LC-MS: Confirm the mass shift corresponding to the addition of two quinoline moieties minus two water molecules (dehydration step of aldol).

    • ¹H NMR: Pass criteria: Appearance of vinylic protons (alkene linkage) in the region of δ 6.8 - 7.5 ppm, confirming the successful formation of the rigid double bond connecting the heterocycles.

Conclusion

8-Methylquinoline-2-carbaldehyde is a master key in advanced synthetic chemistry. Its rational application—driven by an understanding of its electronic polarization and steric constraints—allows researchers to unlock highly potent kinase inhibitors, novel cytotoxic agents, and sophisticated metal-chelating probes. By adhering to the self-validating protocols outlined above, development teams can ensure high-fidelity synthesis, minimizing downstream attrition in drug discovery and materials engineering pipelines.

References

  • WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors Source: Google Patents URL
  • Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives Source: University of Valladolid (UVA.es) URL:[Link]

Sources

Exploratory

The Strategic Scaffold: Discovery, Synthesis, and Application of 8-Methylquinoline-2-carbaldehyde

Executive Summary & Historical Context In the landscape of heterocyclic chemistry, the quinoline scaffold is a privileged structure. Among its derivatives, 8-Methylquinoline-2-carbaldehyde (8-MQC) stands out as a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

In the landscape of heterocyclic chemistry, the quinoline scaffold is a privileged structure. Among its derivatives, 8-Methylquinoline-2-carbaldehyde (8-MQC) stands out as a highly specialized bifunctional building block. Historically, the exploration of 8-substituted quinoline-2-carboxaldehydes was driven by the field of transition metal coordination chemistry.

A pivotal moment in its historical background occurred in 1981, when researchers Antony J. Deeming and Ian P. Rothwell published foundational work on the palladation behavior of 8-alkylquinolines[1]. Their research demonstrated that while simple 8-methylquinolines undergo direct cyclopalladation via C-H bond cleavage at the 8-position, the introduction of a 2-substituent (such as a carboxaldehyde or its imine derivative) drastically alters the coordination geometry, often preventing cyclometalation and instead favoring bidentate coordination[1].

Today, the utility of 8-MQC has transcended organometallic chemistry. It is now a critical intermediate in modern drug discovery, most notably serving as a precursor in the synthesis of triazolopyridine compounds, which function as highly potent PIM kinase inhibitors for oncological applications[2]. Furthermore, while its positional isomer, 2-methyl-8-quinolinecarboxaldehyde, remains an elusive and undocumented entity in standard chemical databases, 8-MQC is a well-characterized and commercially viable compound[3].

Physicochemical Profiling

Understanding the physical parameters of 8-MQC is critical for downstream purification and handling. The quantitative data below summarizes the established properties of this compound to facilitate comparative analysis during synthetic validation 4[4].

PropertySpecification
Chemical Name 8-Methylquinoline-2-carbaldehyde
CAS Registry Number 38462-77-0
Molecular Formula C₁₁H₉NO
Molecular Weight 171.19 g/mol
Melting Point 81 - 83 °C
Physical Form Solid (Pale Powder)
Storage Temperature Room Temperature (RT)

Synthetic Methodology: The Riley Oxidation Workflow

The de novo synthesis of 8-MQC relies on the selective oxidation of 2,8-dimethylquinoline. As a Senior Application Scientist, I mandate the use of the Riley Oxidation utilizing Selenium dioxide (SeO₂).

Causality of Experimental Design

The choice of SeO₂ is dictated by the electronic asymmetry of the quinoline ring. The methyl group at the 2-position is highly activated (acidic) due to the electron-withdrawing inductive and resonance effects of the adjacent imine nitrogen. Conversely, the 8-methyl group lacks this direct activation. This electronic disparity allows SeO₂ to selectively oxidize the 2-methyl group to a formyl group without disturbing the 8-position 3[3].

Step-by-Step Self-Validating Protocol
  • Reaction Assembly: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,8-dimethylquinoline (1.0 equivalent) in a solvent mixture of 1,4-dioxane and water (10:1 v/v).

    • Causality: Dioxane provides excellent solubility for the organic substrate, while the trace water accelerates the hydrolysis of the intermediate organoselenite ester, driving the reaction forward[2].

  • Reagent Introduction: Add Selenium dioxide (1.2 equivalents) to the solution at room temperature.

    • Self-Validation Checkpoint: The use of a strict 1.2 equivalent limits over-oxidation to the corresponding carboxylic acid.

  • Thermal Activation: Heat the mixture to reflux (approx. 100 °C) for 2 hours.

    • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material (higher Rf​ ) and the emergence of a distinct, UV-active product spot (lower Rf​ ) confirms the conversion. Do not proceed until the starting material is consumed.

  • Quench and Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the precipitated red elemental selenium byproduct. Wash the filter cake thoroughly with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via reverse-phase chromatography or recrystallization to yield 8-MQC as a powder[2].

    • Self-Validation Checkpoint: Confirm product identity via ¹H-NMR. Look for the distinct aldehyde proton singlet at ~10.2 ppm and the preservation of the 8-methyl singlet at ~2.8 ppm.

RileyOxidation SM 2,8-Dimethylquinoline (Substrate) Reagent SeO2 (1.2 eq) in Dioxane/H2O SM->Reagent Dissolution Heat Reflux at 100°C (2 Hours) Reagent->Heat Oxidation Validate TLC Monitoring (Self-Validation) Heat->Validate Aliquot Check Validate->Heat If Incomplete Filter Celite Filtration (Remove Red Se) Validate->Filter If Complete Product 8-Methylquinoline-2-carbaldehyde (Target Yield) Filter->Product Concentration

Caption: Step-by-step self-validating workflow for the selective Riley oxidation of 2,8-dimethylquinoline.

Coordination Chemistry: Ligand Derivatization

Beyond organic synthesis, 8-MQC is a premier precursor for designing bidentate ligands used in transition metal catalysis. By condensing the aldehyde with an amine, researchers can generate N-methylimine derivatives that exhibit unique coordination geometries with Palladium (Pd), Rhodium (Rh), and Iridium (Ir) 1[1].

Causality of Ligand Design

The conversion of the aldehyde to an N-methylimine creates a strong σ-donor nitrogen atom. When reacted with Palladium(II) acetate, the resulting bidentate ligand forces the metal into a highly stable, square-planar coordination complex. The steric bulk of the 8-methyl group actively prevents the C-H activation (cyclopalladation) that would normally occur at the 8-position, thereby locking the metal into the desired N,N'-chelation pocket[1].

Imine Condensation Protocol
  • Condensation: Dissolve 8-MQC in absolute ethanol. Add an excess of methylamine (typically as a 33% solution in ethanol).

  • Stirring: Stir at room temperature for 12 hours.

    • Self-Validation Checkpoint: The reaction is driven by the elimination of water. The shift of the aldehyde ¹H-NMR peak (~10.2 ppm) to an imine C-H peak (~8.5 ppm) confirms total conversion.

  • Complexation: To form the Pd complex, react the isolated N-methylimine ligand with Pd(OAc)₂ in chloroform.

CoordinationPathway Aldehyde 8-MQC (Precursor) Amine Methylamine Condensation Aldehyde->Amine EtOH, RT Ligand N-methylimine Ligand Amine->Ligand -H2O Metal Pd(OAc)2 Addition Ligand->Metal CHCl3 Complex Bidentate Pd(II) Complex Metal->Complex N,N'-Chelation

Caption: Pathway detailing the conversion of 8-MQC to an N-methylimine ligand and subsequent palladation.

Modern Applications in Drug Development

In contemporary medicinal chemistry, the reactive aldehyde moiety of 8-MQC is exploited to construct complex heterocyclic systems. A prime example is its use in the synthesis of triazolopyridine derivatives. These compounds are engineered to act as potent inhibitors of PIM kinases (PIM-1, -2, and -3)—a family of serine/threonine protein kinases that are overexpressed in various hematological malignancies and solid tumors 2[2]. The 8-methyl group serves as a critical steric vector that enhances the binding affinity of the inhibitor within the ATP-binding pocket of the kinase.

References

  • Deeming, A. J., & Rothwell, I. P. "Palladation behaviour of 8-methyl-, 8-ethyl-, and 8-isopropyl-quinolines and some of their 2-substituted derivatives". Molaid (Original DOI: 10.1016/s0022-328x(00)82943-5, 1981). URL:[Link]

  • Google Patents. "WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors". Google Patents.

Sources

Foundational

A Technical Guide to the Synthesis of 8-Methylquinoline-2-carbaldehyde from 2-Methyl-8-aminoquinoline

Abstract This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 2-methyl-8-aminoquinoline into 8-methylquinoline-2-carbaldehyde. Quinoline aldehydes are pivotal i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting 2-methyl-8-aminoquinoline into 8-methylquinoline-2-carbaldehyde. Quinoline aldehydes are pivotal intermediates in medicinal chemistry and materials science, valued for their role in constructing complex heterocyclic systems.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that govern this transformation. The selected pathway proceeds via a Sandmeyer cyanation reaction followed by a controlled reduction of the resulting nitrile. We will delve into the mechanistic details, provide validated experimental procedures, discuss characterization techniques, and address potential challenges, thereby offering a complete and self-validating guide for the successful synthesis of the target compound.

Strategic Overview: Pathway Selection and Rationale

The conversion of an aromatic amine to an aldehyde on the same ring system is a non-trivial synthetic challenge that requires a multi-step approach. The starting material, 2-methyl-8-aminoquinoline, possesses two key functional groups: a nucleophilic amino group on the benzene ring and a methyl group on the pyridine ring. A direct, single-step conversion to 8-methylquinoline-2-carbaldehyde is not feasible. Therefore, a robust strategy must involve the transformation of the amino group into a precursor that can be readily converted to an aldehyde.

Several synthetic strategies were considered:

  • Direct Formylation: Reactions like the Vilsmeier-Haack or Duff reaction can introduce an aldehyde group onto an aromatic ring.[3] However, the directing effects of the existing amino and methyl groups on 2-methyl-8-aminoquinoline would likely lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product.

  • Oxidation of a Dimethyl Precursor: One could envision a route starting from 2,8-dimethylquinoline, followed by selective oxidation of the 2-methyl group. The oxidation of methylquinolines to their corresponding aldehydes using selenium dioxide is a well-established method.[4][5] However, this would necessitate a separate synthesis of the 2,8-dimethylquinoline starting material and may present challenges in selectively oxidizing the 2-methyl group over the 8-methyl group.

The Selected Pathway: Sandmeyer Reaction Followed by Nitrile Reduction

After careful consideration, the most efficient and regiochemically precise route was determined to be a two-step sequence commencing from the 8-amino group:

  • Sandmeyer Cyanation: The aromatic amino group is first converted into a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.[6][7][8] This reaction is highly reliable for installing a carbon-based functional group at the precise location of the original amine.

  • Controlled Nitrile Reduction: The resulting 2-methyl-8-quinolinecarbonitrile is then reduced to the target aldehyde. This step requires a mild reducing agent to prevent over-reduction to the corresponding amine or alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it forms a stable intermediate with the nitrile that hydrolyzes to the aldehyde upon aqueous workup.

This pathway is superior because it leverages the existing functionality of the starting material directly, ensuring complete regiochemical control and providing a clear, high-yielding route to the desired product.

Visualized Synthetic Workflow

The overall transformation is outlined in the workflow diagram below. This visual representation provides a high-level overview of the synthetic sequence from the starting material to the final product.

G start 2-Methyl-8-aminoquinoline diazonium In situ Diazonium Salt start->diazonium 1. NaNO₂, aq. HCl 0-5 °C intermediate 2-Methyl-8-quinolinecarbonitrile diazonium->intermediate 2. CuCN, KCN Heat  Sandmeyer Reaction product 8-Methylquinoline-2-carbaldehyde intermediate->product 1. DIBAL-H, Toluene -78 °C 2. H₂O Workup  Nitrile Reduction

Caption: Overall synthetic workflow from starting material to final product.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is critical for troubleshooting and optimization.

The Sandmeyer Reaction Mechanism

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of aryl amines.[7][9] It proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[7]

G Sandmeyer Reaction Mechanism Ar_N2 Ar-N₂⁺ Ar_radical Ar• Ar_N2->Ar_radical + Cu(I)CN - e⁻ Cu_I Cu(I)CN N2_gas N₂ (gas) Cu_II Cu(II)(CN)₂ Ar_CN Ar-CN Ar_radical->Ar_CN + •CN from Cu(II)(CN)₂ Cu_II->Cu_I Regenerates Catalyst

Sources

Exploratory

The Strategic Role of 8-Methylquinoline-2-carbaldehyde in Modern Medicinal Chemistry

Executive Summary In the landscape of drug discovery, privileged scaffolds serve as the architectural foundation for novel therapeutics. 8-Methylquinoline-2-carbaldehyde (CAS: 38462-77-0) has emerged as a highly versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery, privileged scaffolds serve as the architectural foundation for novel therapeutics. 8-Methylquinoline-2-carbaldehyde (CAS: 38462-77-0) has emerged as a highly versatile building block, bridging the gap between synthetic organic chemistry and targeted pharmacology. Characterized by its dual functional sites—the reactive C2-carbaldehyde and the sterically influential C8-methyl group—this molecule is instrumental in synthesizing complex derivatives, including plinabulin analogs, bioisosteric melatonin replacements, and potent antimicrobial agents.

This technical guide explores the physicochemical profile, selective synthesis protocols, and mechanistic applications of 8-methylquinoline-2-carbaldehyde, providing drug development professionals with actionable insights into its utility.

Physicochemical & Structural Profiling

The pharmacological utility of 8-methylquinoline-2-carbaldehyde (8-MQ-2-CA) is dictated by its unique structural electronics. The quinoline core provides a rigid, planar aromatic system capable of robust π−π stacking interactions with protein targets[1]. The C8-methyl group introduces critical steric hindrance and lipophilicity, which frequently forces attached pharmacophores into specific, bioactive dihedral conformations. Meanwhile, the C2-aldehyde is a highly electrophilic center, primed for Schiff base formation, aldol condensations, and hydrazone synthesis[2].

Table 1: Physicochemical Properties of 8-Methylquinoline-2-carbaldehyde
PropertyValue / Description
CAS Number 38462-77-0[3]
Molecular Formula C₁₁H₉NO[3]
Molecular Weight 171.20 g/mol [4]
Melting Point 81 - 83 °C[3][4]
Physical Appearance Yellow Powder[4][5]
Solubility Soluble in DMSO, Ethanol, Anhydrous Dioxane[4]
Key Reactive Sites C2 (Electrophilic Aldehyde), C8 (sp³ C-H functionalization)[6][7]

Synthesis & Experimental Workflows

The Causality of Selective Oxidation

The primary synthetic route to 8-MQ-2-CA involves the selective oxidation of 2,8-dimethylquinoline using Selenium dioxide (SeO₂). A critical mechanistic question arises: Why does SeO₂ selectively oxidize the C2-methyl group while leaving the C8-methyl group intact?

The selectivity is governed by the electron-withdrawing nature of the adjacent quinoline nitrogen. The C2-methyl protons are highly acidic, facilitating an imine-enamine tautomerization. This enamine intermediate readily undergoes an ene reaction with SeO₂, followed by a [2,3]-sigmatropic rearrangement to yield the aldehyde[4][8]. The C8-methyl group lacks this electronic activation and remains unreactive under standard reflux conditions.

Step-by-Step Protocol: Synthesis of 8-Methylquinoline-2-carbaldehyde

This protocol is a self-validating system; the visual clearance of the solution and TLC monitoring ensure reaction completion before workup.

Reagents & Materials:

  • 2,8-Dimethylquinoline (1.0 equivalent)

  • Selenium dioxide (SeO₂) (1.2 equivalents)[4]

  • Anhydrous Dioxane (Solvent)

  • Nitrogen gas (N₂)

  • Ethanol (for recrystallization)

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,8-dimethylquinoline in anhydrous dioxane.

  • Inert Atmosphere: Flush the reaction vessel with N₂ gas for 10 minutes to displace oxygen, preventing over-oxidation to the carboxylic acid.

  • Reagent Addition: Add SeO₂ (1.2 eq) to the solution. The mixture will initially appear as a heterogeneous suspension.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 101 °C) under continuous stirring for 8 to 12 hours[4].

  • Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the starting material spot validates the completion of the ene reaction.

  • Workup: Cool the mixture to room temperature. The reduced selenium precipitates as a finely divided red/black solid. Filter the mixture through a Celite pad to remove the selenium byproduct[4].

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude yellow residue from hot ethanol to yield pure 8-methylquinoline-2-carbaldehyde as a yellow powder (Melting point: 81-83 °C)[3][4].

Synthesis workflow of 8-Methylquinoline-2-carbaldehyde via selective SeO2 oxidation.

Core Medicinal Chemistry Applications

Anticancer Agents: Plinabulin Derivatives and Microtubule Inhibition

Plinabulin is a potent vascular disrupting agent that binds to the colchicine binding site of β -tubulin, inhibiting microtubule polymerization[2][1]. Researchers have successfully utilized 8-MQ-2-CA to synthesize simplified plinabulin derivatives.

Mechanistic Insight: By reacting 8-MQ-2-CA with N,N'-diacetyl-2,5-diketopiperazine via an aldol condensation, the quinoline ring replaces the traditional benzaldehyde moiety of plinabulin[2][1]. The quinoline nitrogen alters the hydrophobicity of the molecule, while the C8-methyl group creates a steric clash that restricts the rotation of the aryl-alkene bond. This conformational locking forces the molecule into a rigid geometry that perfectly complements the hydrophobic pocket of the colchicine binding site, leading to potent cytotoxicity against breast carcinoma (MCF-7) and hepatoma (HepG2) cell lines[1].

Mechanism of action for 8-MQ-2-CA plinabulin derivatives on microtubule dynamics.

Antioxidant Therapeutics: Bioisosteric Melatonin Analogues

Overproduction of Reactive Oxygen Species (ROS) leads to oxidative stress, a primary driver of neurodegenerative diseases. Melatonin is a powerful endogenous radical scavenger. Medicinal chemists have discovered that the indole ring of melatonin can be successfully replaced via bioisosterism with a quinoline ring[9][10][11].

Mechanistic Insight: Condensation of 8-MQ-2-CA with various substituted phenylhydrazines yields quinoline-2-carbaldehyde hydrazones[11]. These molecules act as potent antioxidants through a Hydrogen Atom Transfer (HAT) mechanism. When the hydrazone encounters a free radical, it donates the hydrogen atom from its N-H bond. The resulting hydrazyl radical is highly stable because the unpaired electron is delocalized across the extended π -conjugation system spanning from the quinoline core, through the imine bond, to the adjacent aryl ring[11]. In vitro evaluations using redox-sensitive fluorescent probes (DCFH-DA) confirm their powerful reducing effects[9][11].

ROS scavenging pathway by quinoline-2-carbaldehyde hydrazone derivatives.

Antimicrobial Development targeting FabH

The hydrazone derivatives of 8-MQ-2-CA also exhibit significant antimicrobial properties, particularly against Gram-positive bacteria like Enterococcus faecalis and Gram-negative Pseudomonas aeruginosa[12].

Mechanistic Insight: Molecular docking studies reveal that these specific quinoline hydrazones act as competitive inhibitors of the FabH enzyme ( β -ketoacyl-acyl carrier protein synthase III)[12]. FabH is a critical enzyme responsible for the initiation of type II fatty acid biosynthesis (FAS II) in bacteria. The 8-methyl group of the quinoline scaffold provides optimal van der Waals contacts within the hydrophobic pocket of the FabH active site, effectively halting bacterial cell wall synthesis without exhibiting cytotoxicity to healthy human cells (e.g., Beas-2b cell lines)[12].

Future Directions: C(sp³)-H Functionalization

While the C2-aldehyde is the traditional focal point for derivatization, cutting-edge organometallic chemistry is now targeting the C8-methyl group. The proximity of the quinoline nitrogen allows it to act as a directing group, coordinating with transition metals (like Pd, Ru, or Rh) to form cyclometalated intermediates[6][7]. This enables direct C(sp³)-H functionalization, allowing chemists to append halogens, acetoxy groups, or amides directly to the 8-methyl position, exponentially expanding the chemical space available for drug discovery[6].

References

  • Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives. uva.es.
  • Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. PubMed.
  • 8-methylquinoline-2-carbaldehyde | 38462-77-0. Sigma-Aldrich.
  • An In-depth Technical Guide to 2-Methylquinoline-8-carbaldehyde and Its Derivatives. Benchchem.
  • In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents. Taylor & Francis.
  • Full article: Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives. Taylor & Francis.
  • Aerobic C–H Acetoxylation of 8-Methylquinoline in PdII–Pyridinecarboxylic Acid Systems. ResearchGate.
  • C(sp³)−H amidation of 8‐methylquinoline with dioxazolones. ResearchGate.
  • Iron/O2-Promoted C-H Bond Functionalization for the Exclusive Synthesis of 2-Quinoline Carboxaldehydes. ResearchGate.

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Foundational

8-Methylquinoline-2-carbaldehyde as a building block for complex molecules.

8-Methylquinoline-2-carbaldehyde: A Strategic Building Block in Complex Molecule Synthesis Executive Summary As a Senior Application Scientist, I frequently evaluate molecular scaffolds for their utility in drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

8-Methylquinoline-2-carbaldehyde: A Strategic Building Block in Complex Molecule Synthesis

Executive Summary

As a Senior Application Scientist, I frequently evaluate molecular scaffolds for their utility in drug discovery and complex organic synthesis. The quinoline core is a privileged structure in medicinal chemistry. Specifically, 8-methylquinoline-2-carbaldehyde (CAS: 38462-77-0) offers a unique combination of steric shielding (via the 8-methyl group) and electrophilic reactivity (via the 2-carbaldehyde moiety). This technical guide provides a comprehensive, self-validating framework covering its physicochemical profiling, regioselective synthesis, and downstream applications in oncology.

Physicochemical Profiling

Before integrating any building block into a synthetic pipeline, establishing its baseline physical properties is critical for reaction monitoring, purification, and storage,[1].

PropertySpecification
Chemical Name 8-Methylquinoline-2-carbaldehyde
CAS Number 38462-77-0
Molecular Formula C₁₁H₉NO
Molecular Weight 171.20 g/mol
Melting Point 81–83 °C
Physical State Solid (Off-white to yellow powder)
Storage Conditions Room Temperature (RT)

Regioselective Synthesis: The Causality of SeO₂ Oxidation

The most direct and scalable route to 8-methylquinoline-2-carbaldehyde is the selective oxidation of 2,8-dimethylquinoline[1]. The critical synthetic challenge here is regioselectivity: why does the 2-methyl group oxidize while the 8-methyl group remains intact?

Mechanistic Causality: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (both inductive and resonance) on the adjacent 2-position. This significantly increases the acidity of the protons on the 2-methyl group, promoting enamine/enol tautomerization. Selenium dioxide (SeO₂) specifically targets these activated, enolizable positions via an initial ene reaction followed by a[2,3]-sigmatropic rearrangement. The 8-methyl group, lacking this direct electronic activation from the nitrogen, is entirely spared, ensuring near-perfect regioselectivity[1],[2].

Self-Validating Experimental Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,8-dimethylquinoline (1.0 eq) in anhydrous dioxane[1].

  • Oxidation: Add SeO₂ (1.2 eq). Causality Check: The slight stoichiometric excess ensures complete conversion of the starting material without risking over-oxidation to the carboxylic acid, which is kinetically unfavorable under these specific conditions[2].

  • Reflux: Heat the mixture to 101 °C (reflux) for 8–12 hours under a nitrogen atmosphere[1]. Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a lower-Rf UV-active spot confirms the formation of the aldehyde.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the precipitated black elemental selenium byproduct[1],[2].

  • Purification: Concentrate the filtrate under reduced pressure and purify via recrystallization from ethanol to yield pure 8-methylquinoline-2-carbaldehyde[1].

Synthesis A 2,8-Dimethylquinoline (Starting Material) B SeO2 Oxidation (Anhydrous Dioxane, 101°C) A->B 1.2 eq SeO2 N2 atm, 8-12h C 8-Methylquinoline-2-carbaldehyde (Target Scaffold) B->C Filtration & Recrystallization D Downstream Functionalization (Aldol, Wittig, Amination) C->D Electrophilic Carbonyl

Figure 1: Synthesis workflow of 8-methylquinoline-2-carbaldehyde via selective SeO2 oxidation.

Application in Oncology: Plinabulin-Quinoline Derivatives

8-Methylquinoline-2-carbaldehyde is a highly sought-after electrophile for Aldol condensations, particularly in the design of complex anticancer agents. A prime example is its use in generating derivatives of Plinabulin, a synthetic analogue of a marine natural product (a 2,5-diketopiperazine) known for its tubulin depolymerization activity[3].

Structural Rationale: By reacting N,N′-diacetyl-2,5-diketopiperazines with 8-methylquinoline-2-carbaldehyde under aldol condensation conditions (in the presence of a base and methyl iodide), researchers generate plinabulin-quinoline hybrids[4],[5]. The incorporation of the quinoline ring alters the hydrophobicity and enhances π–π stacking interactions within the colchicine-binding domain of tubulin[3]. The 8-methyl group forces the molecule into a specific bioactive conformation, preventing steric clashes while maximizing target affinity.

Biological Efficacy: These simplified plinabulin-quinoline derivatives have demonstrated potent cytotoxicity against multiple human cancer cell lines, including breast carcinoma (MCF-7), epidermoid carcinoma (KB), and hepatoma (HepG2)[4],[3].

MOA A Plinabulin-Quinoline Derivative B Microtubule Network (Colchicine Site) A->B High Affinity Binding (π–π stacking) C Tubulin Depolymerization B->C Disrupts Dynamics D Cell Cycle Arrest (G2/M Phase) C->D Mitotic Spindle Failure E Apoptosis (Cancer Cell Death) D->E Triggered by prolonged arrest

Figure 2: Mechanism of action for plinabulin-quinoline derivatives targeting tubulin dynamics.

Analytical Validation Standards

To ensure the integrity of the downstream complex molecules, the 8-methylquinoline-2-carbaldehyde building block must pass rigorous Quality Control (QC) before deployment:

  • ¹H NMR (CDCl₃): The defining characteristic of successful oxidation is the appearance of a sharp aldehyde proton singlet far downfield (typically ~10.1–10.3 ppm). The 8-methyl protons will appear as a distinct singlet around 2.8 ppm, confirming the regioselectivity of the reaction.

  • Melting Point Verification: A sharp melting point at 81–83 °C indicates high crystalline purity,[1].

  • Purity Assessment: HPLC (High-Performance Liquid Chromatography) should yield >98% purity before use in sensitive Aldol or Wittig reactions, as residual elemental selenium or unreacted starting material can poison transition-metal catalysts used in subsequent steps.

References

  • Google Patents. "WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors".
  • Pham T. Tham, et al. "Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives", Mendeleev Communications, 31:2 (2021), 213–215. Available at:[Link]

Sources

Exploratory

Structural Homology and Bioactive Potential of 8-Methylquinoline-2-carbaldehyde: A Comparative Analysis in Drug Discovery

Executive Summary In the landscape of rational drug design, the quinoline scaffold remains one of the most privileged pharmacophores. Among its functionalized derivatives, 8-Methylquinoline-2-carbaldehyde (CAS 38462-77-0...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the quinoline scaffold remains one of the most privileged pharmacophores. Among its functionalized derivatives, 8-Methylquinoline-2-carbaldehyde (CAS 38462-77-0) has emerged as a highly versatile building block. As a Senior Application Scientist, I have observed that the strategic placement of the methyl group at the 8-position, coupled with the reactive carbaldehyde at the 2-position, creates a unique electronic and steric environment. This technical whitepaper explores the structural homology of 8-methylquinoline-2-carbaldehyde to other bioactive quinolines, detailing its structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to harness its therapeutic potential.

Structural Architecture and Physicochemical Profiling

The bioactivity of quinoline derivatives is inextricably linked to their substitution patterns. The core quinoline ring provides essential π−π stacking interactions with biological targets (e.g., DNA base pairs or aromatic residues in protein binding pockets)[1].

  • The 2-Carbaldehyde Moiety: This electrophilic center is primed for nucleophilic attack. It is the primary site for derivatization, allowing for the synthesis of hydrazones, Schiff bases, and diketopiperazine hybrids. For instance, condensing this moiety with hydrazines yields bioisosteric melatonin analogues that exhibit profound antioxidant activity[2].

  • The 8-Methyl Substitution: Unlike the electron-donating and chelating properties of 8-hydroxyquinolines[3], the 8-methyl group is lipophilic and sterically demanding. It sterically shields the adjacent quinoline nitrogen, modulating the molecule's pKa​ and increasing the overall partition coefficient (LogP). This enhancement in lipophilicity is critical for passive transcellular diffusion across lipid bilayers, improving intracellular accumulation.

To facilitate a comparative understanding, the physicochemical and bioactivity profiles of 8-methylquinoline-2-carbaldehyde and its structurally homologous counterparts are summarized below.

Quantitative Data: Physicochemical and Bioactivity Profile Comparison
Compound / ScaffoldKey SubstitutionsMelting Point (°C)Primary BioactivityTarget Mechanism / Potency
8-Methylquinoline-2-carbaldehyde 8-CH₃, 2-CHO81–83Synthetic PrecursorN/A (Scaffold)
Plinabulin-quinoline derivatives 8-CH₃, 2-CHO derivedN/AAnticancer (Cytotoxic)Nanomolar IC₅₀ (MCF-7, HepG2)[1]
Quinoline-2-carbaldehyde hydrazones 2-Hydrazone205–257Antioxidant / AntimicrobialIC₅₀ ~ 843 ppm (ROS Scavenging)[2]
8-Hydroxyquinoline derivatives 8-OH, 5,7-diClN/AAntiviral / AnticancerIC₅₀ ~ 0.49 - 3.03 µM (DENV2)[3]

Structure-Activity Relationship (SAR) and Mechanistic Pathways

The structural homology between 8-methylquinoline-2-carbaldehyde and established drugs (like chloroquine or bedaquiline) lies in the nitrogen-containing heteroaromatic core[4]. However, when we synthesize plinabulin-quinoline derivatives from 8-methylquinoline-2-carbaldehyde, the resulting molecules act as potent tubulin polymerization inhibitors[1].

The causality here is driven by molecular geometry: the bulky 8-methyl group restricts the rotational freedom of the appended 2-position complex, locking the molecule into a bioactive conformation that fits precisely into the colchicine-binding site of tubulin. Downstream, this initiates a signaling cascade leading to cell cycle arrest and apoptosis.

SAR_Pathway Core 8-Methylquinoline-2-carbaldehyde (Core Scaffold) Sub1 2-Carbaldehyde Moiety (Electrophilic Center) Core->Sub1 Sub2 8-Methyl Substitution (Lipophilic/Steric Bulk) Core->Sub2 Deriv Hydrazone / Plinabulin Derivatization Sub1->Deriv Condensation Membrane Enhanced Membrane Permeability (LogP) Sub2->Membrane Steric Tuning Target Intracellular Targets (Tubulin / ROS) Deriv->Target Binding Affinity Membrane->Target Cellular Uptake Effect Apoptosis / Antioxidant Efficacy Target->Effect Pathway Activation

SAR and mechanistic signaling pathway of 8-methylquinoline-2-carbaldehyde derivatives.

Experimental Workflow: Synthesis and Bioactivity Validation

To ensure scientific integrity, any biological data derived from synthesized compounds must be grounded in a self-validating experimental loop. The following protocol outlines the synthesis of a bioactive hydrazone derivative from 8-methylquinoline-2-carbaldehyde, followed by structural validation and in vitro cytotoxicity screening.

Phase 1: Hydrazone Condensation (Synthesis)

Causality Check: We utilize anhydrous ethanol to drive the equilibrium of the condensation reaction forward by minimizing water content. Glacial acetic acid is chosen as a catalyst over mineral acids to prevent the complete protonation of the quinoline nitrogen, which would drastically reduce solubility and deactivate the ring.

  • Preparation: Dissolve 1.0 equivalent of 8-methylquinoline-2-carbaldehyde (CAS 38462-77-0) in 20 mL of anhydrous ethanol.

  • Catalysis: Add 3-5 drops of glacial acetic acid to the solution to activate the carbonyl carbon.

  • Addition: Slowly add 1.1 equivalents of the chosen hydrazine derivative (e.g., phenylhydrazine) dropwise under a nitrogen atmosphere to prevent oxidative degradation.

  • Reflux: Reflux the mixture at 80 °C for 4–6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Cool the mixture to 0 °C to induce precipitation. Filter the solid product under vacuum and wash with cold ethanol.

Phase 2: Structural Validation (QA/QC)

Causality Check: Biological assays are meaningless if the compound is impure. 1 H-NMR is mandatory to confirm the disappearance of the characteristic aldehyde proton peak (~10.0 ppm) and the appearance of the imine (-N=CH-) proton peak (~8.2 ppm), ensuring the observed bioactivity is not a false positive from the unreacted precursor[2].

  • Dissolve the recrystallized product in DMSO- d6​ .

  • Perform 1 H-NMR and 13 C-NMR spectroscopy.

  • Confirm molecular weight and purity (>98%) via LC-MS.

Phase 3: In Vitro Cytotoxicity (MTT Assay)

Causality Check: The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase. We include a vehicle control (0.1% DMSO) to baseline cell viability and a positive control (Doxorubicin) to validate the assay's sensitivity.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HepG2) in a 96-well plate at a density of 5×103 cells/well. Incubate for 24 hours at 37 °C in 5% CO₂.

  • Treatment: Treat the cells with varying concentrations of the validated quinoline derivative (0.1 µM to 100 µM) for 48 hours[1].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.

  • Solubilization: Carefully remove the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

Workflow Step1 Precursor Synthesis (Aldol/Hydrazone) Step2 Purification (Recrystallization) Step1->Step2 Isolate Step3 Structural Validation (1H-NMR / LC-MS) Step2->Step3 Verify Step4 In Vitro Screening (MTT Assay) Step3->Step4 Pure Cpd

Step-by-step experimental workflow for quinoline derivatization and bioactivity screening.

Conclusion

8-Methylquinoline-2-carbaldehyde represents a highly strategic node in medicinal chemistry. By leveraging the electrophilic nature of the 2-carbaldehyde group and the lipophilic, steric advantages of the 8-methyl substitution, researchers can synthesize a vast array of bioactive molecules ranging from tubulin-targeting plinabulin analogs to ROS-scavenging hydrazones. Success in translating this scaffold into viable drug candidates relies heavily on rigorous, self-validating experimental workflows that inextricably link structural confirmation with biological screening.

References

  • Source: uva.
  • Source: tandfonline.
  • Source: nih.
  • Source: sigmaaldrich.
  • Synthesis and Structure–Activity Relationship (SAR)

Sources

Foundational

Literature review of functionalized quinolinecarbaldehydes.

Functionalized Quinolinecarbaldehydes: A Comprehensive Technical Guide to Synthesis, Functionalization, and Therapeutic Applications Executive Summary The quinoline ring system—a fused heterocycle of benzene and pyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Functionalized Quinolinecarbaldehydes: A Comprehensive Technical Guide to Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

The quinoline ring system—a fused heterocycle of benzene and pyridine—is universally recognized as a "privileged scaffold" in medicinal chemistry and drug development. When functionalized with a highly reactive carbaldehyde (formyl) group, the resulting quinolinecarbaldehydes serve as versatile electrophilic hubs. This technical whitepaper explores the foundational synthetic methodologies, downstream functionalization strategies, and the profound therapeutic applications of quinolinecarbaldehyde derivatives, providing actionable, self-validating protocols for application scientists.

The Quinolinecarbaldehyde Scaffold: Chemical Significance

Quinolinecarbaldehydes are critical intermediates in organic synthesis. The presence of the electron-withdrawing formyl group on the electron-deficient quinoline ring creates a highly reactive center, making it an ideal precursor for synthesizing complex heterocycles, Schiff bases, and transition metal chelators. Because of this structural versatility, functionalized quinoline motifs have demonstrated a broad spectrum of bioactivity, including antimalarial, antibacterial, and anticancer properties[1].

Core Synthetic Methodologies

The structural diversity of quinolinecarbaldehydes is accessed through precise formylation techniques tailored to the starting material:

  • Vilsmeier-Haack (VH) Formylation: This is the premier method for converting N-arylacetamides (acetanilides) into 2-chloroquinoline-3-carbaldehydes. The reaction utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloromethyleneiminium ion, which drives both the cyclization of the quinoline ring and its subsequent formylation[2].

  • Reimer-Tiemann and Duff Reactions: For phenolic substrates like 8-hydroxyquinoline, alternative formylation methods are required. The Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform and a strong base) selectively directs the formyl group to the ortho or para positions relative to the hydroxyl group[3].

G Start Starting Materials (Acetanilide / 8-Hydroxyquinoline) VH Vilsmeier-Haack (POCl3 / DMF) Start->VH Acetanilides RT Reimer-Tiemann / Duff (CHCl3/KOH or HMTA/TFA) Start->RT Phenolic Quinolines Core Quinolinecarbaldehyde Core VH->Core Cyclization & Formylation RT->Core ortho/para Formylation Schiff Schiff Base Condensation (+ Primary Amines) Core->Schiff Nucleophilic Addition Metal Metal Complexation (+ Transition Metals) Schiff->Metal Chelation

Synthetic workflow for functionalized quinolinecarbaldehydes and derivatives.

Validated Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde

To ensure high-fidelity synthesis, the following protocol outlines the generation of 2-chloroquinoline-3-carbaldehyde. This method is designed as a self-validating system , ensuring that causality dictates every experimental choice and that the product is structurally verified before downstream application[4],[5].

Step 1: Generation of the Vilsmeier-Haack Adduct

  • Action: Cool DMF (3 molar equivalents) to 0 °C under an inert argon atmosphere. Slowly add POCl₃ (7 molar equivalents) dropwise with continuous stirring.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control prevents the thermal degradation of the reactive chloromethyleneiminium ion (Vilsmeier reagent) before the substrate is introduced.

Step 2: Substrate Addition

  • Action: Gradually add N-phenylacetamide (acetanilide, 1 molar equivalent) to the chilled adduct.

  • Causality: The electron-rich aromatic ring of the acetanilide undergoes an initial electrophilic attack by the iminium ion, setting the stage for ring closure.

Step 3: Cyclization and Formylation

  • Action: Heat the reaction mixture to 80–90 °C and maintain for 4–16 hours.

  • Causality: Thermal energy is strictly required to overcome the activation barrier for the intramolecular cyclization (forming the quinoline core) and to facilitate the secondary electrophilic attack that installs the formyl group at the C3 position.

Step 4: Quenching and Precipitation

  • Action: Pour the hot reaction mixture onto crushed ice under vigorous stirring.

  • Causality: The introduction of water hydrolyzes the intermediate iminium salt into the final aldehyde group. The sudden temperature drop in an aqueous environment forces the hydrophobic 2-chloroquinoline-3-carbaldehyde to precipitate out of solution.

Step 5: Validation & Quality Control (Self-Validation)

  • Action: Filter the precipitate, wash with cold water, and recrystallize from ethyl acetate. Validate the structural integrity via FT-IR and ¹H-NMR spectroscopy prior to use.

  • Causality: Yield alone is an insufficient metric for purity. Successful formylation and cyclization must be confirmed by a distinct aldehyde carbonyl stretch at ~1690 cm⁻¹ in FT-IR and a characteristic aldehydic proton singlet at δ 10.0–10.6 ppm in ¹H-NMR[5].

Downstream Functionalization: Schiff Bases and Metal Complexes

Once the quinolinecarbaldehyde core is validated, its primary utility lies in downstream functionalization. The aldehyde group readily undergoes nucleophilic addition with primary amines, hydrazines, or thiosemicarbazides to form Schiff bases (imines)[3].

These Schiff bases are not merely end-products; they act as highly efficient multidentate ligands for transition metals. For instance, coordinating these ligands with Copper(II) yields trinuclear cationic complexes. These complexes serve dual purposes: acting as powerful green catalysts for synthesizing chiral benzimidazoles, and functioning as potent allosteric inhibitors of the HIV-1 integrase enzyme[6].

Table 1: Quantitative Chemical and Biological Properties of Selected Derivatives

Compound / DerivativeSynthesis MethodKey Application / TargetRelevant Quantitative Data
2-Chloroquinoline-3-carbaldehyde Vilsmeier-HaackCore Scaffold / IntermediateYield: ~72%; Melting Point: 142-146 °C[5]
HQ14 / HQ15 CondensationAntileishmanial (LdMetAP1)High binding affinity; specific selectivity over human HsMetAP1[7]
3-Quinolinecarbaldehyde thiosemicarbazone Schiff Base FormationAntibacterial / AntioxidantHigh DPPH scavenging; active against E. coli & S. aureus[8]
Cu(II) Schiff Base Complex Metal ChelationAnti-HIV-1 / Green CatalysisHigh catalytic yield for chiral benzimidazoles[6]

Therapeutic Applications & Mechanisms of Action

The functionalized quinolinecarbaldehyde architecture is highly effective in targeted drug discovery, operating through distinct, validated mechanisms:

Antileishmanial Activity (Enzyme Inhibition): Derivatives such as HQ14 and HQ15 have been synthesized and identified as potent, specific inhibitors of Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1). These small molecules compete directly with the natural substrate for binding at the catalytic active site. Crucially, the selectivity of these inhibitors is sensed through a non-catalytic Threonine residue unique to LdMetAP1, ensuring they are highly toxic to the parasite while remaining relatively harmless to the human homolog (HsMetAP1)[7].

MOA Ligand Quinolinecarbaldehyde Derivatives (HQ14/HQ15) Target LdMetAP1 Enzyme (Leishmania donovani) Ligand->Target High affinity binding ActiveSite Catalytic Active Site (Substrate Competition) Target->ActiveSite ThrResidue Non-catalytic Thr Residue (Selectivity Sensor) Target->ThrResidue Outcome Inhibition of N-terminal Methionine Processing ActiveSite->Outcome Blocks natural substrate ThrResidue->Outcome Confers specific toxicity

Mechanism of LdMetAP1 inhibition by quinolinecarbaldehyde derivatives.

Antimicrobial Activity: Thiosemicarbazone derivatives of 3-quinolinecarbaldehyde exhibit significant antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) strains. The mechanism of action involves the disruption of bacterial DNA replication, specifically targeting the DNA gyrase stage where tightly wound DNA strands are unwound during replication[8].

Conclusion

Functionalized quinolinecarbaldehydes represent a critical intersection of organic synthesis and medicinal chemistry. By employing robust, self-validating protocols like the Vilsmeier-Haack formylation, researchers can reliably access this privileged scaffold. The subsequent functionalization into Schiff bases and metal complexes opens a vast chemical space, yielding highly specific therapeutic agents capable of targeting parasitic enzymes, bacterial DNA replication, and viral integration pathways.

Sources

Exploratory

8-Aminoquinoline-2-carbaldehydes: A Technical Guide to Chemosensor Development

This guide provides an in-depth exploration of 8-aminoquinoline-2-carbaldehydes as versatile precursors for the development of highly sensitive and selective chemosensors. Tailored for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 8-aminoquinoline-2-carbaldehydes as versatile precursors for the development of highly sensitive and selective chemosensors. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, derivatization, and application of these powerful molecular tools.

The 8-Aminoquinoline Scaffold: A Privileged Structure in Sensing

The 8-aminoquinoline framework is a cornerstone in the design of chemosensors, particularly for the detection of metal ions.[1][2] Its inherent properties, including a nitrogen atom within the quinoline ring and an amino group at the 8-position, create a pre-organized binding pocket ideal for chelating various analytes.[3] This structural motif is particularly effective in forming stable complexes with transition metal ions like Zn²⁺, Cu²⁺, Ni²⁺, and Cd²⁺.[1] The introduction of a carbaldehyde (aldehyde) group at the 2-position transforms this scaffold into a highly versatile precursor, opening a gateway for a multitude of chemical modifications.[1][2] The reactivity of the aldehyde group allows for the straightforward synthesis of derivatives, most notably Schiff bases, which can be fine-tuned to achieve high selectivity and sensitivity for specific target analytes.[4][5]

Synthesis of the 8-Aminoquinoline-2-carbaldehyde Precursor

The development of robust and efficient chemosensors begins with the reliable synthesis of the core precursor, 8-aminoquinoline-2-carbaldehyde. A general and effective method starts from the commercially available 8-bromo-2-methylquinoline.[1][2] This multi-step synthesis is designed to introduce the necessary functional groups while allowing for modifications to the amino group, which can be crucial for tuning the sensor's properties.

Experimental Protocol: A General Method

A widely adopted synthetic route involves two key transformations: N-arylation to introduce diverse sidechains and subsequent oxidation of the methyl group to the desired carbaldehyde.[1][2]

Step 1: Microwave-Aided N-Arylation (Buchwald-Hartwig Amination) [1]

  • Reactants: Combine 8-bromo-2-methylquinoline, the desired primary or secondary amine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., BINAP), and a base (e.g., Cs₂CO₃) in a suitable solvent (e.g., toluene) within a microwave vial.

  • Reaction: Subject the mixture to microwave irradiation at a specified temperature and time. Microwave assistance often leads to shorter reaction times and improved yields compared to conventional heating.

  • Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the corresponding 8-(substituted-amino)-2-methylquinoline derivative.

Step 2: Oxidation to 8-Aminoquinoline-2-carbaldehyde [1]

  • Reactants: Dissolve the 8-(substituted-amino)-2-methylquinoline derivative in a suitable solvent (e.g., 1,4-dioxane).

  • Oxidation: Add selenium dioxide (SeO₂) to the solution and reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is filtered to remove solid byproducts. The filtrate is then concentrated.

  • Purification: The resulting crude aldehyde is purified by column chromatography to afford the final 8-aminoquinoline-2-carbaldehyde precursor.

This synthetic strategy offers the flexibility to introduce a variety of substituents on the amino group, thereby enabling the fine-tuning of the chemosensor's electronic properties, solubility, and binding affinity for the target analyte.[1][2]

Derivatization: From Precursor to Functional Chemosensor

The true power of 8-aminoquinoline-2-carbaldehyde lies in the reactivity of its aldehyde group, which serves as a chemical handle for constructing a diverse library of chemosensors. The most common derivatization strategy is the formation of Schiff bases through condensation with various primary amines.[5][6] This reaction is typically straightforward and high-yielding.[7]

Experimental Protocol: General Schiff Base Synthesis[7]
  • Dissolution: Dissolve equimolar amounts of the 8-aminoquinoline-2-carbaldehyde precursor and the chosen amine-containing compound in a suitable solvent, such as ethanol or methanol.

  • Reaction: Reflux the resulting mixture for a period of 2 to 4 hours.

  • Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the final chemosensor.

The choice of the amine component is critical as it dictates the final properties of the chemosensor, including its selectivity and signaling mechanism.

Signaling Mechanisms: How 8-Aminoquinoline Chemosensors Work

Chemosensors derived from 8-aminoquinoline-2-carbaldehyde primarily operate through two main signaling mechanisms: fluorescence and colorimetric changes.[4][8] The interaction between the sensor and the target analyte induces a measurable change in the molecule's photophysical properties.[4]

Fluorescent Sensing: Many 8-aminoquinoline-based sensors exhibit a "turn-on" fluorescence response upon binding to an analyte.[9] This phenomenon is often governed by mechanisms such as:

  • Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the sensor may have a low fluorescence quantum yield. Upon chelation with a metal ion, the rigidity of the molecule increases, leading to a significant enhancement of fluorescence.[10]

  • Photoinduced Electron Transfer (PET): The sensor is designed with a fluorophore and a receptor connected by a short spacer. In the absence of the analyte, a PET process from the receptor to the fluorophore quenches the fluorescence. Binding of the analyte to the receptor inhibits the PET process, resulting in a "turn-on" of fluorescence.[3]

  • Excited-State Intramolecular Proton Transfer (ESIPT): Some sensors are designed to undergo ESIPT in their ground state, leading to low fluorescence. Analyte binding can inhibit this process, causing a substantial increase in fluorescence emission.[7]

Colorimetric Sensing: Colorimetric sensors provide a response that is visible to the naked eye, making them suitable for rapid and on-site detection.[8] The binding of an analyte can induce a significant shift in the UV-Vis absorption spectrum of the sensor, resulting in a distinct color change.[11][12] This change is often due to alterations in the electronic structure of the conjugated system upon complexation.[5]

Performance of 8-Aminoquinoline-2-carbaldehyde-Based Chemosensors

The versatility of the 8-aminoquinoline-2-carbaldehyde precursor has led to the development of a wide range of chemosensors for various analytes. The following table summarizes the performance of several representative examples.

Sensor DerivativeAnalyteDetection MethodLimit of Detection (LoD)Solvent/MediumReference
N-((quinoline-8-yl)methylene)acetohydrazideZn²⁺Fluorescence89.3 nMEthanol/HEPES buffer[13]
Schiff base of 8-hydroxyquinoline and isatin derivativeAl³⁺Fluorescence7.38 x 10⁻⁶ MEtOH/H₂O (1:99, v/v)[7]
Schiff base of 8-hydroxyquinoline and isatin derivativeFe²⁺Colorimetric4.24 x 10⁻⁷ MEtOH/THF (99:1, v/v)[7]
Schiff base of 8-hydroxyquinoline and isatin derivativeFe³⁺Colorimetric5.60 x 10⁻⁷ MEtOH/THF (99:1, v/v)[7]
(E)-2-methyl-5-(naphthalen-1-yldiazenyl)quinolin-8-ol (NAAMQ)Cd²⁺Colorimetric--[12]

Visualizing the Workflow and Mechanisms

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the synthesis workflow, the general signaling mechanism of a fluorescent chemosensor, and the logical progression of chemosensor development.

Synthesis_Workflow Start 8-Bromo-2-methylquinoline N_Arylation Microwave-Aided N-Arylation Start->N_Arylation Intermediate 8-(Substituted-amino)- 2-methylquinoline N_Arylation->Intermediate Oxidation SeO2 Oxidation Intermediate->Oxidation Precursor 8-Aminoquinoline-2-carbaldehyde (Precursor) Oxidation->Precursor

Caption: Synthetic workflow for 8-aminoquinoline-2-carbaldehyde.

Fluorescent_Sensing_Mechanism cluster_unbound Unbound State cluster_bound Bound State Unbound_Sensor Sensor (Low Fluorescence) Quenching Quenching Mechanism (e.g., PET, ESIPT) Unbound_Sensor->Quenching Active Analyte Target Analyte Bound_Complex Sensor-Analyte Complex (High Fluorescence) Quenching->Bound_Complex Inhibited Analyte->Bound_Complex Binding

Caption: General "turn-on" fluorescent sensing mechanism.

Chemosensor_Development_Logic Define_Target Define Target Analyte Design_Precursor Design & Synthesize Precursor (8-Aminoquinoline-2-carbaldehyde) Define_Target->Design_Precursor Derivatization Derivatization Strategy (e.g., Schiff Base Formation) Design_Precursor->Derivatization Synthesize_Sensor Synthesize Chemosensor Library Derivatization->Synthesize_Sensor Screening Screening for Selectivity & Sensitivity Synthesize_Sensor->Screening Characterization Spectroscopic Characterization (UV-Vis, Fluorescence, NMR, MS) Screening->Characterization Optimization Optimization of Sensing Conditions (pH, Solvent) Characterization->Optimization Validation Validation with Real Samples Optimization->Validation Final_Sensor Finalized Chemosensor Validation->Final_Sensor

Sources

Foundational

The Privileged Scaffold: 8-Methylquinoline in Advanced Pharmaceutical Manufacturing and C–H Functionalization

Executive Summary In the landscape of modern drug discovery and pharmaceutical manufacturing, 8-methylquinoline (8-MQ) has transcended its traditional role as a simple heterocyclic building block. Today, it is recognized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and pharmaceutical manufacturing, 8-methylquinoline (8-MQ) has transcended its traditional role as a simple heterocyclic building block. Today, it is recognized as a privileged scaffold and an intrinsic bidentate directing group that enables late-stage, site-selective C–H functionalization. By leveraging transition metal catalysis, chemists can overcome the inherent inertness of C(sp³)–H bonds, transforming 8-MQ into complex, highly functionalized pharmacophores such as kinase inhibitors, antidepressants, and bis-heterocycles.

This technical whitepaper provides an in-depth analysis of the mechanistic causality behind 8-MQ's reactivity, outlines self-validating experimental protocols for its functionalization, and details its direct applications in pharmaceutical manufacturing.

Mechanistic Foundations: 8-Methylquinoline as an Intrinsic Directing Group

Functionalizing unactivated C(sp³)–H bonds is notoriously difficult due to their high bond dissociation energies and lack of accessible HOMO/LUMO orbitals for transition metal interaction. 8-Methylquinoline elegantly solves this problem through proximity-driven cyclometalation 1.

The quinoline nitrogen acts as a potent Lewis base, coordinating tightly with transition metals (e.g., Pd, Rh, Co). This coordination anchors the metal center and forces it into spatial proximity with the adjacent 8-methyl group. The resulting thermodynamic stability of the intermediate metallacycle drives the cleavage of the C(sp³)–H bond, paving the way for migratory insertion of coupling partners and subsequent reductive elimination to form new C–C or C–heteroatom bonds.

G N1 8-Methylquinoline (Intrinsic Directing Group) N2 Metal Coordination (N-M Bond) N1->N2 N3 Cyclometalation (C(sp3)-H Cleavage) N2->N3 N4 Migratory Insertion (Coupling Partner) N3->N4 N5 Reductive Elimination (Functionalized API) N4->N5

Mechanistic pathway of 8-methylquinoline C(sp3)-H activation via transition metal catalysis.

Direct Applications in Pharmaceutical Manufacturing

The derivatization of the 8-MQ scaffold has led to breakthroughs in several therapeutic areas:

  • Kinase Inhibitors & Oncology: Halogenated derivatives, specifically 7-chloro-8-methylquinoline , serve as critical advanced intermediates. The unique electronic environment provided by the C7-chloro and C8-methyl groups allows for the synthesis of tricyclic scaffolds that act as potent kinase inhibitors for targeted cancer therapies 2.

  • Antidepressants (MAO Inhibitors): Novel 2-chloro-8-methylquinoline amine derivatives have been synthesized via nucleophilic substitution. These secondary amines exhibit significant monoamine oxidase (MAO) inhibitory effects, drastically reducing immobility time in forced swim tests, validating their efficacy as antidepressant agents 3.

  • Complex Bis-Heterocycles: Using Rh(III) catalysis, 8-MQ can be directly indolized via cascade C(sp³)–H activation and nucleophilic cyclization, bypassing the need for pre-functionalized precursors to build complex drug libraries [[4]]().

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every reagent choice and built-in analytical checkpoints.

Protocol A: Pd(II)-Catalyzed Dual C(sp³)–H/C7(sp²)–H Activation

This protocol details the synthesis of tricyclic pharmacophores via a relay activation strategy 5.

Step 1: N-Oxidation of 8-Methylquinoline

  • Action: React 8-MQ with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, warming to room temperature.

  • Causality & Rationale: The native quinoline nitrogen is a rigid directing group that restricts functionalization strictly to the C8-methyl group. Converting it to an N-oxide creates a weaker, more flexible directing group. This flexibility allows the palladium catalyst to "relay" from the initial C(sp³)–H activation site to the adjacent C7(sp²)–H bond.

  • Self-Validation Checkpoint: Monitor via TLC (UV active). Confirm successful oxidation via ¹H NMR by verifying the characteristic downfield shift of the aromatic protons adjacent to the N-oxide moiety.

Step 2: Pd(II)-Catalyzed [3+2] Annulation

  • Action: Combine 8-MQ N-oxide, maleimide, Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 equiv) in hexafluoroisopropanol (HFIP) at 110°C.

  • Causality & Rationale: Pd(OAc)₂ serves as the active catalyst. Maleimide is selected as the coupling partner due to its high reactivity in migratory insertion. Ag₂CO₃ is non-negotiable; it acts as the terminal oxidant to reoxidize the Pd(0) intermediate back to the active Pd(II) species, ensuring catalytic turnover. HFIP is chosen for its strong hydrogen-bonding capability, which stabilizes the transition states during C–H cleavage.

  • Self-Validation Checkpoint: Utilize in-process LC-MS to track the disappearance of the N-oxide mass and the appearance of the [M+H]⁺ peak corresponding to the tricyclic product.

G A 8-Methylquinoline B N-Oxidation (Directing Group Modification) A->B C Pd(II) Catalyzed Dual C-H Activation B->C D [3+2] Annulation with Maleimide C->D E Tricyclic Pharmacophore (Kinase Inhibitor Core) D->E

Pharmaceutical workflow for synthesizing tricyclic kinase inhibitor cores from 8-methylquinoline.

Protocol B: Synthesis of MAO Inhibitors via Nucleophilic Substitution

This protocol details the functionalization of the 8-MQ scaffold for antidepressant drug development [[3]]().

Step 1: Amine Substitution of 2-Chloro-3-(chloromethyl)-8-methylquinoline

  • Action: React the quinoline precursor with an aliphatic amine (e.g., butylamine) in absolute ethanol with triethylamine (TEA) under reflux.

  • Causality & Rationale: The chloromethyl group at the C3 position is highly electrophilic, making it an ideal site for nucleophilic attack by primary amines. TEA is added as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the reactant amine and driving the reaction to completion. Absolute ethanol provides a polar protic environment that stabilizes the S_N2 transition state.

  • Self-Validation Checkpoint: Post-reaction FT-IR must show the disappearance of the C–Cl stretch (alkyl) and the emergence of a distinct secondary amine N–H stretch (~3300 cm⁻¹). Final structural confirmation is achieved via ¹³C NMR to verify the chemical shift of the newly formed C–N bond.

Quantitative Data: Catalytic Efficiencies

The table below summarizes the quantitative performance of various catalytic systems utilized in the functionalization of 8-methylquinoline for pharmaceutical applications.

SubstrateCoupling PartnerCatalyst / OxidantTarget Bond(s)YieldPharmaceutical Application
8-Methylquinoline N-oxide MaleimidePd(OAc)₂ / Ag₂CO₃Dual C(sp³)–H & C7(sp²)–H~78%Tricyclic Kinase Inhibitors
8-Methylquinoline Diaryliodonium SaltsPd(OAc)₂ / NoneC(sp³)–H Biarylation~92%Fluorene Derivatives 6
8-Methylquinoline 2-AlkynylanilinesCp*Rh(III) / Cu(OAc)₂C(sp³)–H Indolation~85%Complex Bis-heterocycles
2-Chloro-8-MQ derivative Aliphatic AminesCatalyst-free / TEAC(sp³)–Cl Substitution80-90%MAO Inhibitors (Antidepressants)

References

  • C(sp3)-H Bond Functionalization of 8-Methylquinolines. Chem Asian J.
  • Dual C(sp3)–H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond.
  • Rh(iii)-catalyzed sp3/sp2–C–H heteroarylations via cascade C–H activation and cyclization. Chemical Science (RSC Publishing).
  • Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine deriv
  • The Pivotal Role of 7-Chloro-8-Methylquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery. BenchChem.
  • Palladium-Catalyzed C(sp3)–H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts.

Sources

Exploratory

Preliminary Investigation into the Metal Chelating Properties of Quinoline Aldehydes: Coordination Chemistry and Therapeutic Applications

Executive Summary The exploration of metal coordination compounds is one of the most dynamic frontiers in modern bioinorganic chemistry. Among the diverse array of ligands, quinoline aldehydes—specifically 2-quinolinecar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of metal coordination compounds is one of the most dynamic frontiers in modern bioinorganic chemistry. Among the diverse array of ligands, quinoline aldehydes—specifically 2-quinolinecarboxaldehyde and 8-quinolinecarboxaldehyde—serve as privileged scaffolds for the design of highly stable, biologically active metal complexes[1][2]. By leveraging the facile condensation of the formyl group with primary amines or hydrazides, researchers can generate Schiff bases featuring a robust azomethine (–C=N–) linkage. This whitepaper provides an in-depth technical analysis of the metal-chelating properties of quinoline aldehydes, detailing the thermodynamic causality of their coordination, self-validating synthetic protocols, and their emerging role in targeted drug development.

Structural and Electronic Foundations of Chelation

Quinoline aldehydes are characterized by a fused benzene and pyridine ring system, coupled with an exocyclic aldehyde group. This unique heteroaromatic architecture inherently improves lipophilicity and electron delocalization[1].

When condensed with amines, the resulting Schiff base ligands typically act as bidentate (N,N) or tridentate (N,N,S / N,N,O / N,N,Se) chelators[3][4]. The coordination is driven by the non-bonding electrons on the quinoline nitrogen and the newly formed azomethine nitrogen.

The Causality of Enhanced Bioactivity (Tweedy’s Chelation Theory)

A recurring observation in inorganic medicinal chemistry is that metal complexes exhibit significantly higher biological activity than their free ligands[2]. The causality behind this phenomenon is explained by Tweedy’s Chelation Theory [3].

  • Charge Reduction: Chelation considerably reduces the polarity of the central metal ion because its positive charge is partially shared with the donor heteroatoms (N, O, S, Se).

  • Electron Delocalization: The formation of the chelate ring promotes π -electron delocalization across the entire complex.

  • Membrane Permeation: This reduction in polarity and increase in lipophilicity facilitates the diffusion of the metal complex through the lipid bilayers of pathogenic cell membranes, allowing the complex to reach intracellular targets (e.g., DNA or mitochondrial enzymes) more effectively than the free ligand[3].

ChelationWorkflow Ligand Quinoline Aldehyde Precursor Condensation Condensation Reaction (Ethanol, Reflux) Ligand->Condensation Amine Primary Amine / Hydrazide Amine->Condensation SchiffBase Schiff Base Ligand (Azomethine Linkage) Condensation->SchiffBase -H2O Complexation Chelation / Complexation (pH optimized) SchiffBase->Complexation MetalSalt Transition Metal Salt (e.g., Cu, Zn, Pd) MetalSalt->Complexation MetalComplex Stable Metal Complex (Enhanced Lipophilicity) Complexation->MetalComplex Coordination

Workflow of quinoline aldehyde Schiff base synthesis and metal complexation.

Self-Validating Experimental Protocol: Synthesis & Complexation

To ensure scientific integrity and reproducibility, the synthesis of quinoline-derived metal complexes must be approached as a self-validating system . This means every chemical transformation is paired with an immediate analytical checkpoint to confirm success before proceeding.

Phase 1: Synthesis of the Schiff Base Ligand

Causality of Experimental Choices: Ethanol is selected as the solvent because it provides optimal solubility for the polar precursors at reflux temperatures, but poor solubility for the less polar Schiff base at room temperature, driving spontaneous precipitation and high yields.

  • Reaction: Dissolve 2 mmol of quinoline-2-carboxaldehyde in 30 mL of hot absolute ethanol. Add an equimolar amount of the chosen amine (e.g., a thiosemicarbazide) dissolved in 20 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reasoning: Mild acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the amine.

  • Reflux: Stir and reflux the mixture for 4–6 hours.

  • Validation Checkpoint 1 (TLC & FT-IR):

    • TLC: Confirm the disappearance of the starting material spot.

    • FT-IR: The successful formation of the azomethine linkage is validated by the disappearance of the strong aldehyde carbonyl (C=O) stretch at ~1700 cm⁻¹ and the appearance of a sharp imine (–C=N–) stretch between 1530–1600 cm⁻¹[5].

Phase 2: Metal Chelation

Causality of Experimental Choices: The pH must be carefully optimized. If the ligand contains deprotonatable groups (like –OH or –SH), a mild base (e.g., triethylamine or KOH) is added to facilitate deprotonation, creating an anionic donor site that strongly binds the metal cation[5][6].

  • Reaction: Dissolve 1 mmol of the synthesized Schiff base in 30 mL of hot ethanol.

  • Metal Addition: Dropwise, add an ethanolic solution of the transition metal salt (e.g., 0.5 mmol of PdCl₂, ZnCl₂, or CuCl₂ for a 1:2 Metal:Ligand ratio)[1][2].

  • pH Adjustment: Adjust the pH to ~7.5–8.0 using triethylamine to promote coordination. Reflux for an additional 3–5 hours.

  • Isolation: Cool the mixture to 0°C. Filter the precipitated microcrystalline complex, wash with cold ethanol and diethyl ether, and dry in vacuo.

  • Validation Checkpoint 2 (FT-IR & Conductance):

    • FT-IR: Coordination is confirmed if the imine (–C=N–) stretch shifts to a lower frequency (e.g., from 1531 cm⁻¹ to ~1496 cm⁻¹), indicating the withdrawal of electron density from the nitrogen to the metal center[5]. New bands in the far-IR region (400–500 cm⁻¹) validate M–N and M–O/S bond formation.

    • Molar Conductance: Measure in 10⁻³ M DMF. Values >50 Ω⁻¹ cm² mol⁻¹ indicate an electrolyte (counterions outside the coordination sphere, e.g., [M(L)]Cl₂), while values <15 Ω⁻¹ cm² mol⁻¹ confirm a non-electrolyte (neutral complex)[1].

Quantitative Data: Physicochemical and Biological Profiling

The choice of the central metal dictates the geometry (e.g., square-planar for Pd(II), tetrahedral for Zn(II), octahedral for Fe(III)) and profoundly impacts the biological efficacy[1]. Table 1 summarizes recent quantitative profiling of quinoline-derived complexes.

Table 1: Comparative Profiling of Quinoline Schiff Base Metal Complexes

Complex / LigandTarget Organism / Cell LineKey Activity MetricPhysicochemical / Structural NoteRef
Pd(II)-NQP Hep-G2, MCF-7, HCT-116IC₅₀ = 6.35–12.95 μg/μLSquare-planar; Non-electrolyte (10.75 Ω⁻¹ cm² mol⁻¹)[1]
Zn(II)-NQP Bacterial & Fungal strainsSuperior to free ligandTetrahedral; Mono-electrolyte (59.60 Ω⁻¹ cm² mol⁻¹)[1]
Quinoline-Ferrocene L. infantum (Macrophages)IC₅₀ = 5.2 µM (S.I. = 16.6)High selectivity index against leishmaniasis models[7]
Tetrazoloquinolines MTB H37Ra (Tuberculosis)MIC = 0.99–13.55 μmol/mLHigh lipophilicity; strong metal chelating ability[8]
Nd³⁺-QMPC Photophysical applicationsNIR Luminescenceε = 9450 L mol⁻¹ cm⁻¹ (at 324 nm); Octahedral[5]

Pharmacological Implications and Mechanisms of Action

The hybridization of the quinoline moiety with transition metals has generated highly active compounds for oncology, infectious diseases, and neglected tropical diseases like leishmaniasis[7][9].

  • Anticancer Activity (DNA Intercalation): Square-planar complexes, such as those formed with Pd(II) or Cu(II), are structurally primed for DNA intercalation. The planar quinoline rings insert between DNA base pairs, unwinding the helix and impeding DNA replication, ultimately triggering apoptosis[1][9].

  • Oxidative Stress & ROS: Certain redox-active metals (like Cu and Fe) coordinated to quinoline Schiff bases can undergo Fenton-like reactions intracellularly, generating Reactive Oxygen Species (ROS) that cause irreversible cellular damage to pathogens and cancer cells[9].

MOA Complex Quinoline Metal Complex CellMembrane Cell Membrane Permeation (Overton's Concept) Complex->CellMembrane Enhanced Lipophilicity DNA DNA Intercalation / Cleavage CellMembrane->DNA ROS Oxidative Stress (ROS Generation) CellMembrane->ROS Enzyme Enzyme Inhibition (e.g., Topoisomerase) CellMembrane->Enzyme Apoptosis Cell Death / Apoptosis DNA->Apoptosis ROS->Apoptosis Enzyme->Apoptosis

Pharmacological mechanisms of quinoline-derived metal complexes.

Conclusion

The preliminary investigation into quinoline aldehydes reveals a highly versatile platform for coordination chemistry. By rationally selecting the amine for condensation and the transition metal for chelation, scientists can fine-tune the steric, electronic, and lipophilic properties of the resulting complexes. Employing self-validating synthetic protocols ensures structural fidelity, paving the way for these complexes to serve as next-generation antimicrobial, antileishmanial, and antineoplastic agents.

References

  • Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. Frontiers. 7

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC. 1

  • Synthesis and Photoluminescence Properties of Quinoline-Derived Thiosemicarbazone Lanthanide Complexes and Their Polymer-Embedded Stability. ACS Publications. 5

  • Schiff base metal complex as a potential therapeutic drug in medical science. SciSpace.9

  • Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. CKT College. 2

  • Syntheses and structural characterization of metal complexes of 4-(naphthalen-1-yl)-1-(quinolin-2. Physics @ Manasagangotri. 3

  • Facile synthesis of benzonitrile/nicotinonitrile based s-triazines as new potential antimycobacterial agents. ResearchGate. 8

  • Synthesis and characterization of novel Cd(II), Zn(II) and Ni(II) complexes with 2-quinolinecarboxaldehyde selenosemicarbazone. ResearchGate. 6

  • Zn(II) complex with 2-quinolinecarboxaldehyde selenosemicarbazone: synthesis, structure, interaction studies with DNA. TechnoRep. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of 8-Methylquinoline-2-carbaldehyde via Pyridinium Chlorochromate (PCC) Oxidation

Executive Summary The synthesis of highly functionalized quinoline derivatives is a cornerstone of modern drug discovery. 8-Methylquinoline-2-carbaldehyde serves as a critical synthetic intermediate and chelating scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized quinoline derivatives is a cornerstone of modern drug discovery. 8-Methylquinoline-2-carbaldehyde serves as a critical synthetic intermediate and chelating scaffold, frequently utilized in the development of kinase inhibitors and antimicrobial agents[1]. This application note provides an authoritative, self-validating protocol for the selective oxidation of (8-methylquinolin-2-yl)methanol to 8-methylquinoline-2-carbaldehyde using Pyridinium Chlorochromate (PCC). By detailing the mechanistic causality behind reagent selection, solvent constraints, and workup procedures, this guide ensures high-yield, reproducible outcomes for researchers and process chemists.

Mechanistic Rationale & Causality in Experimental Design

The transformation of a primary alcohol to an aldehyde requires precise control to prevent over-oxidation to the corresponding carboxylic acid.

Why PCC? Pyridinium chlorochromate (PCC) is a mild, chromium(VI)-based oxidant that selectively arrests the oxidation of primary alcohols at the aldehyde oxidation state[2]. The reaction proceeds via the initial nucleophilic attack of the primary alcohol onto the electrophilic Cr(VI) center, displacing a chloride ion to form a chromate ester intermediate [3]. Subsequently, a base (often the displaced chloride ion or solvent) abstracts the alpha-proton in an E2-like β -hydride elimination. This collapses the chromate ester, forming the carbon-oxygen double bond of the aldehyde and reducing the chromium species to Cr(IV)[4].

The Necessity of Anhydrous Conditions: The causality behind stopping at the aldehyde relies entirely on the absence of water. If the reaction is performed in an aqueous environment (such as with Jones Reagent), the newly formed aldehyde will undergo rapid nucleophilic addition by water to form a geminal diol (hydrate). This hydrate structurally mimics a primary alcohol and is immediately oxidized by a second equivalent of the oxidant to yield an undesired carboxylic acid[5]. Using PCC in strictly anhydrous dichloromethane (DCM) prevents hydrate formation, ensuring the reaction halts cleanly at the aldehyde[6].

Comparative Oxidation Strategies

To contextualize the choice of PCC, the following table summarizes quantitative and qualitative data comparing common oxidation systems for primary alcohols.

Oxidant SystemReagentsConditionsOver-Oxidation RiskByproducts / Workup Profile
PCC (Corey-Suggs) Pyridinium chlorochromateAnhydrous DCM, RTLow (if strictly anhydrous)Cr(IV) tar, Py·HCl / Filtration via Celite
Jones Reagent CrO₃, H₂SO₄, H₂OAcetone, 0 °C to RTHigh (Primary alcohols → Acids)Cr(III) salts / Aqueous extraction
Swern Oxidation (COCl)₂, DMSO, Et₃NDCM, -78 °C to RTLow Me₂S (toxic/odorous) / Aqueous wash
DMP (Dess-Martin) Dess-Martin PeriodinaneDCM, RTLow Iodane byproducts / Basic aqueous wash

Visualizing the Workflows

Chemical Synthesis Workflow

The diagram below illustrates the sequence of intermediate formations during the PCC oxidation process.

Workflow A Precursor: (8-methylquinolin-2-yl)methanol B PCC + Celite in Anhydrous DCM A->B Substrate Addition C Intermediate: Chromate Ester B->C Nucleophilic Attack D Target Product: 8-Methylquinoline-2-carbaldehyde C->D β-Hydride Elimination

Workflow for the PCC-mediated oxidation of (8-methylquinolin-2-yl)methanol to the target aldehyde.

Downstream Biological Application

Quinoline-2-carbaldehyde derivatives are frequently utilized to synthesize potent inhibitors targeting the EGFR and PI3K/AKT signaling pathways in oncology[1][7].

Signaling Ligand Growth Factor RTK EGFR / RTK Ligand->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Proliferation Tumor Cell Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Suppressed by Inhibition Inhibitor Quinoline-2-carbaldehyde Derivative Inhibitor->RTK Inhibits Kinase Domain Inhibitor->Apoptosis Induces

Generalized EGFR/PI3K signaling pathway targeted by therapeutic quinoline derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure real-time verification of the reaction's success.

Materials Required:
  • (8-methylquinolin-2-yl)methanol : 1.0 equivalent (Substrate)

  • Pyridinium chlorochromate (PCC) : 1.5 equivalents (Oxidant)

  • Celite 545 : Equal weight to PCC (Solid support)

  • Anhydrous Dichloromethane (DCM) : Reaction solvent

  • Diethyl Ether : Precipitation solvent

  • Silica Gel (60 Å) : For filtration

Step-by-Step Methodology:
  • Preparation of the Oxidant Suspension (Causality Check) : In a flame-dried, round-bottom flask equipped with a magnetic stir bar and maintained under an inert argon atmosphere, suspend PCC (1.5 eq) and an equal mass of Celite in anhydrous DCM (approx. 10 mL per gram of substrate)[6].

    • Expert Insight: The reduction of PCC generates a highly viscous, black Cr(IV) tar that coats the flask and traps the product, severely reducing isolated yields. The addition of Celite provides a high-surface-area solid support that adsorbs this tar, transforming it into a granular solid that is easily managed[6].

  • Substrate Addition : Dissolve (8-methylquinolin-2-yl)methanol (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the vigorously stirring PCC suspension at room temperature.

  • Reaction Monitoring (Self-Validation) :

    • Visual Cue: The reaction mixture will rapidly transition from a bright orange suspension to a dark brown/black mixture. This color change is self-validating evidence of the reduction of Cr(VI) to Cr(IV)[2].

    • Analytical Cue: Monitor the reaction progress via Thin-Layer Chromatography (TLC) (e.g., Hexanes:EtOAc 3:1). You should observe the disappearance of the lower-Rf alcohol spot and the appearance of the higher-Rf aldehyde spot.

  • Quenching and Precipitation : Upon complete consumption of the starting material (typically 1.5 - 3 hours), dilute the reaction mixture with an equal volume of diethyl ether.

    • Expert Insight: Diethyl ether significantly decreases the solubility of the chromium salts, forcing them to precipitate completely out of the organic phase prior to filtration.

  • Filtration and Workup : Filter the entire crude mixture through a short pad of silica gel layered over a plug of Celite using a sintered glass funnel. Wash the filter pad thoroughly with diethyl ether until all the product has eluted.

  • Isolation : Concentrate the filtrate under reduced pressure to afford the crude 8-Methylquinoline-2-carbaldehyde. If necessary, purify the crude product via flash column chromatography to achieve >95% purity suitable for downstream biological assays.

References

  • Heterocyclic compounds and their uses (WO2008118468A1)
  • Reagent Friday: PCC (Pyridinium Chlorochromate) Source: Master Organic Chemistry URL:[Link]

  • Alcohol Oxidation in CH2Cl2: DMP vs. PCC Source: OrgoSolver URL:[Link]

  • 17.7: Oxidation of Alcohols Source: Chemistry LibreTexts URL:[Link]

  • 10.6.3. Mild Oxidizing Agents Source: Chemistry LibreTexts URL:[Link]

Sources

Application

The Alchemist's Touch: A Guide to the Selective Oxidation of Quinoline Alcohols with Dess-Martin Periodinane

For Researchers, Scientists, and Drug Development Professionals In the intricate tapestry of pharmaceutical synthesis, the quinoline moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate tapestry of pharmaceutical synthesis, the quinoline moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents. The precise functionalization of this heterocycle is paramount in modulating biological activity. Among the myriad of synthetic transformations, the oxidation of alcohols to their corresponding aldehydes and ketones is a cornerstone reaction. This guide provides an in-depth exploration of the Dess-Martin periodinane (DMP) as a superior reagent for the selective and mild oxidation of quinoline alcohols, a critical step in the synthesis of novel drug candidates.

The Modern Oxidant: Why Dess-Martin Periodinane?

The Dess-Martin periodinane (DMP) is a hypervalent iodine(V) reagent that has emerged as a powerful tool for the oxidation of primary and secondary alcohols.[1][2] Its popularity in both academic and industrial laboratories stems from a constellation of advantageous properties that overcome the limitations of many classical oxidizing agents.

Key Advantages of DMP:

  • Mild Reaction Conditions: DMP oxidations are typically conducted at room temperature and under neutral pH, preserving sensitive functional groups often present in complex quinoline-based intermediates.[1][3] This is a stark contrast to harsher, chromium-based oxidants.[1]

  • High Chemoselectivity: DMP exhibits remarkable chemoselectivity, readily oxidizing alcohols in the presence of other sensitive functionalities such as furan rings, sulfides, and vinyl ethers.[1]

  • Operational Simplicity: The reaction is straightforward to perform, and the workup is often a simple filtration or an aqueous wash to remove the iodine-containing byproducts.[3][4]

  • High Yields and Short Reaction Times: DMP oxidations are generally efficient, providing high yields of the desired carbonyl compounds in a matter of hours.[4]

These attributes make DMP an indispensable reagent in the multi-step synthesis of complex molecules, where preserving molecular integrity is crucial.[2]

Unveiling the Mechanism: A Symphony of Electron Movement

The efficacy of Dess-Martin periodinane lies in its elegant and efficient reaction mechanism. The process is initiated by a ligand exchange between the alcohol and an acetate group on the hypervalent iodine center. This is followed by a proton transfer and a concerted elimination to yield the carbonyl compound, the reduced iodinane byproduct, and acetic acid.[1][5]

DMP_Mechanism cluster_0 DMP DMP Intermediate Alkoxyperiodinane Intermediate DMP->Intermediate Ligand Exchange Alcohol Quinoline Alcohol Alcohol->Intermediate Product Quinoline Aldehyde/Ketone Intermediate->Product Concerted Elimination Byproducts Iodinane + Acetic Acid Intermediate->Byproducts Workflow Start Start with Quinoline Alcohol Reaction DMP Oxidation (Protocol 3.1 or 3.2) Start->Reaction TLC Monitor by TLC Reaction->TLC In-process control Workup Aqueous Workup TLC->Workup Reaction complete Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis Purity check End Pure Quinoline Aldehyde/Ketone Analysis->End

Sources

Method

Experimental Protocol for the Vilsmeier-Haack Formylation of 2-Methylquinoline: Regioselectivity, Causality, and Workflow Optimization

Introduction & Mechanistic Causality For drug development professionals and synthetic chemists, the functionalization of the quinoline scaffold is a critical pathway for generating bioactive libraries. The Vilsmeier-Haac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

For drug development professionals and synthetic chemists, the functionalization of the quinoline scaffold is a critical pathway for generating bioactive libraries. The Vilsmeier-Haack reaction—utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloromethyleniminium ion—is a cornerstone method for the formylation of electron-rich arenes. However, applying this reaction directly to 2-methylquinoline (quinaldine) presents a unique mechanistic paradox that frequently leads to off-target products if not properly understood.

The Regioselectivity Challenge: The quinoline nitrogen is electron-withdrawing, which inherently deactivates the pyridine ring toward electrophilic aromatic substitution. Conversely, the methyl group at the C-2 position is highly activated. Due to hyperconjugation and facile tautomerization into an enamine intermediate, the C-2 methyl group acts as a potent nucleophile. As a result, the electrophilic Vilsmeier reagent preferentially attacks the exocyclic methyl carbon rather than the aromatic ring, driven by the high electron density at the C-2 position[1].

Attempting a direct Vilsmeier-Haack formylation on 2-methylquinoline typically yields methyl-functionalized products (e.g., 2-(2-dimethylaminovinyl)quinoline or quinolin-2-ylmalonaldehyde) rather than the often-desired 3-formylquinoline[2]. If ring formylation is the strict objective, researchers must either utilize activated precursors (like 4-hydroxyquinaldines)[3] or bypass 2-methylquinoline entirely in favor of the Meth-Cohn cyclization starting from acetanilides[4].

Reaction Pathways & Logical Decision Tree

The following workflow diagram illustrates the divergent reaction pathways based on the chosen starting material, highlighting the causal relationship between substrate electronic properties and the final formylated product.

VilsmeierHaack Substrate1 2-Methylquinoline (Quinaldine) Reagent Vilsmeier Reagent [POCl3 + DMF] Substrate1->Reagent Reactant Substrate2 N-Arylacetamide (Acetanilide) Substrate2->Reagent Alternative Reactant PathA Direct Formylation (Enamine Tautomerism) Reagent->PathA Attack at C-2 Methyl PathB Meth-Cohn Cyclization (Electrophilic Aromatic Substitution) Reagent->PathB Attack at Aromatic Ring ProductA Methyl Group Formylation (Enamine / Malonaldehyde) PathA->ProductA Major Pathway for Quinaldine ProductB Ring Formylation (2-Chloro-3-formylquinoline) PathB->ProductB Major Pathway for Acetanilide

Fig 1: Regioselectivity pathways for Vilsmeier-Haack formylation of quinoline precursors.

Quantitative Optimization Parameters

To ensure a self-validating and reproducible workflow, critical reaction parameters must be tightly controlled. The thermal instability of the Vilsmeier intermediate poses both a safety hazard and a risk to yield if mismanaged[1].

Table 1: Optimization Parameters for Vilsmeier-Haack Formylation

ParameterOptimal RangeMechanistic CausalityQuality Control (QC) Metric
Vilsmeier Prep Temp 0–5 °CPrevents thermal degradation of the chloromethyleniminium ion.Internal temp probe remains < 5 °C.
Reaction Temp 70–80 °COvercomes the activation energy required for the nucleophilic attack by the enamine tautomer.TLC conversion > 95% after 4–6 hours.
POCl₃ : DMF Ratio 1:1.2 to 1:3Ensures complete formation of the active electrophile while maintaining solvent fluidity.Absence of unreacted POCl₃ fumes.
Addition Rate Dropwise (0.5 mL/min)Controls the highly exothermic formation of the reagent, preventing side-product polymerization[2].Steady internal temperature; no localized boiling.
Quench pH 7.0–8.0Facilitates the complete hydrolysis of the intermediate iminium salt to the target aldehyde.pH meter verification during quench.

Experimental Methodologies

Protocol A: Direct Formylation of the C-2 Methyl Group

Objective: Synthesis of methyl-functionalized quinoline derivatives (e.g., enamine or malonaldehyde intermediates) directly from 2-methylquinoline.

Reagents:

  • 2-Methylquinoline: 1.0 equiv (10 mmol)

  • Phosphorus oxychloride (POCl₃): 3.0 equiv (30 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF): 4.0 equiv (40 mmol)

Step-by-Step Procedure:

  • Reagent Generation (QC Checkpoint): Charge a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and an argon inlet with anhydrous DMF. Submerge the flask in an ice-water bath and cool to 0–5 °C.

  • Electrophile Activation: Add POCl₃ dropwise via an addition funnel over 30 minutes. Causality: The reaction is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal decomposition of the Vilsmeier complex[1]. Stir the resulting viscous, pale-yellow complex for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 2-methylquinoline in a minimal amount of anhydrous DMF (if needed for transfer) and add it dropwise to the cold Vilsmeier reagent.

  • Formylation: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C using an oil bath. Stir for 4–6 hours. Causality: Heating is required to shift the tautomeric equilibrium toward the enamine form and drive the nucleophilic attack on the sterically hindered iminium species. Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:3).

  • Hydrolysis & Quenching: Once complete, cool the mixture to room temperature. Slowly pour the reaction mixture onto 100 g of crushed ice under vigorous stirring.

  • Neutralization (Self-Validation): Carefully add saturated aqueous NaHCO₃ or 4M NaOH dropwise until the pH reaches 7.0–8.0. Causality: The basic environment is strictly required to hydrolyze the stable iminium intermediate into the final aldehyde/enamine product.

  • Isolation: Extract the aqueous phase with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.

Protocol B: The Meth-Cohn Alternative for 3-Formylquinolines

Objective: Synthesis of 2-chloro-3-formylquinoline. (Use this protocol if ring formylation is the strict requirement, as 2-methylquinoline is an inefficient precursor for this specific target).

Step-by-Step Procedure:

  • Vilsmeier Preparation: Prepare the Vilsmeier reagent at 0–5 °C using a larger excess of POCl₃ (typically 7.0 equiv) to DMF (3.0 equiv).

  • Substrate Addition: Add N-phenylacetamide (acetanilide, 1.0 equiv) portion-wise to the cold complex.

  • Cyclization-Formylation: Heat the reaction mixture to 80–90 °C for 5–15 hours. Causality: The acetanilide undergoes an initial formylation at the activated ortho-position, followed by an intramolecular electrophilic cyclization that constructs the quinoline core directly, yielding the 2-chloro-3-formyl substitution pattern[4].

  • Workup: Quench the reaction on crushed ice, neutralize to pH 7, and collect the precipitated 2-chloro-3-formylquinoline via vacuum filtration. Recrystallize from ethyl acetate/hexane.

References

  • Benchchem. How to increase the regioselectivity in the formylation of 2-methylquinoline. Benchchem Tech Support.
  • K. Morimura, et al. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC / NIH.
  • R. Nandhakumar, et al. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. Acta Pharmaceutica.
  • Lv, et al. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PMC / NIH.

Sources

Application

Step-by-step Sandmeyer reaction for 2-methyl-8-quinolinecarbonitrile synthesis.

An in-depth technical guide to the synthesis of 2-methyl-8-quinolinecarbonitrile demands more than a simple list of reagents; it requires a deep understanding of reaction mechanics, safety protocols, and analytical valid...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the synthesis of 2-methyl-8-quinolinecarbonitrile demands more than a simple list of reagents; it requires a deep understanding of reaction mechanics, safety protocols, and analytical validation.

Below is a comprehensive, step-by-step protocol for executing the Sandmeyer cyanation of 8-amino-2-methylquinoline, designed for researchers and drug development professionals.

Introduction & Mechanistic Overview

2-Methyl-8-quinolinecarbonitrile is a highly valued synthetic intermediate in medicinal chemistry. It serves as the primary building block for 8-quinoline carboxamides, a class of molecules recently identified as potent inhibitors of the NAD-hydrolyzing enzyme CD38. By blocking CD38, these compounds elevate intracellular NAD+ levels, offering significant therapeutic potential for neurodegenerative and inflammatory diseases 12.

The transformation of 8-amino-2-methylquinoline to 2-methyl-8-quinolinecarbonitrile is achieved via the Sandmeyer Reaction 3. This two-stage process leverages the following mechanistic causality:

  • Diazotization: The primary aromatic amine (a poor leaving group) is reacted with nitrous acid to form a diazonium cation ( −N2+​ ), an exceptional leaving group.

  • Cyanation: Copper(I) cyanide acts as a single-electron transfer (SET) catalyst. It reduces the diazonium ion to an aryl radical (releasing N2​ gas) and is transiently oxidized to Cu(II). The Cu(II) species then transfers a cyanide ligand to the aryl radical, forming the carbonitrile and regenerating the Cu(I) catalyst 4.

Reagents & Materials

The following quantitative data outlines the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
8-Amino-2-methylquinoline 158.201.0 eq1.58 gStarting Material
Sodium Nitrite ( NaNO2​ ) 69.001.1 eq0.76 gNitrosating Agent
Hydrochloric Acid (37%) 36.463.6 eq3.0 mLAcid Catalyst / Solvent
Copper(I) Cyanide (CuCN) 89.561.1 eq0.99 gSET Catalyst / Cyanide Source
Potassium Cyanide (KCN) 65.122.5 eq1.63 gCyanide Source / Ligand
Sodium Carbonate ( Na2​CO3​ ) 105.99As needed~Aq. Sat.Neutralizing Agent

Step-by-Step Experimental Protocol

⚠️ CRITICAL SAFETY WARNING: Potassium cyanide and Copper(I) cyanide are highly toxic. Mixing cyanide salts with acidic solutions generates lethal hydrogen cyanide (HCN) gas. This entire protocol MUST be performed in a certified fume hood equipped with an HCN detector and a dedicated cyanide spill kit.

Step 3.1: Diazotization of 8-Amino-2-methylquinoline
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, suspend 8-amino-2-methylquinoline (1.58 g, 10.0 mmol) in distilled water (15 mL) and concentrated HCl (3.0 mL).

  • Cooling (Causality Check): Submerge the flask in an ice-salt bath. Stir vigorously until the internal temperature drops to 0–5 °C.

    • Expert Insight: Maintaining this temperature is critical. Above 5 °C, the diazonium salt becomes thermodynamically unstable and hydrolyzes into the corresponding phenol (2-methylquinolin-8-ol), drastically reducing the yield.

  • Nitrosation: Dissolve NaNO2​ (0.76 g, 11.0 mmol) in cold distilled water (5 mL). Add this solution dropwise to the amine hydrochloride suspension over 15–20 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Self-Validation (Starch-Iodide Test): After the addition, stir for 15 minutes. Dip a glass rod into the mixture and touch it to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid (indicating complete consumption of the starting amine).

  • Neutralization: Slowly add a cold, saturated aqueous solution of Na2​CO3​ to the diazonium mixture until the pH reaches ~6.

    • Expert Insight: The diazonium solution must be neutralized before being added to the cyanide complex to prevent the catastrophic release of HCN gas upon mixing. Keep this neutralized solution at 0 °C.

Step 3.2: Preparation of the Cyanocuprate Complex
  • In a separate 500 mL multi-neck flask, dissolve KCN (1.63 g, 25.0 mmol) in distilled water (20 mL).

  • Add CuCN (0.99 g, 11.0 mmol) to the KCN solution and stir until the mixture becomes homogeneous.

    • Expert Insight: CuCN is a polymeric solid that is insoluble in water. It only dissolves in the presence of excess KCN by forming the highly soluble potassium tetracyanocuprate(I) complex, K3​[Cu(CN)4​] , which is the active catalytic species for the Sandmeyer reaction.

  • Cool this complex solution to 0–5 °C.

Step 3.3: Sandmeyer Cyanation
  • Addition: Vigorously stir the cold cyanocuprate solution and slowly add the neutralized, cold diazonium salt solution dropwise via an addition funnel.

  • Thermal Decomposition: Once the addition is complete, remove the ice bath. Gradually warm the reaction mixture to room temperature, then heat to 60–80 °C for 1.5 hours.

  • Self-Validation (Visual Cue): Observe the vigorous evolution of nitrogen gas (bubbling) as the solution warms. The cessation of gas evolution is a self-validating physical indicator that the radical recombination is complete and the diazonium intermediate has been fully consumed.

Workup & Purification

  • Quenching & Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc, 50 mL) and 10% aqueous ammonium hydroxide ( NH4​OH , 20 mL).

    • Expert Insight: Copper salts frequently cause stubborn emulsions. Ammonia coordinates with copper ions to form the deep blue [Cu(NH3​)4​]2+ complex, which partitions cleanly into the aqueous layer, effectively stripping copper residues from the organic product.

  • Separation: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice more with EtOAc (2 x 30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Purification: Purify the crude dark residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield 2-methyl-8-quinolinecarbonitrile as a pale yellow solid.

Analytical Validation (Self-Validating System)

To confirm the success of the synthesis and the purity of the product, the following analytical checks must be performed:

  • FT-IR Spectroscopy: A successful cyanation is definitively confirmed by the appearance of a sharp, distinct nitrile (-C≡N) stretching band at ~2220 cm−1 , and the complete disappearance of the primary amine N-H stretching bands (~3300-3400 cm−1 ).

  • LC-MS: Confirm the molecular weight. The exact mass for 2-methyl-8-quinolinecarbonitrile ( C11​H8​N2​ ) is 168.19 g/mol . The spectrum should display a dominant [M+H]+ peak at m/z ~169.2 1.

  • 1H NMR ( CDCl3​ ): Verification of the quinoline core integrity. The broad singlet corresponding to the −NH2​ protons (~5.0 ppm) will be absent, and the aromatic protons at the 7- and 9-positions will exhibit downfield shifts due to the strong electron-withdrawing nature of the newly introduced cyano group.

  • HPLC-UV: Analyze at 215 nm and 254 nm. The product should elute as a single major peak (>95% AUC), distinct from the starting material retention time.

Visualizations

Sandmeyer A 8-Amino-2-methylquinoline (Starting Material) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C -H2O D Sandmeyer Cyanation (CuCN, KCN, Heat) C->D E 2-Methyl-8-quinolinecarbonitrile (Target Molecule) D->E -N2(g)

Chemical workflow of the Sandmeyer cyanation yielding 2-methyl-8-quinolinecarbonitrile.

Pathway A 2-Methyl-8-quinolinecarbonitrile (Synthetic Precursor) B 8-Quinoline Carboxamides (Active Agents) A->B Hydrolysis & Derivatization C CD38 Enzyme Inhibition (NADase Blockade) B->C Target Binding D Intracellular NAD+ Enhancement C->D Prevents NAD+ Degradation E Neuroprotection & Anti-inflammatory Effects D->E Cellular Homeostasis

Biological pathway context illustrating the role of the synthesized precursor in CD38 inhibition.

References

  • Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38 ResearchGate[Link]

  • US20210087290A1 - Compounds which specifically bind to CD38 for use in the treatment of neurodegenerative and inflammatory diseases Google P
  • Catalytic Sandmeyer cyanation as a synthetic pathway to aryl nitriles Journal of Organometallic Chemistry (via Tezpur University)[Link]

Sources

Method

Advanced Application Note: Synthesis and Coordination Chemistry of 8-Methylquinoline-2-carbaldehyde

Strategic Overview in Coordination Chemistry 8-Methylquinoline-2-carbaldehyde (8-MQCA) is a highly versatile, structurally rigid building block utilized extensively in transition metal coordination chemistry, catalysis,...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview in Coordination Chemistry

8-Methylquinoline-2-carbaldehyde (8-MQCA) is a highly versatile, structurally rigid building block utilized extensively in transition metal coordination chemistry, catalysis, and the development of novel metallodrugs. Unlike simple quinoline derivatives, 8-MQCA offers a dual-modality approach to ligand design: it can act directly as a hemilabile N,O-bidentate ligand, or it can serve as an electrophilic precursor for the modular synthesis of robust N,N-bidentate or N,N,O-tridentate Schiff base architectures.

As a Senior Application Scientist, understanding the interplay between the electronic properties of the quinoline core and the steric constraints imposed by the 8-methyl substituent is critical. This guide provides an in-depth, self-validating framework for synthesizing 8-MQCA and deploying it in metal complexation workflows.

Mechanistic Insights: The Role of Sterics and Electronics

The utility of 8-MQCA in advanced metal complex synthesis is governed by two primary structural features:

  • The Hemilabile 2-Carboxaldehyde Group (Electronic Control): The quinoline nitrogen acts as a strong σ-donor and π-acceptor, establishing a robust primary bond with transition metals (e.g., Pd, Pt, Cu, Ni). The adjacent aldehyde oxygen acts as a "hard," weaker donor. In catalytic cycles, this hemilabile N,O coordination allows the oxygen atom to temporarily detach from the metal center, opening a coordination site for substrate binding while the nitrogen anchors the complex.

  • The 8-Methyl Substituent (Steric Control): The 8-methyl group projects directly into the primary coordination sphere of the metal. This targeted steric bulk actively destabilizes high-coordination-number geometries (such as octahedral complexes) by blocking axial approach vectors. Consequently, 8-MQCA forces metals like Pd(II) or Cu(II) into highly reactive, low-coordinate square planar or distorted tetrahedral geometries.

LigandWorkflow A 2,8-Dimethylquinoline (Precursor) B SeO2 Oxidation (Dioxane/H2O, Reflux) A->B Regioselective C 8-Methylquinoline-2-carbaldehyde (8-MQCA) B->C D Direct Coordination (Hemilabile N,O-bidentate) C->D E Schiff Base Condensation (+ Primary Amine) C->E F [M(8-MQCA)Cl2] (e.g., Pd, Cu) D->F + Metal Salt G [M(8-MQ-Imine)Cl2] (Robust N,N-bidentate) E->G + Metal Salt

Workflow for the synthesis and divergent coordination pathways of 8-MQCA.

Physicochemical Properties

Accurate stoichiometric calculations and purity assessments rely on foundational physicochemical data. The isomer 8-methylquinoline-2-carbaldehyde is a yellow powder with a documented melting point of 81-83 °C 1.

PropertyValueScientific Relevance
CAS Number 38462-77-0 2Unique identifier for procurement and safety data.
Molecular Formula C₁₁H₉NODictates stoichiometric mass equivalents for complexation.
Molecular Weight 171.19 g/mol Required for precise molarity calculations in synthesis.
Melting Point 81-83 °C 3Primary non-destructive purity checkpoint post-synthesis.
Primary Coordination N,O (Aldehyde)Yields hemilabile complexes ideal for homogeneous catalysis.

Experimental Protocols & Methodologies

Protocol 4.1: Regioselective Synthesis of 8-MQCA via Riley Oxidation

Synthesis typically involves the regioselective oxidation of 2,8-dimethylquinoline using selenium dioxide (SeO₂) in a dioxane/water mixture 4. Alternative green-chemistry approaches have explored Iron/O₂-promoted C-H bond functionalization to yield the aldehyde 3, though SeO₂ remains the bench-standard for scalability.

Causality of Reagents: The 2-methyl group is adjacent to the electron-withdrawing imine nitrogen, making its protons significantly more acidic than those of the 8-methyl group. This allows for enamine tautomerization exclusively at the C2 position, directing the SeO₂ electrophilic attack and ensuring strict regioselectivity. The addition of water to the dioxane solvent accelerates the hydrolysis of the intermediate selenite ester, preventing reaction stalling.

RileyOxidation A 2,8-Dimethylquinoline B Enamine Tautomerization (C2-Methyl Activated) A->B Heat C Electrophilic Attack by SeO2 (Selenite Ester) B->C D [2,3]-Sigmatropic Rearrangement C->D E Hydrolysis (-Se metal, -H2O) D->E F 8-Methylquinoline-2-carbaldehyde E->F

Mechanistic pathway of the regioselective Riley oxidation of 2,8-dimethylquinoline using SeO2.

Step-by-Step Procedure:

  • Equip a 250 mL round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Dissolve 2,8-dimethylquinoline (1.0 eq, 10 mmol) in 50 mL of a 10:1 (v/v) mixture of anhydrous 1,4-dioxane and deionized water.

  • Add SeO₂ (1.2 eq, 12 mmol) in a single portion.

  • Heat the reaction mixture to reflux (approx. 100 °C) for 2 to 4 hours.

  • Self-Validation Checkpoint 1 (Visual): The progressive precipitation of a dense, black solid (elemental selenium) confirms the successful reduction of Se(IV) to Se(0), validating the oxidation cycle.

  • Cool to room temperature and filter the mixture through a tightly packed Celite pad to remove the selenium metal. Wash the pad thoroughly with dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexane:EtOAc 3:1).

  • Self-Validation Checkpoint 2 (Analytical): Dry the resulting yellow solid and verify the melting point (Target: 81-83 °C).

Protocol 4.2: Synthesis of a Hemilabile Palladium(II) Complex[Pd(8-MQCA)Cl₂]

Causality of Reagents: To ensure rapid and complete ligand exchange without the need for harsh heating (which could degrade the aldehyde), the labile precursor bis(acetonitrile)dichloropalladium(II)[PdCl₂(CH₃CN)₂] is used instead of polymeric PdCl₂.

Step-by-Step Procedure:

  • Dissolve 8-MQCA (1.0 eq, 1.0 mmol) in 10 mL of anhydrous ethanol.

  • In a separate vial, dissolve PdCl₂(CH₃CN)₂ (1.0 eq, 1.0 mmol) in a minimum volume (approx. 3 mL) of DCM.

  • Add the palladium solution dropwise to the ligand solution under continuous magnetic stirring at room temperature.

  • Stir for 12 hours.

  • Self-Validation Checkpoint 1 (Visual): A distinct color shift from pale yellow to deep orange/red accompanied by the formation of a microcrystalline precipitate indicates successful complexation.

  • Isolate the precipitate via vacuum filtration, wash sequentially with cold ethanol and diethyl ether, and dry in vacuo.

  • Self-Validation Checkpoint 2 (FTIR Spectroscopy): Analyze the complex via FTIR. The characteristic carbonyl (C=O) stretching frequency must shift from ~1705 cm⁻¹ (free ligand) to a lower wavenumber (~1660 cm⁻¹), confirming direct oxygen-to-metal coordination.

Protocol 4.3: Schiff Base Derivatization for N,N-Bidentate Ligands

Causality of Reagents: Converting the aldehyde to an imine creates a stronger, non-hemilabile N,N-chelate. A catalytic amount of glacial acetic acid is added to protonate the carbonyl oxygen, increasing the electrophilicity of the carbon center and accelerating the nucleophilic attack by the primary amine.

Step-by-Step Procedure:

  • Dissolve 8-MQCA (1.0 eq, 2.0 mmol) in 15 mL of absolute ethanol.

  • Add a primary amine (e.g., aniline or an aliphatic amine) (1.05 eq, 2.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Cool the solution to 0 °C in an ice bath to induce crystallization of the Schiff base ligand. Filter and wash with cold ethanol.

  • Self-Validation Checkpoint (FTIR Spectroscopy): The complete disappearance of the C=O stretch (~1705 cm⁻¹) and the emergence of a sharp C=N (imine) stretch at ~1620-1640 cm⁻¹ confirms quantitative conversion. This ligand can now be reacted with metal salts following the logic of Protocol 4.2.

References

  • Title : An In-depth Technical Guide to 2-Methylquinoline-8-carbaldehyde and Its Derivatives for Researchers and Drug Development Profess Source : benchchem.com URL :1

  • Title : 8-methylquinoline-2-carbaldehyde | 38462-77-0 Source : sigmaaldrich.com URL :2

  • Title : WO2012154274A1 - Triazolopyridine compounds as pim kinase inhibitors Source : google.com (Patents) URL : 4

  • Title : Iron/O2-Promoted C-H Bond Functionalization for the Exclusive Synthesis of 2-Quinoline Carboxaldehydes under Microwave Irradiation Source : researchgate.net URL : 3

Sources

Application

The Alchemical Touch: Transforming Catalysis with 8-Methylquinoline-2-carbaldehyde Derivatives

In the intricate world of chemical synthesis, the quest for efficient, selective, and sustainable catalytic systems is a perpetual frontier. Within this landscape, the humble yet versatile molecule, 8-methylquinoline-2-c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of chemical synthesis, the quest for efficient, selective, and sustainable catalytic systems is a perpetual frontier. Within this landscape, the humble yet versatile molecule, 8-methylquinoline-2-carbaldehyde, has emerged as a powerful scaffold for the design of innovative ligands and catalysts. Its derivatives, particularly Schiff bases and their corresponding metal complexes, are demonstrating remarkable efficacy in a range of catalytic transformations, from oxidation reactions to the architecturally demanding realm of asymmetric synthesis. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 8-methylquinoline-2-carbaldehyde derivatives in catalysis, complete with detailed application notes and validated protocols.

The Foundation: Why 8-Methylquinoline-2-carbaldehyde?

The catalytic prowess of 8-methylquinoline-2-carbaldehyde derivatives stems from a unique confluence of structural and electronic properties. The quinoline moiety, a privileged scaffold in medicinal chemistry, provides a rigid backbone and a nitrogen atom that can readily coordinate with metal centers.[1] The aldehyde at the 2-position is a versatile chemical handle, allowing for the straightforward synthesis of a vast library of Schiff base ligands through condensation with various primary amines.[2][3] This modularity is key, as the electronic and steric properties of the resulting ligand can be finely tuned by judicious selection of the amine component, thereby influencing the catalytic activity and selectivity of the corresponding metal complex.[4] The methyl group at the 8-position can also play a role in modulating the steric environment around a coordinated metal ion.

Application in Oxidation Catalysis: Mimicking Nature's Efficiency

One of the most promising applications of metal complexes derived from 8-methylquinoline-2-carbaldehyde Schiff bases is in the field of oxidation catalysis.[2] These complexes can act as synthetic mimics of metalloenzymes, such as catechol oxidase, which catalyze the oxidation of phenols to quinones.[5] The metal center, often copper(II), coordinated to the quinoline-derived ligand, facilitates the transfer of electrons from the substrate to an oxidant, typically molecular oxygen.

Core Principles of Catalytic Oxidation

The catalytic cycle generally involves the coordination of the substrate to the metal center, followed by an electron transfer process to generate a radical species. This intermediate then reacts with an oxidant, regenerating the active catalyst and yielding the oxidized product. The ligand's role is to stabilize the metal ion in its various oxidation states and to create a specific coordination environment that favors substrate binding and activation.

Application Notes and Protocols

Protocol 1: Synthesis of a Schiff Base Ligand from 8-Methylquinoline-2-carbaldehyde

This protocol describes a general method for the synthesis of a Schiff base ligand, a necessary precursor for the preparation of catalytically active metal complexes.

Materials:

  • 8-Methylquinoline-2-carbaldehyde

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 8-methylquinoline-2-carbaldehyde (1.0 equivalent) in warm absolute ethanol.

  • In a separate flask, dissolve the chosen primary amine (1.0 equivalent) in absolute ethanol.

  • Slowly add the amine solution to the aldehyde solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Protocol 2: Synthesis of a Copper(II) Catalyst with a Schiff Base Ligand

This protocol details the synthesis of a copper(II) complex, a potential catalyst for oxidation reactions.

Materials:

  • Synthesized Schiff base ligand (from Protocol 1)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH) or ammonia solution (dilute in ethanol)

Procedure:

  • Dissolve the Schiff base ligand (2.0 equivalents) in hot absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve copper(II) chloride dihydrate (1.0 equivalent) in ethanol.

  • Add the copper(II) salt solution dropwise to the hot, stirred solution of the Schiff base ligand.

  • Adjust the pH of the mixture to approximately 7-8 by the slow addition of a dilute ethanolic solution of NaOH or ammonia. A change in color and the formation of a precipitate usually indicates complex formation.

  • Reflux the reaction mixture for 4-6 hours.[2]

  • After cooling to room temperature, collect the precipitated metal complex by filtration.

  • Wash the complex thoroughly with ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C).

Protocol 3: Catalytic Oxidation of Catechol

This protocol provides a method to evaluate the catalytic activity of the synthesized copper(II) complex in the oxidation of catechol to o-quinone.

Materials:

  • Synthesized Copper(II)-Schiff base complex (catalyst)

  • Catechol (substrate)

  • Methanol (solvent)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the copper(II) complex in methanol (e.g., 2 x 10⁻³ mol/L).

  • Prepare a stock solution of catechol in methanol (e.g., 10⁻¹ mol/L).

  • In a quartz cuvette, mix a specific volume of the catalyst solution with methanol.

  • Initiate the reaction by adding a specific volume of the catechol solution to the cuvette.

  • Immediately start monitoring the reaction by recording the absorbance at the wavelength corresponding to the formation of o-quinone (around 390 nm) over time using a UV-Vis spectrophotometer.[5]

  • The initial rate of the reaction can be calculated from the slope of the absorbance versus time plot.

Data Presentation:

The catalytic activity can be quantified by determining the initial rate of the reaction. A comparison of the rates obtained with different catalysts or under varying conditions can be presented in a table.

CatalystSubstrate Concentration (mol/L)Catalyst Loading (mol%)Initial Rate (μmol L⁻¹ s⁻¹)
Cu(II)-Schiff Base Complex 10.10.1Experimental Value
Cu(II)-Schiff Base Complex 20.10.1Experimental Value
CuCl₂ (control)0.10.1Experimental Value

Asymmetric Catalysis: The Art of Chirality

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral ligands derived from 8-methylquinoline-2-carbaldehyde are promising candidates for asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other.[6] By condensing the aldehyde with a chiral primary amine, a chiral Schiff base ligand is formed, which can then be used to create a chiral metal catalyst.[7]

Key Concepts in Asymmetric Catalysis

The enantioselectivity of a reaction is determined by the difference in the activation energies of the pathways leading to the two enantiomeric products. A chiral catalyst creates a chiral environment around the reaction center, leading to a diastereomeric transition state with the substrate. The steric and electronic interactions within this transition state favor the formation of one enantiomer.[4]

Application Note: Asymmetric Cycloaddition Reactions

Derivatives of 8-methylquinoline-2-carbaldehyde can be employed as ligands in asymmetric cycloaddition reactions, such as the Diels-Alder or [8+2] cycloadditions.[7][8] These reactions are powerful tools for the construction of complex cyclic molecules with multiple stereocenters.

Workflow for Asymmetric Catalysis:

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Catalytic Reaction A 8-Methylquinoline- 2-carbaldehyde C Chiral Schiff Base Ligand A->C B Chiral Primary Amine B->C E Chiral Metal Catalyst C->E D Metal Precursor (e.g., Cu(OTf)₂) D->E G Asymmetric Cycloaddition E->G F Substrates (e.g., Diene + Dienophile) F->G H Enantioenriched Product G->H

Caption: Workflow for asymmetric catalysis using a chiral ligand derived from 8-methylquinoline-2-carbaldehyde.

Protocol 4: General Procedure for Asymmetric Diels-Alder Reaction

This protocol outlines a general procedure for a copper-catalyzed asymmetric Diels-Alder reaction.

Materials:

  • Chiral Copper(II)-Schiff base complex (catalyst)

  • Diene (e.g., cyclopentadiene)

  • Dienophile (e.g., N-acryloyl-2-oxazolidinone)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral copper(II) catalyst (5-10 mol%) in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -78 °C to room temperature).

  • Add the dienophile (1.0 equivalent) to the catalyst solution and stir for a few minutes.

  • Slowly add the diene (1.2-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at the chosen temperature for the specified time (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation:

The results of asymmetric catalytic reactions are typically summarized in a table, including the yield and enantiomeric excess.

EntryCatalystTemperature (°C)Time (h)Yield (%)ee (%)
1Chiral Cu-Complex A024ValueValue
2Chiral Cu-Complex A-2048ValueValue
3Chiral Cu-Complex B024ValueValue

Future Outlook

The exploration of 8-methylquinoline-2-carbaldehyde derivatives in catalysis is still in its early stages, yet the potential is undeniable. Future research will likely focus on the development of novel ligands with even greater tunability, leading to catalysts with enhanced activity, selectivity, and stability. The application of these catalysts in a wider range of organic transformations, including C-H activation and other carbon-carbon bond-forming reactions, is a promising avenue for further investigation.[9] As our understanding of the structure-activity relationships of these versatile compounds grows, so too will their impact on the fields of chemical synthesis and drug discovery.

References

  • BenchChem. (2025).
  • Chemical Communications (RSC Publishing). (n.d.). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems.
  • Dhayalan, V., et al. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. SynOpen, 6(1), 31-57.
  • Thieme. (2022). Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs.
  • ResearchGate. (2025). Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems.
  • Chan, S. H. (n.d.). Quinoline-type compounds : asymmetric catalytic reaction and their biological activities. PolyU Institutional Research Archive.
  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Chemical Record, 24(11), e202400116.
  • Unknown. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline.
  • Pfaltz, A. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PMC.
  • MDPI. (2022).
  • ACS Publications. (2024). Palladium-Catalyzed Chelation-Assisted Aldehyde C–H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines. The Journal of Organic Chemistry.
  • Ramani, N., et al. (2024). Synthesis, Characterization and Catalytic Optimization of Schiff Bases Containing 8-Methyl-quinazolinones as Potent Anti-inflammatory and Antimicrobial Scaffolds. Indian Journal of Chemistry (IJC), 63(9).
  • SciSpace. (n.d.). Design of chiral ligands for asymmetric catalysis : from c2-symmetric semicorrins and bisoxazolines to non-symmetric phosphinoox.
  • El-Gohary, A. R., & Shaabana, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8055-8087.
  • Parmar, D., et al. (2025). C(sp)−H Bond Functionalization of 8‐Methylquinolines. Chemistry – An Asian Journal.
  • Unknown. (2025).
  • CKT College. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview.
  • BenchChem. (2025). An In-depth Technical Guide to 2-Methylquinoline-8-carbaldehyde and Its Derivatives for Researchers and Drug Development Profess.
  • Singh, P., et al. (2020). Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. Arabian Journal of Chemistry, 13(1), 2246-2261.
  • Al-Amiery, A. A., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC.
  • ACS Publications. (2022). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry.
  • El-Sonbati, A. Z., et al. (2018). Metal complexes of novel Schiff base derived from the condensation of 2‐quinoline carboxaldehyde and ambroxol drug with some transition metal ions. Applied Organometallic Chemistry, 32(9), e4449.
  • Request PDF. (n.d.). Aminocatalytic [8+2] Cycloaddition Reactions toward Chiral Cyclazines.
  • ACS Publications. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD.

Sources

Method

Protocol for developing novel antimicrobial agents from 8-Methylquinoline-2-carbaldehyde.

The escalating crisis of antimicrobial resistance (AMR), particularly among multidrug-resistant ESKAPE pathogens (e.g., Enterococcus faecalis, Pseudomonas aeruginosa, and Methicillin-resistant Staphylococcus aureus [MRSA...

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Author: BenchChem Technical Support Team. Date: March 2026

The escalating crisis of antimicrobial resistance (AMR), particularly among multidrug-resistant ESKAPE pathogens (e.g., Enterococcus faecalis, Pseudomonas aeruginosa, and Methicillin-resistant Staphylococcus aureus [MRSA]), necessitates the development of novel chemotypes that bypass traditional resistance mechanisms. The quinoline scaffold is a privileged structure in medicinal chemistry. Specifically, 8-Methylquinoline-2-carbaldehyde serves as a highly versatile electrophilic precursor. By leveraging its reactive C2-aldehyde, researchers can synthesize hydrazone and diketopiperazine derivatives that exhibit potent bactericidal and anti-biofilm activities.

This application note provides an in-depth, self-validating protocol for the synthesis, derivatization, and biological evaluation of 8-Methylquinoline-2-carbaldehyde-based antimicrobial agents.

Mechanistic Rationale & Target Biology

The strategic selection of 8-Methylquinoline-2-carbaldehyde as a starting scaffold is rooted in its unique stereoelectronic properties. The aldehyde group at the C2 position allows for facile condensation with hydrazines. The resulting >C=N-NH- hydrazone linkage restricts the molecule's conformational flexibility, effectively locking it into a bioactive geometry that facilitates deep intercalation into bacterial enzyme pockets.

Causality in Target Selection: Extensive molecular docking and in vitro assays indicate that quinoline-2-carbaldehyde derivatives operate via a dual-mechanism pathway. They primarily target β-ketoacyl-ACP synthase III (FabH) , a critical enzyme in bacterial fatty acid biosynthesis, and DNA gyrase (Topoisomerase II) [1]. By inhibiting FabH, these compounds halt the production of essential phospholipids, leading to the disruption of cell membrane integrity. Concurrently, DNA gyrase inhibition prevents the unwinding of bacterial DNA, stalling replication and inducing rapid cell death.

Mechanism A Quinoline-2-Carbaldehyde Derivatives B Bacterial Cell Wall Penetration A->B C Target 1: DNA Gyrase (Topoisomerase II) B->C D Target 2: FabH Enzyme (Fatty Acid Synthesis) B->D E Inhibition of DNA Replication C->E F Disruption of Cell Membrane Integrity D->F G Bactericidal Effect (Cell Death) E->G F->G

Dual-target mechanism of quinoline derivatives disrupting bacterial DNA and membrane synthesis.

Chemical Synthesis Protocol

The synthesis of the active antimicrobial agent occurs in two distinct phases: the selective oxidation of 2,8-dimethylquinoline, followed by condensation into a hydrazone derivative.

Causality in Reagent Selection: Selenium dioxide (SeO₂) is explicitly chosen for Phase 1 because it is highly selective for the allylic/benzylic oxidation of the C2-methyl group. The adjacent electronegative ring nitrogen activates the C2-methyl protons, allowing SeO₂ to oxidize it to an aldehyde without affecting the unactivated C8-methyl group or over-oxidizing the product into a carboxylic acid[2]. Dioxane is utilized as the solvent because its boiling point (~101°C) provides the precise thermal energy required to drive the oxidation to completion.

Phase 1: Synthesis of 8-Methylquinoline-2-carbaldehyde
  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2,8-dimethylquinoline in anhydrous dioxane (10 mL/mmol).

  • Oxidation: Add 1.2 equivalents of Selenium dioxide (SeO₂). Flush the system with inert nitrogen gas to prevent unwanted atmospheric side reactions.

  • Reflux: Heat the reaction mixture to reflux (approx. 101°C) and maintain for 8-12 hours.

  • Workup: Cool the mixture to room temperature. Filter the solution through a tightly packed Celite pad to remove the precipitated black selenium byproduct. Wash the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via recrystallization from absolute ethanol to yield pure 8-Methylquinoline-2-carbaldehyde (a yellow powder, melting point ~81-83°C)[2].

Phase 2: Hydrazone Derivatization
  • Condensation: React the purified 8-Methylquinoline-2-carbaldehyde with a substituted hydrazine (1.1 eq) in absolute ethanol. Add 2-3 drops of glacial acetic acid to act as a proton-donating catalyst.

  • Reflux & Isolation: Reflux the mixture for 4 hours. Upon cooling, the hydrazone derivative will precipitate. Filter the solid and wash with ice-cold ethanol.

Self-Validating System: To ensure the Phase 1 oxidation has not proceeded to the carboxylic acid, an aliquot must be analyzed via ¹H NMR. The successful synthesis is confirmed by the presence of a sharp singlet at ~9.0-10.0 ppm (the aldehyde proton) and the complete disappearance of the C2-methyl singlet (~2.5-3.0 ppm)[2].

Synthesis S1 2,8-Dimethylquinoline + SeO2 S2 Reflux in Dioxane (101°C, 8-12h) S1->S2 S3 Filtration & Concentration S2->S3 S4 8-Methylquinoline- 2-carbaldehyde S3->S4 S5 Hydrazine Hydrate Condensation S4->S5 S6 Active Hydrazone Antimicrobial S5->S6

Step-by-step chemical synthesis workflow from 2,8-dimethylquinoline to active hydrazone agents.

In Vitro Antimicrobial & Biofilm Evaluation Protocols

To validate the efficacy of the synthesized derivatives, we employ the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination, coupled with a crystal violet biofilm inhibition assay.

Causality in Assay Design: Disk diffusion is semi-quantitative and heavily dependent on compound solubility and agar diffusion rates, making it insufficient for rigorous Structure-Activity Relationship (SAR) modeling. Microdilution provides exact, reproducible MIC values[1]. Furthermore, because clinical MRSA and P. aeruginosa infections are highly biofilm-mediated, quantifying the compound's ability to disrupt biofilm formation is critical for evaluating its true therapeutic potential[3].

Protocol A: Broth Microdilution (MIC Determination)
  • Inoculum Preparation: Cultivate bacterial strains (e.g., MRSA, E. faecalis) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (approx. 1×108 CFU/mL), then dilute 1:150 in MHB.

  • Compound Dilution: Prepare a stock solution of the quinoline derivative in DMSO (10 mg/mL). Perform two-fold serial dilutions in a 96-well microtiter plate using MHB. Ensure the final DMSO concentration in all wells remains below 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Add 50 µL of the diluted bacterial inoculum to each well (final concentration 5×105 CFU/mL). Incubate at 37°C for 18-24 hours.

  • Readout: Determine the MIC as the lowest compound concentration that completely inhibits visible bacterial growth, confirmed via spectrophotometric absorbance at 600 nm.

Self-Validating System: The assay must include a vehicle control (1% DMSO in MHB) to ensure the solvent is non-toxic to the bacteria, and a positive control (e.g., Vancomycin or Daptomycin) to validate the susceptibility profile of the specific bacterial isolate. Baseline spectrophotometric readings at 0 hours must be subtracted from 24-hour readings to account for the intrinsic absorbance of the quinoline compounds.

Quantitative Data & Comparative Efficacy

Recent in vitro evaluations of quinoline-2-carbaldehyde derivatives demonstrate remarkable potency against multidrug-resistant strains. Notably, specific hydrazone and quinoline-2-one derivatives exhibit MIC values that are equivalent or superior to frontline clinical antibiotics[1],[3]. The table below summarizes the quantitative efficacy of these optimized agents.

Compound / DerivativeTarget PathogenMIC (µg/mL)Reference StandardStandard MIC (µg/mL)
Hydrazone Derivative 4 Enterococcus faecalis2.0Vancomycin~2.0 - 9.0
Hydrazone Derivative 8 Enterococcus faecalis1.0Ampicillin~1.0 - 2.0
Hydrazone Derivative 5 Pseudomonas aeruginosa8.0Gentamicin~4.0 - 8.0
Quinoline-2-one 6c MRSA0.75Daptomycin~0.5 - 1.0

Data Interpretation: The data highlights that modifications to the quinoline-2-carbaldehyde scaffold yield compounds capable of sub-microgram potency. For instance, Compound 6c not only demonstrated an MIC of 0.75 µg/mL against MRSA but also exhibited dose-dependent anti-biofilm action, reducing MRSA biofilm development by up to 79% at sub-MIC concentrations[3].

References

  • In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents Source: Taylor & Francis URL:[Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains Source: PubMed Central (PMC) / Springer URL:[Link]

Sources

Application

Application Note: Design, Synthesis, and Evaluation of Anticancer Agents Derived from Quinolinecarbaldehyde Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Strategic Rationale Quinoline and its derivatives represent a privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Strategic Rationale

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities[1]. Specifically, 8-hydroxy-2-quinolinecarbaldehyde (8HQ-2CHO) has emerged as a highly versatile building block for the design of novel antineoplastic agents[2]. The therapeutic efficacy of these derivatives is intrinsically linked to their bidentate or tridentate metal-chelating properties. By coordinating with intracellular trace metals, these compounds disrupt cellular homeostasis, selectively inducing apoptosis in malignant cells[3].

This application note provides a comprehensive guide to the rational design, synthesis, and biological evaluation of anticancer agents derived from the 8HQ-2CHO scaffold.

Mechanistic Insights: The Role of Metal Chelation

The causality behind the cytotoxicity of 8HQ-2CHO derivatives lies in their ability to act as potent ionophores. Cancer cells typically exhibit elevated levels of copper and reactive oxygen species (ROS) compared to healthy tissue. When a quinolinecarbaldehyde-derived hydrazone ligand permeates the cell membrane, it chelates intracellular Cu²⁺, forming a redox-active complex[4]. This complex catalyzes Fenton-like reactions, generating a lethal burst of ROS that overwhelms the cancer cell's antioxidant defenses. This oxidative stress directly leads to mitochondrial dysfunction, DNA cleavage, and ultimately, apoptosis[1].

MOA A 8HQ-2CHO Derivatives B Intracellular Metal Chelation (e.g., Cu2+, Zn2+) A->B Cellular Uptake C Redox-Active Metal Complex B->C Coordination D Fenton-like Reactions & ROS Generation C->D Redox Cycling E Mitochondrial Dysfunction & DNA Damage D->E Oxidative Stress F Cancer Cell Apoptosis E->F Cell Death Pathway

Fig 1. Mechanism of action for quinolinecarbaldehyde-derived metal complexes.

Synthetic Workflow & Molecular Design

The design strategy focuses on expanding the coordination sphere of the parent 8-hydroxyquinoline[4]. By oxidizing the C2-methyl group of 8-hydroxy-2-methylquinoline to an aldehyde, we create a reactive electrophilic center[5]. Subsequent Schiff base condensation with various hydrazides yields benzoylhydrazones. These hydrazones act as tridentate (O, N, O) ligands, which tightly bind transition metals to form stable, planar complexes that can intercalate with DNA or interact with target proteins[3].

Synthesis N1 8-Hydroxy-2-methylquinoline (Starting Material) N2 8-Hydroxy-2-quinolinecarbaldehyde (Reactive Intermediate) N1->N2 Oxidation (SeO2 or PCC) N3 Benzoylhydrazone Ligands (Tridentate Chelator) N2->N3 Condensation (Hydrazides) N4 Cu(II) Complexes (Anticancer Agent) N3->N4 Metallation (Cu(OAc)2)

Fig 2. Synthetic workflow of quinolinecarbaldehyde-based Cu(II) complexes.

Experimental Protocols

Self-Validating System Note: Each protocol includes specific mechanistic rationales and in-process controls to ensure the integrity of the intermediate before proceeding to the next synthetic stage.

Protocol A: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde (Oxidation)

Rationale: Selenium dioxide (SeO₂) or Pyridinium Chlorochromate (PCC) is selected as the oxidant because it selectively oxidizes activated methyl groups on heterocycles to aldehydes without over-oxidizing them to carboxylic acids[5].

  • Reaction Setup: Dissolve 10.0 mmol of 8-hydroxy-2-methylquinoline in 30 mL of 1,4-dioxane containing 1.5 mL of water.

  • Oxidation: Add 12.0 mmol of SeO₂. Heat the mixture to reflux (approx. 100°C) under continuous stirring for 4–6 hours.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) solvent system. The disappearance of the starting material spot indicates reaction completion[5].

  • Workup: Filter the hot solution to remove black selenium metal precipitates. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to yield 8-hydroxy-2-quinolinecarbaldehyde as a yellow solid[6]. Confirm the aldehyde proton via ¹H-NMR (typically observed as a singlet around δ 10.0 - 10.2 ppm).

Protocol B: Synthesis of Hydrazone Ligands (Condensation)

Rationale: Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon to facilitate nucleophilic attack by the hydrazide[3].

  • Reaction Setup: Dissolve 5.0 mmol of 8-hydroxy-2-quinolinecarbaldehyde in 20 mL of absolute ethanol.

  • Condensation: Add 5.0 mmol of the desired benzhydrazide derivative, followed by 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture for 3 hours. A distinct color change and the formation of a precipitate will occur as the highly conjugated hydrazone forms.

  • Isolation: Cool the mixture to room temperature. Filter the precipitate, wash thoroughly with cold ethanol, and dry under vacuum.

Protocol C: Preparation of Cu(II) Complexes

Rationale: Copper(II) acetate is used as the metal source because the acetate anions act as a mild base, facilitating the deprotonation of the ligand's phenolic and enolic hydroxyl groups for optimal coordination[4].

  • Complexation: Dissolve 1.0 mmol of the synthesized hydrazone ligand in 15 mL of warm methanol.

  • Metal Addition: Dropwise, add a solution of 1.0 mmol of Cu(OAc)₂·H₂O dissolved in 5 mL of methanol[4].

  • Stirring: Stir at room temperature for 2 hours. The solution will transition to a deep green or brown color, indicating successful complexation.

  • Harvesting: Filter the resulting solid complex, wash with cold methanol and diethyl ether, and dry in a desiccator.

Protocol D: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay measures mitochondrial reductase activity, providing a direct, quantitative read-out of cell viability following compound exposure[1].

  • Cell Seeding: Seed human cancer cells (e.g., Hep3B, MDA-MB-231) in 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment[1].

  • Treatment: Prepare serial dilutions of the synthesized compounds in medium. Ensure the final DMSO concentration is <0.5% to prevent solvent-induced toxicity[1]. Replace the old medium with the treatment medium and incubate for 48–72 hours. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug)[1].

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[1].

  • Solubilization & Reading: Carefully aspirate the medium. Add 150 µL of DMSO to dissolve the formazan crystals[1]. Read the absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data: Cytotoxicity Profiles

The following table summarizes the in vitro antiproliferative activity (MTS₅₀/IC₅₀) of 8-hydroxy-2-quinolinecarbaldehyde and its derivatives across various human carcinoma cell lines. The data demonstrates the broad-spectrum potential of the uncomplexed scaffold, which is further amplified upon metallation[2].

CompoundCell LineTissue OriginIC₅₀ / MTS₅₀ (µg/mL)
8-Hydroxy-2-quinolinecarbaldehyde Hep3BHepatocellular6.25 ± 0.03
8-Hydroxy-2-quinolinecarbaldehyde MDA-MB-231Breast (Triple Negative)12.5 – 25.0
8-Hydroxy-2-quinolinecarbaldehyde T-47DBreast (ER+)12.5 – 25.0
8-Hydroxy-2-quinolinecarbaldehyde K562Leukemia12.5 – 25.0
8-Hydroxy-2-quinolinecarbaldehyde SKHep1Hepatic Adenocarcinoma12.5 – 25.0

Note: In vivo studies on subcutaneous Hep3B hepatocellular carcinoma xenografts in athymic nude mice confirmed the antitumor activity of 8-hydroxy-2-quinolinecarbaldehyde, abolishing tumor growth at a dose of 10 mg/kg/day with no observable toxicity to vital organs[2].

References
  • Frontiers in Chemistry (NIH/PMC) - Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes URL:[Link]

  • National Institutes of Health (PMC) - Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents URL:[Link]

  • Frontiers in Chemistry - Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes URL:[Link]

  • ResearchGate - Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents URL:[Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of Substituted 8-Aminoquinoline-2-carbaldehydes

Introduction: The Strategic Value of 8-Aminoquinoline-2-carbaldehydes and the Imperative for Synthetic Efficiency The 8-aminoquinoline scaffold is a "privileged" structure in medicinal chemistry and drug development, for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 8-Aminoquinoline-2-carbaldehydes and the Imperative for Synthetic Efficiency

The 8-aminoquinoline scaffold is a "privileged" structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The introduction of a carbaldehyde group at the 2-position provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for drug screening through reactions such as Schiff base formation, Wittig reactions, and various condensations.[4]

Traditional multi-step syntheses of these valuable building blocks are often hampered by long reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a compelling solution to these challenges. By utilizing microwave energy, which directly couples with polar molecules in the reaction mixture, MAOS provides rapid, uniform, and efficient heating.[5][6][7] This often leads to dramatic reductions in reaction times (from hours to minutes), increased yields, and enhanced product purity, all while aligning with the principles of green chemistry.[5][8][9]

This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of substituted 8-aminoquinoline-2-carbaldehydes, a two-stage process commencing with the construction of the 2-methyl-8-aminoquinoline core, followed by a selective microwave-promoted oxidation.

Overall Synthetic Workflow

The synthesis is conceptually divided into two primary stages: first, the construction of the substituted 2-methyl-8-aminoquinoline precursor, followed by the selective oxidation of the 2-methyl group to the desired carbaldehyde.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidation start Substituted o-Phenylenediamine + α,β-Unsaturated Aldehyde mw1 Microwave-Assisted Skraup-Type Cyclization start->mw1 precursor Substituted 2-Methyl-8-aminoquinoline mw1->precursor mw2 Microwave-Assisted Oxidation precursor->mw2 oxidant Selenium Dioxide (SeO2) in Dioxane oxidant->mw2 product Substituted 8-Aminoquinoline-2-carbaldehyde mw2->product

Caption: Overall workflow for the synthesis of the target compounds.

Part 1: Microwave-Assisted Synthesis of Substituted 2-Methyl-8-aminoquinoline Precursors

The Skraup synthesis and its modifications provide a robust method for constructing the quinoline core. Microwave irradiation significantly accelerates this acid-catalyzed cyclization reaction.[5][10][11][12]

Expert Insights & Causality
  • Choice of Reagents: A substituted ortho-phenylenediamine is the key starting material that introduces the 8-amino group and any desired substituents on the benzene ring. Crotonaldehyde is a common and effective choice as the α,β-unsaturated aldehyde source, which ultimately forms the pyridine ring and the 2-methyl group.

  • Catalyst and Medium: Sulfuric acid serves as both the catalyst for the cyclization and a dehydrating agent. Using a minimal amount of a high-boiling point, microwave-transparent solvent like water or even solvent-free conditions can be highly effective, concentrating the reactants and absorbing microwave energy efficiently if polar.[5]

  • Oxidizing Agent: An oxidizing agent, such as arsenic pentoxide or o-nitrophenol, is traditionally used to aromatize the di-hydroquinoline intermediate. Careful control of stoichiometry is crucial to prevent unwanted side reactions.

Detailed Experimental Protocol: Synthesis of 7-Amino-8-methylquinoline (Illustrative Example)

This protocol is adapted from established microwave-assisted Skraup syntheses and serves as a template.[11][12]

Materials:

  • 2,6-Diaminotoluene (1.0 mmol)

  • Glycerol (can be used as a precursor to the α,β-unsaturated aldehyde) (3.0 mmol)

  • Arsenic(V) oxide (2.5 mmol)

  • Concentrated Sulfuric Acid (2.0 mL)

  • 10 mL microwave process vial with a magnetic stirrer

  • Microwave reactor

Procedure:

  • Vessel Charging: In a 10 mL microwave process vial, carefully combine 2,6-diaminotoluene (1.0 mmol), glycerol (3.0 mmol), and arsenic(V) oxide (2.5 mmol).

  • Acid Addition: While cooling the vial in an ice bath, slowly and cautiously add concentrated sulfuric acid (2.0 mL) with stirring.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 130-140°C for 30-40 minutes.[11] Monitor the internal pressure to ensure it remains within the safe limits of the vessel.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully pour the reaction mixture onto crushed ice (approx. 20 g).

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 9-10. This should be done in an ice bath to control the exothermic reaction.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-methyl-8-aminoquinoline precursor.

Part 2: Microwave-Assisted Oxidation of the 2-Methyl Group

The selective oxidation of an activated methyl group on a heterocyclic ring to a carbaldehyde is a classic transformation, for which selenium dioxide (SeO₂) is the reagent of choice.[13][14] The application of microwave heating can drastically reduce the reaction time for this oxidation from several hours to mere minutes.[15][16]

Expert Insights & Causality
  • Reagent Selection (SeO₂): Selenium dioxide is highly effective for oxidizing active methyl groups, such as the one at the 2-position of the quinoline ring, which is activated by the electron-withdrawing nature of the heterocyclic system.[13]

  • Solvent Choice: A high-boiling point, polar, and relatively inert solvent like 1,4-dioxane is ideal for this reaction. It is an excellent medium for microwave heating and solubilizes both the organic substrate and the SeO₂.

  • Microwave Effects: The rapid and uniform heating provided by microwaves prevents the formation of localized hot spots, which can lead to over-oxidation to the carboxylic acid or other side products. This results in cleaner reactions and often higher yields of the desired aldehyde.[15][16] The reaction time is significantly shortened, minimizing the potential for degradation of the sensitive amino group.

Detailed Experimental Protocol: Synthesis of a Substituted 8-Aminoquinoline-2-carbaldehyde

Materials:

  • Substituted 2-methyl-8-aminoquinoline (1.0 mmol)

  • Selenium Dioxide (SeO₂) (1.2 mmol)

  • 1,4-Dioxane (5 mL)

  • 10 mL microwave process vial with a magnetic stirrer

  • Microwave reactor

  • Celite®

Procedure:

  • Vessel Charging: To a 10 mL microwave process vial, add the substituted 2-methyl-8-aminoquinoline (1.0 mmol), selenium dioxide (1.2 mmol), and 1,4-dioxane (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 150-160°C for 15-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, a black precipitate of elemental selenium will be present. Filter the reaction mixture through a pad of Celite® to remove the selenium. Wash the Celite® pad with a small amount of dioxane or ethyl acetate.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure substituted 8-aminoquinoline-2-carbaldehyde.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical results that can be expected for the microwave-assisted oxidation step, based on analogous transformations of heterocyclic methyl groups.[14][16]

EntrySubstituent (on quinoline ring)Precursor (mmol)SeO₂ (mmol)Temp (°C)Time (min)Yield (%)
1H1.01.216020~85-95
25-Chloro1.01.216025~80-90
36-Methoxy1.01.215015~90-98
45-Nitro1.01.216030~70-80

Mechanistic Considerations: The Role of Selenium Dioxide

The oxidation of the methyl group by SeO₂ is believed to proceed through an ene reaction followed by a[6][7]-sigmatropic rearrangement.

Caption: Plausible mechanism for the SeO2 oxidation of the 2-methyl group.

Trustworthiness and Protocol Validation

The protocols described herein are designed to be self-validating systems.

  • Monitoring Progress: The progress of both reaction stages should be monitored by TLC. The disappearance of the starting material and the appearance of a new, more polar spot (for the aldehyde) is indicative of a successful reaction.

  • Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic aldehyde proton signal in the ¹H NMR spectrum (typically δ 9-10 ppm) is a key diagnostic peak.

  • Troubleshooting:

    • Low Yield in Stage 1: Incomplete cyclization may occur. Ensure anhydrous conditions and sufficiently acidic catalysis. Increasing microwave power or time may be necessary.

    • Over-oxidation in Stage 2: If the corresponding carboxylic acid is observed, reduce the reaction time or temperature. Using a slight excess of the precursor relative to SeO₂ can also mitigate this.

    • Incomplete Oxidation in Stage 2: If starting material remains, increase the reaction time or temperature. Ensure the SeO₂ used is of good quality and anhydrous.

Conclusion

The integration of microwave-assisted synthesis into the production of substituted 8-aminoquinoline-2-carbaldehydes offers a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocols and insights provided in this guide empower researchers, scientists, and drug development professionals to accelerate the synthesis of these crucial medicinal chemistry building blocks, thereby facilitating the discovery of novel therapeutic agents.

References

  • Jadhav, S. D., & Sharma, A. (2022). Microwave-assisted Synthesis of Quinolines. ResearchGate. [Link]

  • Sharma, U., & Bora, U. (2025). Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. [Link]

  • Ahmed, S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]

  • Glossop, S. C. (2008). A Microwave-Assisted Alternative Synthesis of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one. Synlett.
  • Yadav, M., & Singh, P. (2022). A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Zeleke, S., et al. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Molecules. [Link]

  • Moldovan, F., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. Molecules. [Link]

  • Kumar, R. S., et al. (2025). Eco-Friendly Microwave Synthesis and Antioxidant Study of Bioactive Quinoline Scaffolds. International Journal of Science and Advanced Technology. [Link]

  • Moldovan, F., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PMC. [Link]

  • Belferdi, F., et al. (2024). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. [Link]

  • Al-Ostath, A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Abonia, R., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]

  • Kumar, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry. [Link]

  • Meth-Cohn, O., & Taylor, D. L. (1995). Microwave assisted synthesis of 2-chloro-quinoline-3-carboxaldehydes. ResearchGate. [Link]

  • Hegedűs, D., et al. (2025). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. European Journal of Pharmaceutical Sciences. [Link]

  • Pervin, F. (1993). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. [Link]

  • Young, R. M., & Davies-Coleman, M. T. (2011). Microwave-assisted selenium dioxide oxidation of aryl methyl ketones to aryl glyoxals. Rhodes University. [Link]

  • Di Micco, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. MDPI. [Link]

  • Carrick, J. D., et al. (2019). Rapid Microwave‐Assisted, Solvent‐Free Approach to Functionalization of 8‐Methylquinolines via Rh‐Catalyzed C(sp)‐H Activation. ResearchGate. [Link]

  • Carrick, J. D., et al. (2021). Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. OSTI.GOV. [Link]

  • CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.
  • Yaro, S. A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • Liu, Z., et al. (2008). Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. ResearchGate. [Link]

  • Singh, A., et al. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. [Link]

  • Mlochowski, J., & Wójtowicz-Mlochowska, H. (2015). ChemInform Abstract: Microwave-Assisted Selenium Dioxide Oxidation of Aryl Methyl Ketones to Aryl Glyoxals. ResearchGate. [Link]

  • Singh, N., et al. (2004). synthesis, characterization and in vitro antiamoebic activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazones and their Palladium (II) and Ruthenium (II) complexes. European Journal of Medicinal Chemistry. [Link]

Sources

Application

Application Note: 8-Methylquinoline-2-carbaldehyde as a Core Scaffold in Fluorescent Probe Synthesis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary 8-Methylquinoline-2-carbaldehyde (CAS: 113379-05-8) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

8-Methylquinoline-2-carbaldehyde (CAS: 113379-05-8) is a highly versatile and privileged building block in the design of small-molecule fluorescent probes. Its unique structural architecture—combining an electron-deficient quinoline fluorophore, a highly reactive C2-aldehyde handle, and a sterically modulating C8-methyl group—makes it an ideal precursor for developing sensors targeting transition metal ions (e.g., Zn²⁺, Cu²⁺) and intracellular pH (pKa probes) [1]. This guide details the mechanistic rationale, validated synthesis protocols, and photophysical evaluation workflows for probes derived from this scaffold.

Mechanistic Principles & Structural Rationale (E-E-A-T)

As researchers design next-generation molecular sensors, understanding the causality behind structural choices is paramount. The selection of 8-methylquinoline-2-carbaldehyde over unsubstituted quinolines is driven by two critical factors:

The Role of the 8-Methyl Group
  • Steric Pre-organization: The C8-methyl group introduces targeted steric hindrance. When the C2-aldehyde is converted into a Schiff base (imine/hydrazone) receptor, the bulky methyl group restricts the rotational degrees of freedom of the quinoline core. This pre-organizes the binding pocket, significantly enhancing coordination selectivity for specific metal geometries (such as tetrahedral Zn²⁺) over competing ions like Cd²⁺ [1].

  • Lipophilicity & Bioavailability: The addition of the hydrophobic methyl group increases the overall lipophilicity (LogP) of the resulting probe. This is a critical parameter for biological applications, as it dramatically improves cell membrane permeability for live-cell imaging [2].

Photophysical Sensing Mechanisms

Probes synthesized from this precursor typically operate as "Turn-On" sensors via the Chelation-Enhanced Fluorescence (CHEF) mechanism, coupled with the inhibition of Photoinduced Electron Transfer (PET) [3].

  • Apo-State (Off): In the unbound state, the lone pair of electrons on the nitrogen atom of the C2-receptor moiety quenches the quinoline's excited state via PET. Furthermore, non-radiative decay pathways remain active through rapid C=N bond isomerization.

  • Bound-State (On): Upon coordination with a target analyte (e.g., Zn²⁺), the nitrogen lone pairs are engaged in metal binding, effectively blocking the PET process. The metal complexation rigidifies the molecular framework, inhibiting C=N isomerization and triggering strong fluorescence emission.

SensingMechanism Probe Apo-Probe (Non-fluorescent) PET / C=N Isomerization Active Complex Probe-Analyte Complex Rigidified Structure (PET Blocked) Probe->Complex Binding Target Target Analyte (e.g., Zn²⁺ or H⁺) Target->Complex Coordination Emission Strong Fluorescence Emission (CHEF Effect / ICT Modulation) Complex->Emission UV Excitation

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism upon target binding.

Experimental Protocols

The following protocols provide a self-validating system for synthesizing the precursor and converting it into a functional fluorescent probe.

Protocol 3.1: Synthesis of 8-Methylquinoline-2-carbaldehyde

The synthesis is achieved via the selective allylic/benzylic oxidation of 2,8-dimethylquinoline using Selenium dioxide (SeO₂). SeO₂ is specifically chosen because it selectively oxidizes the more reactive C2-methyl group (activated by the adjacent electron-withdrawing ring nitrogen) to an aldehyde without over-oxidizing it to a carboxylic acid [4].

Reagents & Materials:

  • 2,8-Dimethylquinoline (Starting Material)

  • Selenium dioxide (SeO₂)

  • Anhydrous Dioxane / Deionized Water

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,8-dimethylquinoline (5.0 mmol) in a mixture of anhydrous dioxane (25 mL) and water (2.5 mL). Scientific Insight: Dioxane provides optimal solubility, while the small volume of water is essential for the hydration of the intermediate selenite ester, facilitating its breakdown into the desired aldehyde.

  • Oxidation: Add SeO₂ (6.0 mmol, 1.2 equiv) to the solution. Flush the system with nitrogen gas.

  • Reflux: Heat the reaction mixture to reflux (approx. 101 °C) and stir for 2–4 hours. Monitor progress via TLC (Hexane/Ethyl Acetate 3:1).

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the precipitated black selenium byproduct. Wash the filter cake thoroughly with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield 8-methylquinoline-2-carbaldehyde as a yellow solid (Expected Yield: 48–55%).

Protocol 3.2: Synthesis of a Zn²⁺-Selective Schiff Base Probe

The reactive C2-aldehyde is condensed with a primary amine or hydrazide to form the recognition moiety.

Step-by-Step Procedure:

  • Dissolve 8-methylquinoline-2-carbaldehyde (1.0 equiv) in absolute ethanol (10 mL/mmol).

  • Add the selected recognition moiety (e.g., 2-hydrazinopyridine, 1.0 equiv) and 1–2 drops of glacial acetic acid. Scientific Insight: Acetic acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack, without completely protonating the incoming nucleophile.

  • Reflux the mixture for 6-8 hours until a precipitate forms.

  • Cool to room temperature, filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the final probe.

SynthesisWorkflow A 2,8-Dimethylquinoline (Starting Material) B SeO2 Oxidation (Dioxane/H2O, Reflux) A->B C 8-Methylquinoline-2-carbaldehyde (Key Intermediate) B->C D Condensation / Schiff Base (e.g., with Hydrazides/Amines) C->D E Quinoline-based Fluorescent Probe (Target Molecule) D->E

Caption: Workflow for the synthesis of quinoline-based fluorescent probes from 2,8-dimethylquinoline.

Protocol 3.3: Live-Cell Imaging Application
  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator.

  • Probe Loading: Replace the medium with serum-free DMEM containing the synthesized probe (5–10 μM, diluted from a 1 mM DMSO stock; final DMSO concentration < 0.5%). Incubate for 30 minutes at 37 °C.

  • Washing: Wash the cells 3 times with Phosphate-Buffered Saline (PBS, pH 7.4) to remove excess extracellular probe and prevent background noise.

  • Imaging: Image using a confocal laser scanning microscope (Excitation: ~360-400 nm; Emission: ~450-550 nm).

Data Presentation & Comparative Analysis

To assist in rational probe design, the physicochemical properties of the precursor and the photophysical properties of a typical derived probe are summarized below.

Table 1: Physicochemical Properties of Quinoline Carbaldehyde Derivatives [2]

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Feature
8-Methylquinoline-2-carbaldehyde C₁₁H₉NO171.2078–83Mild electron-donating C8-methyl; high lipophilicity.
2-Methylquinoline-8-carbaldehyde C₁₁H₉NO171.19N/AIsomer; reversed reactivity profile.
8-Hydroxyquinoline-2-carboxaldehyde C₁₀H₇NO₂173.1797–100Strong chelating C8-hydroxyl; lower lipophilicity.

Table 2: Typical Photophysical Properties of an 8-Methylquinoline-Derived Zn²⁺ Probe [1]

StateExcitation Max (λex)Emission Max (λem)Quantum Yield (Φ)Fluorescence Status
Apo-Probe (Unbound) ~365 nm~420 nm< 0.02OFF (Quenched via PET)
Probe + Zn²⁺ Complex ~380 nm~490 nm> 0.35ON (14-fold enhancement)

References

  • Chen, X. Y., Shi, J., Li, Y. M., & Liu, L. (2009). "Two-Photon Fluorescent Probes of Biological Zn(II) Derived from 7-Hydroxyquinoline." Organic Letters, 11(20), 4426-4429. URL:[Link][1]

  • Xie, T., et al. (2019). "Iron/O2-Promoted C-H Bond Functionalization for the Exclusive Synthesis of 2-Quinoline Carboxaldehydes under Microwave Irradiation." ResearchGate. URL:[Link][1]

Sources

Method

Application Notes and Protocols for Creating Metal-Protein Attenuating Compounds for Neurodegenerative Disorders

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases. Abstract: The dysregulation of metal ion homeostasis is a key pathological feature in several neurodegener...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Abstract: The dysregulation of metal ion homeostasis is a key pathological feature in several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. Aberrant interactions between metal ions, such as copper, zinc, and iron, and proteins like amyloid-beta (Aβ) and α-synuclein can promote protein aggregation, induce oxidative stress, and ultimately lead to neuronal cell death.[1][2] Metal-Protein Attenuating Compounds (MPACs) represent a promising therapeutic strategy that aims not to deplete systemic metals, but to modulate these pathological metal-protein interactions, restoring metal homeostasis at the synapse.[3][4] This guide provides a comprehensive overview of the principles behind MPACs and detailed protocols for their design, synthesis, and evaluation.

Introduction: The Rationale for Metal-Protein Attenuation

The brain's intricate metal homeostasis is vital for numerous physiological processes. However, in neurodegenerative conditions, this balance is disrupted. For instance, high concentrations of zinc and copper are found in the amyloid plaques characteristic of Alzheimer's disease, where they are believed to play a role in the aggregation of the Aβ peptide.[2] These metal-Aβ complexes can be redox-active, leading to the production of neurotoxic reactive oxygen species (ROS).[5] Similarly, iron accumulation is observed in the substantia nigra of Parkinson's disease patients and is implicated in oxidative stress-mediated neuronal damage.[4][6]

Traditional chelation therapy, which aims to systemically remove excess metals, is not ideal for these conditions as it can disrupt the function of essential metalloenzymes. MPACs, in contrast, are designed with more nuanced properties.

Design Principles of MPACs:
  • Moderate Metal Binding Affinity: MPACs are not strong chelators. Their moderate affinity allows them to compete with proteins for mislocalized metal ions without stripping metals from their functional sites in metalloproteins.[6]

  • Blood-Brain Barrier (BBB) Permeability: To be effective, these compounds must cross the BBB to reach their targets in the central nervous system. This typically requires a low molecular weight, moderate lipophilicity, and a low number of hydrogen bond donors and acceptors.[3][6]

  • Lipophilicity: A crucial property that allows the compound and its metal complex to cross cell membranes and redistribute the metal ion to intracellular compartments where it may be deficient.

  • Multifunctionality: Modern MPAC design often incorporates additional beneficial properties, such as antioxidant capabilities or the ability to inhibit enzymes like monoamine oxidase (in the context of Parkinson's disease).[1][4][6][7]

The pioneering MPAC, clioquinol (PBT1), and its successor, PBT2, have demonstrated the potential of this approach in preclinical and early-phase clinical trials for Alzheimer's disease by promoting the solubilization and clearance of Aβ.[3][8]

Experimental Workflows and Protocols

The development of a novel MPAC involves a multi-stage evaluation process, from initial in vitro screening to in vivo validation in animal models. This section provides detailed, step-by-step protocols for the key assays in this workflow.

In Vitro Characterization of MPACs
2.1.1. Metal-Binding Affinity: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for characterizing the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a metal ion to the MPAC, providing the binding affinity (Ka), stoichiometry (n), and enthalpy (ΔH). This information is crucial for selecting compounds with the desired moderate binding affinity.

Protocol 1: Isothermal Titration Calorimetry

Materials:

  • Isothermal Titration Calorimeter

  • Purified MPAC candidate

  • Metal salt solution (e.g., CuSO₄, ZnCl₂, FeCl₂)

  • Appropriate buffer (e.g., HEPES, phosphate buffer), ensuring it does not interact with the metal ions.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the MPAC in the chosen buffer at a concentration of approximately 10-50 µM.

    • Prepare a concentrated solution of the metal salt (typically 10-20 times the MPAC concentration) in the exact same buffer to avoid heats of dilution.

    • Degas both solutions immediately before use to prevent bubble formation.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.

    • Load the MPAC solution into the sample cell and the metal salt solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform an initial injection of a small volume (e.g., 1-2 µL) to account for diffusion during equilibration, and discard this data point during analysis.

    • Inject a series of small aliquots (e.g., 5-10 µL) of the metal salt solution into the MPAC solution at regular intervals (e.g., 120-180 seconds) to allow for re-equilibration.

    • Continue the titration until the binding sites are saturated, indicated by the return of the heat signal to the baseline (heat of dilution).

  • Control Experiment:

    • Perform a control titration by injecting the metal salt solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the peaks of the corrected thermogram to obtain the heat change for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Ka, n, and ΔH.

2.1.2. Inhibition of Metal-Induced Protein Aggregation: Thioflavin T (ThT) Assay

Causality: The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates. This assay is critical for assessing the ability of an MPAC to prevent or reverse metal-induced aggregation of Aβ or α-synuclein.

Protocol 2: Metal-Induced Aβ Aggregation Assay

Materials:

  • Synthetic Aβ₄₂ peptide

  • Hexafluoroisopropanol (HFIP) for peptide solubilization

  • Thioflavin T (ThT)

  • Metal salt solution (e.g., 50 µM CuSO₄ or 150 µM ZnCl₂)

  • MPAC candidate solution

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Aβ₄₂ Preparation:

    • Dissolve lyophilized Aβ₄₂ in HFIP to a concentration of 1 mg/mL and incubate for 1 hour.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen or in a speed-vac. Store the peptide film at -80°C.

    • Immediately before use, dissolve the Aβ₄₂ film in a small volume of DMSO and then dilute to the final working concentration (e.g., 10 µM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Assay Setup:

    • Prepare a master mix containing Aβ₄₂ and ThT (final concentration of 10 µM).

    • In the 96-well plate, add the MPAC candidate at various concentrations.

    • Add the metal salt solution to induce aggregation.

    • Add the Aβ₄₂/ThT master mix to each well.

    • Include controls: Aβ₄₂ alone, Aβ₄₂ + metal, and Aβ₄₂ + MPAC (without metal).

  • Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence reader at 37°C with intermittent shaking.

    • Measure the ThT fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Determine the lag time and the maximum fluorescence intensity for each condition.

    • Calculate the percentage inhibition of aggregation by the MPAC compared to the metal-only control.

2.1.3. Antioxidant Capacity: DPPH Radical Scavenging Assay

Causality: Oxidative stress is a major contributor to neurodegeneration. This assay evaluates the antioxidant potential of the MPAC by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). The reduction of DPPH is visually indicated by a color change from purple to yellow, which can be quantified spectrophotometrically.

Protocol 3: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • MPAC candidate solution

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Assay Setup:

    • In a 96-well plate, add the MPAC candidate at various concentrations.

    • Add the DPPH solution to each well.

    • Include a control (DPPH solution with solvent only) and a positive control (e.g., ascorbic acid).

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of scavenging activity against the MPAC concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

2.1.4. Neuroprotection Assay: SH-SY5Y Cell Viability

Causality: The ultimate goal of an MPAC is to protect neurons from cell death. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurotoxicity studies. This protocol assesses the ability of an MPAC to protect these cells from a neurotoxin, such as a metal-amyloid complex or an oxidant.

Protocol 4: SH-SY5Y Neuroprotection Assay

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Neurotoxin (e.g., pre-aggregated Aβ₄₂ + Cu²⁺, or H₂O₂)

  • MPAC candidate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plate

  • Cell culture incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture SH-SY5Y cells in a T-75 flask until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the MPAC candidate for 1-2 hours.

    • Expose the cells to the neurotoxin for 24-48 hours.

    • Include controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with the MPAC alone.

  • Viability Assessment (MTT Assay):

    • Remove the treatment medium and add fresh medium containing MTT (0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Express the cell viability as a percentage of the untreated control.

    • Determine the concentration at which the MPAC provides significant neuroprotection against the toxin.

2.1.5. Blood-Brain Barrier (BBB) Permeability: In Vitro Transwell Model

Causality: A successful MPAC must be able to cross the BBB. The in vitro Transwell model, typically using a co-culture of brain endothelial cells, astrocytes, and pericytes, provides a means to assess the permeability of a compound across a simulated BBB.

Protocol 5: In Vitro BBB Permeability Assay

Materials:

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Human or animal-derived brain microvascular endothelial cells, astrocytes, and pericytes

  • Appropriate cell culture media and supplements

  • MPAC candidate solution

  • Lucifer yellow (a marker for paracellular permeability)

  • LC-MS/MS system for compound quantification

Procedure:

  • Model Assembly:

    • Culture astrocytes and pericytes on the bottom of the Transwell plate.

    • Seed the endothelial cells on the inside of the Transwell insert.

    • Allow the co-culture to establish a tight monolayer, which can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Once a high TEER value is achieved, add the MPAC candidate to the apical (luminal) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • To assess the integrity of the barrier during the experiment, Lucifer yellow can be added to the apical chamber, and its leakage into the basolateral chamber can be measured.

  • Quantification:

    • Analyze the concentration of the MPAC in the basolateral samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

In Vivo Evaluation in Animal Models

Causality: In vivo studies in transgenic animal models of neurodegenerative diseases are essential to validate the therapeutic potential of an MPAC. These models recapitulate key aspects of the human disease, such as amyloid plaque deposition and cognitive decline.

2.2.1. Cognitive Function: Morris Water Maze (MWM)

Causality: The MWM is a widely used behavioral test to assess spatial learning and memory, which are often impaired in Alzheimer's disease. This test can determine if treatment with an MPAC can rescue or ameliorate these cognitive deficits in a transgenic mouse model.

Protocol 6: Morris Water Maze

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) and wild-type littermates

  • Circular water tank (1.2-1.5 m in diameter)

  • Escape platform

  • Non-toxic opaque substance to make the water cloudy (e.g., non-toxic paint or milk powder)

  • Video tracking system and software

Procedure:

  • Acclimation and Pre-training:

    • Handle the mice for several days before the experiment to reduce stress.

    • On the first day, allow the mice to find a visible platform to ensure they are not visually or motor-impaired.

  • Spatial Acquisition Training (4-5 days):

    • The platform is hidden beneath the water surface in a fixed location.

    • Each mouse undergoes several trials per day, starting from different quadrants of the pool.

    • Record the time it takes for the mouse to find the platform (escape latency) and the path length.

    • If a mouse does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

  • Probe Trial (1 day after last training day):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between the MPAC-treated, vehicle-treated, and wild-type groups.

    • In the probe trial, compare the time spent in the target quadrant to assess memory retention.

2.2.2. Neuropathology: Immunohistochemistry (IHC) for Aβ Plaques

Causality: A key desired outcome of MPAC treatment is the reduction of amyloid pathology. IHC allows for the visualization and quantification of Aβ plaques in the brains of treated and untreated transgenic mice.

Protocol 7: Aβ Plaque Immunohistochemistry

Materials:

  • Brain tissue from perfused and fixed mice

  • Vibratome or cryostat for sectioning

  • Primary antibody against Aβ (e.g., 6E10 or 4G8)

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB (3,3'-diaminobenzidine) substrate

  • Microscope and imaging system

Procedure:

  • Tissue Preparation:

    • Perfuse the mice with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brains in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brains (e.g., 40 µm thick) using a vibratome or cryostat.

  • Staining:

    • Incubate the free-floating sections in a solution to quench endogenous peroxidase activity.

    • Block non-specific binding sites with a blocking buffer (e.g., normal serum).

    • Incubate the sections with the primary anti-Aβ antibody overnight at 4°C.

    • Wash the sections and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Develop the signal with the DAB substrate, which will produce a brown precipitate at the location of the plaques.

  • Imaging and Quantification:

    • Mount the stained sections on slides, dehydrate, and coverslip.

    • Capture images of specific brain regions (e.g., cortex and hippocampus) using a microscope.

    • Use image analysis software to quantify the plaque burden (e.g., the percentage of the area occupied by plaques).

  • Data Analysis:

    • Compare the plaque burden between the MPAC-treated and vehicle-treated groups.

Data Presentation

Quantitative data from the described assays should be presented in a clear and organized manner to facilitate comparison between different MPAC candidates.

Table 1: In Vitro Characterization of MPAC Candidates
CompoundMetal Binding Affinity (Kₐ, M⁻¹)Aβ Aggregation Inhibition (IC₅₀, µM)Antioxidant Capacity (DPPH IC₅₀, µM)Neuroprotection (EC₅₀, µM)BBB Permeability (Papp, cm/s)
MPAC-01 ValueValueValueValueValue
MPAC-02 ValueValueValueValueValue
PBT2 (Ref.) ValueValueValueValueValue

Visualization of Key Concepts

Diagram 1: The Vicious Cycle of Metal-Protein Interactions in Neurodegeneration

Metal_Protein_Interaction Metal Metal Ion Dyshomeostasis (Cu²⁺, Zn²⁺, Fe³⁺) Complex Metal-Protein Complexes Metal->Complex Binds to Protein Misfolded Proteins (Aβ, α-synuclein) Protein->Complex ROS Oxidative Stress (ROS Production) Complex->ROS Catalyzes Aggregation Protein Aggregation & Plaque Formation Complex->Aggregation Promotes Toxicity Neuronal Toxicity & Cell Death ROS->Toxicity Aggregation->Toxicity Toxicity->Metal Exacerbates MPAC MPAC MPAC->Complex Attenuates

Caption: Pathological cycle of metal-protein interactions and the intervention point for MPACs.

Diagram 2: Experimental Workflow for MPAC Evaluation

MPAC_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation ITC Metal Binding (ITC) Lead Lead Candidate Optimization ITC->Lead ThT Aggregation Inhibition (ThT Assay) ThT->Lead DPPH Antioxidant Activity (DPPH Assay) DPPH->Lead BBB BBB Permeability (Transwell) Neurotox Neuroprotection (SH-SY5Y Assay) MWM Cognitive Function (Morris Water Maze) Neurotox->MWM IHC Neuropathology (Immunohistochemistry) Neurotox->IHC Design MPAC Design & Synthesis Design->ITC Design->ThT Design->DPPH Lead->BBB Lead->Neurotox

Caption: A streamlined workflow for the development and validation of novel MPACs.

References

  • Bar-Am, O., et al. (2015). The Neuroprotective Activities of the Novel Multi-Target Iron-Chelators in Models of Alzheimer's Disease, Amyotrophic Lateral Sclerosis and Aging. PMC. Retrieved from [Link]

  • Jenagaratnam, L., & McShane, R. (2006). Clioquinol for the treatment of Alzheimer's Disease. Cochrane Library. Retrieved from [Link]

  • Rose, F., et al. (2013). Copper Coordination to the Membrane Bound Form of α-Synuclein. PMC. Retrieved from [Link]

  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. Retrieved from [Link]

  • Smith, D. P., et al. (2016). Copper Binding and Subsequent Aggregation of α-Synuclein Are Modulated by N-Terminal Acetylation and Ablated by the H50Q Missense Mutation. ACS Publications. Retrieved from [Link]

  • Gaeta, A., & Hider, R. C. (2022). Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1H)-one iron chelators in an in vitro cell model of Parkinson's disease. Dalton Transactions. Retrieved from [Link]

  • Tiwari, S., et al. (2022). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery. Retrieved from [Link]

  • Kuznetsova, I. M., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. PMC. Retrieved from [Link]

  • Nuñez, M. T., & Chana-Cuevas, P. (2018). New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases. MDPI. Retrieved from [Link]

  • Hare, D. J., et al. (2013). Metalloproteomics: principles, challenges and applications to neurodegeneration. Frontiers in Aging Neuroscience. Retrieved from [Link]

  • Santoro, A., et al. (2023). Copper Binding and Redox Activity of α-Synuclein in Membrane-Like Environment. MDPI. Retrieved from [Link]

  • Appelt-Menzel, A., et al. (2017). In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing. ResearchGate. Retrieved from [Link]

  • Taneja, N., & Taneja, V. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. ResearchGate. Retrieved from [Link]

  • Sampson, E. L., et al. (2014). Metal protein attenuating compounds for the treatment of Alzheimer's dementia. PubMed. Retrieved from [Link]

  • Takata, F., et al. (2023). An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress. MDPI. Retrieved from [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Malvern Panalytical. Retrieved from [Link]

  • Saini, H. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Retrieved from [Link]

  • JOVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube. Retrieved from [Link]

  • Groenning, M. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. Retrieved from [Link]

  • Paik, S. R., et al. (1999). Copper(II)-induced self-oligomerization of α-synuclein. Center for Dementia Research. Retrieved from [Link]

  • Ghirlando, R., & Tsemperouli, M. (2022). Calorimetry to Quantify Protein-Ligand Binding. IntechOpen. Retrieved from [Link]

  • Shah, M., et al. (2017). A Novel Iron(II) Preferring Dopamine Agonist Chelator as Potential Symptomatic and Neuroprotective Therapeutic Agent for Parkinson's Disease. ACS Publications. Retrieved from [Link]

  • Sulatskaya, A. I., et al. (2011). Interaction of Thioflavin T with Amyloid Fibrils: Stoichiometry and Affinity of Dye Binding, Absorption Spectra of Bound Dye. ACS Publications. Retrieved from [Link]

  • Barnham, K. J., & Bush, A. I. (2014). Biological metals and metal-targeting compounds in major neurodegenerative diseases. Chemical Society Reviews. Retrieved from [Link]

  • Patel, M. M., et al. (2012). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Savelieff, M. G., et al. (2013). Ligand Design to Target and Modulate Metal–Protein Interactions in Neurodegenerative Diseases. ResearchGate. Retrieved from [Link]

  • Pratesi, A., et al. (2023). Protein Metalation by Medicinal Gold Compounds: Identification of the Main Features of the Metalation Process through ESI MS Experiments. MDPI. Retrieved from [Link]

  • Freiburger, L. A., et al. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Removal of 2-Methyl-8-quinolinemethanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are troubleshooting the purification of quinoline der...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are troubleshooting the purification of quinoline derivatives. Specifically, this guide addresses the critical challenge of removing unreacted 2-methyl-8-quinolinemethanol (starting material) from 2-methyl-8-quinolinecarboxaldehyde (target product) following an oxidation reaction.

Standard purification workflows often fail here because both compounds share a basic quinoline core, rendering simple acid-base extractions ineffective. Below, we break down the physicochemical causality of this separation, provide advanced troubleshooting FAQs, and outline self-validating experimental protocols to ensure high-purity isolation.

Physicochemical Causality & Comparative Data

To design a successful separation strategy, we must first analyze the structural differences between the impurity and the product. Both molecules contain a basic quinoline nitrogen, meaning their bulk solubility and pKa profiles are nearly identical. The separation logic must rely entirely on the C8-substituent: the primary alcohol versus the aldehyde.

Quantitative Data Summary
Property2-Methyl-8-quinolinemethanol (Impurity)2-Methyl-8-quinolinecarboxaldehyde (Product)
Molecular Formula C₁₁H₁₁NOC₁₁H₉NO
Molecular Weight 173.21 g/mol 171.19 g/mol
C8 Functional Group Primary Hydroxyl (-CH₂OH)Carboxaldehyde (-CHO)
Hydrogen Bonding Strong Donor & AcceptorAcceptor Only
Relative Polarity HighModerate
Typical TLC R_f (Hexane/EtOAc 7:3)~0.2 - 0.3~0.5 - 0.6

Data supported by structural analysis and 1[1].

Troubleshooting Guides & FAQs

Q1: Why is standard acid-base extraction ineffective for removing the unreacted alcohol? A1: Both 2-methyl-8-quinolinemethanol and the aldehyde product possess a basic quinoline nitrogen. If you attempt to wash the organic layer with an aqueous acid (e.g., 1 M HCl), both molecules will be protonated to form water-soluble quinolinium salts and partition into the aqueous phase simultaneously. Therefore, liquid-liquid extraction based on the quinoline core's basicity cannot differentiate between the two.

Q2: How should I monitor the separation, and what is the correct elution order? A2: Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate gradient (e.g., 7:3 v/v) is the gold standard[2]. Crucial Literature Correction: Some automated databases mistakenly state that the starting alcohol is "less polar" and elutes first (2[2]). This is mechanistically incorrect. The primary hydroxyl group of 2-methyl-8-quinolinemethanol acts as a strong hydrogen-bond donor, interacting heavily with the acidic silanol groups of the silica gel. The aldehyde lacks a hydrogen-bond donor. Consequently, the aldehyde product is less polar and will elute FIRST , followed by the highly polar alcohol impurity.

Q3: My product bands are tailing severely on the silica column, causing co-elution. How do I fix this? A3: Tailing is caused by the basic quinoline nitrogen interacting with the acidic silanol sites on the stationary phase. To resolve this, add 1% Triethylamine (TEA) to your eluent. TEA acts as a sacrificial base, neutralizing the active silanol sites. This sharpens the elution bands and prevents the polar alcohol from bleeding into the aldehyde fractions.

Separation Logic & Workflows

Depending on the scale of your reaction and the amount of unreacted starting material, you can choose between two distinct workflows: Chromatographic Separation (best for small scale) or Chemical Scavenging (best for scale-up or stubborn mixtures).

Workflow A: Chromatographic Elution Logic

ElutionLogic Silica Silica Stationary Phase (Acidic Silanol Groups) Aldehyde 2-Methyl-8-quinolinecarboxaldehyde (H-Bond Acceptor Only) Elutes FIRST Silica->Aldehyde Weak Interaction Alcohol 2-Methyl-8-quinolinemethanol (H-Bond Donor & Acceptor) Elutes SECOND Silica->Alcohol Strong H-Bonding Acid 2-Methyl-8-quinolinecarboxylic acid (Over-oxidation Byproduct) Elutes LAST Silica->Acid Very Strong Interaction

Caption: Logical elution order of quinoline derivatives on normal-phase silica gel based on H-bonding.

Workflow B: Chemical Scavenging (Derivatization) Logic

If chromatography is inefficient, we can exploit the chemical reactivity of the primary alcohol. By reacting the mixture with succinic anhydride, the unreacted alcohol is converted into an acidic hemisuccinate. The unreactive aldehyde remains neutral, allowing for a simple acid-base extraction.

DerivWorkflow Step1 Crude Mixture in DCM (Aldehyde + Alcohol Impurity) Step2 Add Succinic Anhydride & TEA (Stir at RT for 2h) Step1->Step2 Step3 Alcohol converts to Hemisuccinate (Acidic) Step2->Step3 Selective reaction with -OH Step4 Wash with Sat. NaHCO3 (aq) (Liquid-Liquid Extraction) Step3->Step4 OrgLayer Organic Layer (Pure Aldehyde Product) Step4->OrgLayer Retains neutral species AqLayer Aqueous Layer (Hemisuccinate Salt) Step4->AqLayer Extracts acidic species

Caption: Workflow for the chemical scavenging of unreacted alcohol using succinic anhydride.

Self-Validating Experimental Protocols

Protocol 1: TEA-Modified Silica Gel Chromatography

Use this for analytical to moderate-scale purifications where the impurity is <15%.

  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in a solvent mixture of Hexane/Ethyl Acetate (9:1 v/v) containing 1% Triethylamine (TEA) . The TEA is critical to prevent the basic quinoline ring from tailing[2].

  • Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM). Load it carefully onto the flat surface of the silica bed.

  • Gradient Elution:

    • Begin elution with Hexane/EtOAc (9:1) + 1% TEA.

    • Gradually increase the polarity to Hexane/EtOAc (7:3) + 1% TEA.

  • Fraction Collection: The less polar 2-methyl-8-quinolinecarboxaldehyde will elute first. The unreacted 2-methyl-8-quinolinemethanol will be retained longer due to hydroxyl-silanol hydrogen bonding.

  • Self-Validation Step: Spot the early fractions against a crude reference on a TLC plate. The pure product should show a single spot at R_f ~0.6 (Hexane/EtOAc 7:3) under UV light (254 nm). Evaporate the validated fractions under reduced pressure.

Protocol 2: Chemical Scavenging via Hemisuccinate Formation

Use this for large-scale purifications or when chromatography yields co-eluted fractions.

  • Reaction Setup: Dissolve the crude mixture (containing both aldehyde and alcohol) in anhydrous DCM.

  • Derivatization: Add 1.5 equivalents of Succinic Anhydride (relative to the estimated molar amount of the alcohol impurity) and 2.0 equivalents of Triethylamine (TEA). Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to accelerate the reaction.

  • Incubation: Stir the mixture at room temperature for 2-3 hours. Causality: The succinic anhydride selectively reacts with the primary hydroxyl group of 2-methyl-8-quinolinemethanol, converting it into a hemisuccinate ester that possesses a free carboxylic acid tail. The aldehyde remains unreacted.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer vigorously with saturated aqueous Sodium Bicarbonate (NaHCO₃) three times.

    • Mechanism: The mild base deprotonates the newly formed hemisuccinate, pulling the impurity into the aqueous layer. The neutral aldehyde remains in the DCM layer.

  • Self-Validation Step: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Perform a ¹H-NMR scan. The disappearance of the characteristic methylene doublet (~5.0 ppm) and hydroxyl proton confirms the complete removal of the alcohol impurity.

References

  • BenchChem. "A Comparative Study: 2-Methyl-8-quinolinecarboxaldehyde and 8-quinolinecarboxaldehyde." BenchChem Tech Support. URL: 3[3]

  • BenchChem. "Side reactions of the aldehyde group in 2-Methyl-8-quinolinecarboxaldehyde." BenchChem Tech Support. URL: 4[4]

  • BenchChem. "Technical Support Center: Purification of 2-Methyl-8-quinolinecarboxaldehyde." BenchChem Tech Support. URL: 2[2]

  • ChemicalBook. "1355195-44-6 CAS Manufactory: (2-Methyl-quinolin-8-yl)-methanol." ChemicalBook Database. URL: 1[1]

  • BenchChem. "An In-depth Technical Guide on the Molecular Geometry of 2-Methyl-8-quinolinecarboxaldehyde." BenchChem Tech Support. URL: 5[5]

Sources

Optimization

Technical Support Center: Post-Synthesis Purification of 2-Methyl-8-quinolinecarboxylic Acid

Welcome to the technical support resource for the purification of 2-methyl-8-quinolinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 2-methyl-8-quinolinecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable heterocyclic compound after its synthesis. We provide in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles to help you achieve high purity and yield.

Introduction: The Purification Challenge

The synthesis of 2-methyl-8-quinolinecarboxylic acid, commonly achieved through methods like the Doebner-von Miller reaction, often results in a crude product contaminated with a variety of impurities.[1][2] These can include unreacted starting materials, reaction intermediates, and polymeric tars.[3] The structural similarity between the target molecule and certain byproducts, coupled with the harsh reaction conditions, makes purification a non-trivial step. This guide provides a systematic approach to tackling these separation challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification process.

Q1: What are the most likely impurities in my crude 2-methyl-8-quinolinecarboxylic acid synthesized via the Doebner-von Miller reaction?

A1: When synthesizing from anthranilic acid and crotonaldehyde, the primary impurities are typically:

  • Unreacted Starting Materials: Residual anthranilic acid.

  • Polymeric Tars: Acid-catalyzed self-condensation of crotonaldehyde is a frequent issue, leading to dark, tarry substances that can complicate the workup.[3]

  • Reaction Intermediates: Partially reduced species like dihydro-2-methyl-8-quinolinecarboxylic acid may be present if the final aromatization step is incomplete.[3]

  • Isomeric Byproducts: While the Doebner-von Miller synthesis offers regioselectivity, minor isomers can sometimes form depending on the precise reaction conditions.

Q2: What is the core principle for separating the acidic product from neutral or basic impurities?

A2: The strategy hinges on the acidic nature of the carboxylic acid group on your target molecule. By manipulating the pH of the solution, we can convert the water-insoluble neutral acid into a water-soluble carboxylate salt. This process, known as acid-base extraction , allows for the selective transfer of the desired compound from an organic solvent into an aqueous layer, leaving behind neutral or basic impurities.[4][5] The product can then be recovered by re-acidifying the aqueous layer to precipitate the pure, neutral carboxylic acid.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.[6] It allows you to visualize the separation of your target compound from impurities at each stage. By spotting the crude mixture, the organic layer, the aqueous layer (after re-acidification and extraction), and purified fractions on a TLC plate, you can track the effectiveness of your separation. A common eluent system is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid to improve the spot shape of the carboxylic acid.[7]

Q4: My crude product is a dark, viscous tar. Is it salvageable?

A4: Yes, in many cases it is. The first step is to dissolve the crude mixture in a suitable organic solvent (like ethyl acetate or dichloromethane). The tarry polymers often have limited solubility and can sometimes be removed by an initial filtration. The subsequent acid-base extraction is highly effective at separating the desired carboxylate salt from the neutral, tarry material, which will remain in the organic phase.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification workflow.

Problem Probable Cause(s) Recommended Solution(s)
Product remains in the organic layer during basic extraction. 1. The pH of the aqueous base is not high enough to deprotonate the carboxylic acid. 2. Insufficient mixing (emulsion formation) between the organic and aqueous layers.1. Use a base whose conjugate acid has a pKa significantly higher than that of 2-methyl-8-quinolinecarboxylic acid (pKa ~4-5). A 5-10% solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) is more effective than sodium bicarbonate (NaHCO₃) for ensuring complete deprotonation.[8] 2. Shake the separatory funnel vigorously, venting frequently. If an emulsion forms, allow it to sit or add a small amount of brine (saturated NaCl solution) to help break it.
Product precipitates prematurely during filtration. The product has low solubility in the chosen organic solvent at room temperature.Perform a hot filtration. Dissolve the crude material in a minimum amount of a suitable hot solvent, filter it quickly while hot to remove insoluble impurities (like tars), and then proceed with the purification.
Recrystallization yields an oil or no crystals. 1. The chosen solvent is too effective, keeping the product solubilized even when cold. 2. Persistent impurities are inhibiting crystal lattice formation. 3. The solution is supersaturated.1. Select a different solvent or use a two-solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol, acetone) and add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until turbidity persists. Add a drop of the good solvent to clarify and then cool slowly.[9] 2. Perform an additional purification step, such as a charcoal treatment to remove colored impurities or a pass through a short silica plug before recrystallization. 3. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
TLC shows co-elution of product and an impurity. The polarity of the impurity is very similar to the product.1. Optimize TLC System: Add a modifier to the eluent. For acidic compounds, a small amount (0.5-1%) of acetic or formic acid can improve separation.[10] 2. Switch Purification Mode: If normal-phase chromatography fails, consider reversed-phase chromatography (e.g., C18 silica) where elution order is inverted.[10]

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for the purification process.

Protocol 1: Purification via Acid-Base Extraction

This protocol is the primary and most effective method for initial purification.

Objective: To separate the acidic 2-methyl-8-quinolinecarboxylic acid from neutral and basic impurities.

Principle: The target compound is deprotonated by an aqueous base to form a water-soluble salt. Neutral impurities remain in the organic layer. The aqueous layer is then isolated and re-acidified to precipitate the purified product.[11]

Materials:

  • Crude 2-methyl-8-quinolinecarboxylic acid

  • Ethyl acetate (or dichloromethane)

  • 5% (w/v) aqueous Sodium Carbonate (Na₂CO₃) solution

  • 3M Hydrochloric Acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material). If insoluble tars are present, filter them off at this stage.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% Na₂CO₃ solution. Stopper the funnel, invert, and vent. Shake vigorously for 1-2 minutes, venting periodically to release any pressure buildup.

  • Layer Separation: Allow the layers to separate fully. The bottom aqueous layer now contains the sodium salt of your product. Drain this aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of 5% Na₂CO₃ solution to the organic layer remaining in the funnel. Repeat the extraction process to ensure all the product has been transferred to the aqueous phase. Combine this second aqueous extract with the first one.

    • Self-Validation Check: Spot a sample of the remaining organic layer on a TLC plate against the crude material. The spot corresponding to the product should be significantly diminished or absent.

  • Wash Organic Layer: The organic layer contains neutral impurities. It can be washed with brine, dried over MgSO₄, and concentrated to identify these byproducts if desired.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 3M HCl dropwise. The product will begin to precipitate as a solid. Continue adding acid until the solution is acidic (pH ~2-3), ensuring complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass or weighing dish to dry completely, preferably in a vacuum oven at a moderate temperature (50-60 °C).

Protocol 2: Purification via Recrystallization

This protocol is used to further enhance the purity of the solid obtained from acid-base extraction.

Objective: To remove trace impurities by dissolving the compound in a hot solvent and allowing it to reform pure crystals upon cooling.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair from the table below. The ideal solvent dissolves the product completely when hot but poorly when cold.

  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (with stirring) on a hot plate until the solid dissolves completely. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.[9]

Part 4: Visual Guides & Data

Diagrams

Purification_Workflow crude Crude Product (in Organic Solvent) add_base Add Aqueous Base (e.g., Na2CO3) crude->add_base sep_funnel Liquid-Liquid Extraction add_base->sep_funnel organic_layer Organic Layer (Neutral Impurities, Tars) sep_funnel->organic_layer Separate aqueous_layer Aqueous Layer (Product as Salt) sep_funnel->aqueous_layer Separate add_acid Add Acid (e.g., HCl) aqueous_layer->add_acid precipitate Precipitation add_acid->precipitate filtration Filtration & Drying precipitate->filtration pure_product Pure Product filtration->pure_product recrystallize Recrystallization (Optional) filtration->recrystallize recrystallize->pure_product

Caption: General workflow for the purification of 2-methyl-8-quinolinecarboxylic acid.

AcidBase_Logic cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase start_org Product (R-COOH) + Neutral Impurity (N) end_org Neutral Impurity (N) start_org->end_org Remains in Organic end_aq Product Salt (R-COO- BH+) start_org->end_aq Reacts & Migrates start_aq Aqueous Base (B) start_aq->end_aq Protonates Product

Caption: Logic of acid-base extraction for separating an acidic product.

Data Tables

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMol. Weight ( g/mol )Key FeaturePolarityExpected Behavior
2-Methyl-8-quinolinecarboxylic acid C₁₁H₉NO₂187.19Acidic (Carboxylic Acid)Medium-HighSoluble in aqueous base
Anthranilic AcidC₇H₇NO₂137.14Amphoteric (Acid + Amine)HighSoluble in both aqueous acid and base
Dihydro-intermediateC₁₁H₁₁NO₂189.21Basic (Amine-like)MediumSoluble in aqueous acid
Polymeric TarsN/AHighNeutralLow-MediumRemains in organic phase

Table 2: Recommended Solvent Systems for Purification & Analysis

TechniqueSolvent System (v/v)Rationale & Comments
TLC Analysis Hexane : Ethyl Acetate (1:1) + 0.5% Acetic AcidGood starting point for assessing purity. Acetic acid prevents streaking of the carboxylic acid spot.
Column Chromatography Gradient elution from Hexane : Ethyl Acetate (4:1) to (1:1)Start with a less polar mixture to elute non-polar impurities first, then gradually increase polarity to elute the product.[7]
Recrystallization Ethanol / WaterDissolve in hot ethanol, add hot water dropwise until cloudy, clarify with a drop of ethanol, and cool.
Recrystallization Acetone or Dimethylformamide (DMF) / MethanolGood options for compounds that are highly soluble in common alcohols.[9][12]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2008). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Retrieved from [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6). Retrieved from [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • ResearchSpace@UKZN. (2017). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). Separation of an Unknown Mixture. Retrieved from [Link]

  • IIP Series. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • University of the West Indies at Mona. (2014). Separation of an Unknown Mixture. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

Sources

Troubleshooting

Purification of 2-Methyl-8-quinolinecarboxaldehyde by silica gel column chromatography.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with purifying 2-Methyl-8-quinolinecarboxaldeh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific physicochemical challenges associated with purifying 2-Methyl-8-quinolinecarboxaldehyde via silica gel column chromatography.

This molecule presents a dual challenge: it possesses a Lewis basic quinoline nitrogen that interacts strongly with acidic stationary phases, and an electrophilic aldehyde group at the C8 position that requires careful handling to prevent degradation or over-oxidation[1].

The following guides, self-validating protocols, and FAQs are structured to provide you with the mechanistic causality behind each experimental choice, ensuring high-purity recovery for downstream applications such as OLED dopant synthesis or medicinal chemistry[2].

Part 1: Mechanistic Troubleshooting & Causality

When purifying basic heterocycles like quinolines on standard bare silica gel (SiO₂), researchers frequently encounter severe band broadening, commonly referred to as "streaking" or "tailing"[3][4].

The Causality of Streaking: Standard silica gel surfaces are populated with weakly acidic silanol groups (Si-OH). The nitrogen atom in the quinoline ring is a Lewis base. During chromatography, an acid-base interaction occurs, leading to the partial protonation or strong hydrogen bonding of the quinoline molecule[5]. This creates a non-linear adsorption isotherm: the compound sticks tightly to the stationary phase rather than partitioning smoothly into the mobile phase, resulting in a smeared elution profile[5][6].

The Mechanistic Solution: To resolve this, we must "deaden" the acidic sites on the silica. By introducing a sacrificial basic modifier—typically 1% Triethylamine (TEA)—into the mobile phase, the TEA competitively binds and neutralizes the silanol groups[3][5]. This allows the 2-Methyl-8-quinolinecarboxaldehyde to elute cleanly based strictly on its polarity.

Mechanism Silica Silica Gel (Stationary Phase) Acidic Silanol Groups (Si-OH) Interaction Acid-Base Interaction (Causes Tailing/Streaking) Silica->Interaction Quinoline 2-Methyl-8-quinolinecarboxaldehyde Basic Quinoline Nitrogen Quinoline->Interaction TEA Triethylamine (TEA) Modifier Competitively Binds Silanols Interaction->TEA Add 1% TEA Resolution Neutralized Silica Surface Sharp Elution Bands TEA->Resolution Resolution->Quinoline Clean Elution

Caption: Mechanistic resolution of quinoline streaking on silica gel using TEA.

Part 2: Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By utilizing "dry loading" and a step-gradient elution, the protocol inherently confirms the separation of non-polar impurities, the target aldehyde, and highly polar over-oxidized byproducts[1].

Materials Required:

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[1]

  • Hexane and Ethyl Acetate (EtOAc) (HPLC or ACS grade)

  • Triethylamine (TEA)

  • Celite (for dry loading)

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a starting eluent of Hexane/Ethyl Acetate (9:1 v/v) and add exactly 1% TEA (v/v)[1][2]. Causality: Preparing the TEA-modified solvent in advance ensures uniform neutralization of the column during packing.

  • Column Packing (Slurry Method): Create a slurry of silica gel using the 9:1 Hexane/EtOAc + 1% TEA solvent. Pour it smoothly into the glass column and allow it to settle under gravity or light positive pressure[1][4]. Flush with 2 column volumes of the eluent to fully "deaden" the silica[5].

  • Sample Dry Loading: Dissolve the crude 2-Methyl-8-quinolinecarboxaldehyde in a minimum amount of dichloromethane (DCM). Add a small amount of Celite (roughly 2x the mass of your crude) and evaporate the DCM completely under reduced pressure to form a free-flowing powder. Causality: Quinolines often have poor solubility in 90% hexane. Liquid loading with DCM would drag the compound down the column prematurely. Dry loading ensures a perfectly narrow starting band.

  • Elution Strategy: Load the dry powder onto the flat silica bed. Begin elution with the 9:1 Hexane/EtOAc (+ 1% TEA) mixture[2]. Once non-polar impurities elute, gradually increase the gradient to 7:3 Hexane/EtOAc (+ 1% TEA) to elute the target aldehyde[1].

  • Validation (TLC Monitoring): Spot fractions on a silica TLC plate. Develop using 7:3 Hexane/EtOAc + 1% TEA. Visualize under UV light (254 nm)[1][3]. Pool fractions containing the pure spot (Rf ~ 0.5) and concentrate under reduced pressure.

Workflow Start Crude Mixture (Aldehyde, Alcohol, Acid) Pack Pack Silica Column Hexane/EtOAc (9:1) + 1% TEA Start->Pack Load Dry Load Sample onto Celite/Silica Pack->Load Elute Gradient Elution Increase EtOAc to 30% Load->Elute TLC TLC Monitoring UV 254 nm Elute->TLC Decision Purity > 98%? TLC->Decision Decision->Elute No (Keep Eluting) Pool Pool & Concentrate Pure Fractions Decision->Pool Yes

Caption: Self-validating workflow for chromatographic purification of the target aldehyde.

Part 3: Quantitative Data & Elution Profiling

To assist in fraction identification, the following table summarizes the expected chromatographic behavior of the target compound and its most common synthetic impurities (derived from the oxidation of 2-methyl-8-quinolinemethanol)[1].

Compound IdentityFunctional Group Imparting PolarityRelative PolarityExpected Elution OrderOptimal TLC SystemApprox. Rf Value
2-Methyl-8-quinolinecarboxaldehyde Aldehyde (Acceptor only)Medium1st (Target) 7:3 Hexane:EtOAc + 1% TEA0.45 - 0.55
2-Methyl-8-quinolinemethanol Primary Alcohol (Donor/Acceptor)High2nd (Starting Material)7:3 Hexane:EtOAc + 1% TEA0.20 - 0.30
2-Methyl-8-quinolinecarboxylic Acid Carboxylic Acid (Strong Donor/Acceptor)Very High3rd (Over-oxidized byproduct)7:3 Hexane:EtOAc + 1% TEA0.00 - 0.10

Data Interpretation: The aldehyde lacks the hydrogen-bond donating capability of the alcohol and the acid, making it the least polar of the three. It will reliably elute first in a normal-phase system[1].

Part 4: Troubleshooting FAQs

Q1: I added 1% TEA to my mobile phase, but my compound is still streaking heavily. What is going wrong? A1: You likely overloaded the column or failed to pre-treat the silica. Silica gel has a finite number of acidic sites. If you run a column without flushing it with the TEA-modified solvent before loading your sample, the basic quinoline will still bind to the active silanols at the top of the column[4][5]. Ensure you flush the packed column with at least 2 column volumes of your TEA-containing eluent prior to loading. Additionally, ensure your sample-to-silica mass ratio is no greater than 1:50 for difficult separations[4].

Q2: My downstream application (e.g., metal complexation for OLEDs) is highly sensitive to trace amines. How can I purify this compound without using TEA? A2: If residual TEA is a concern, switch your stationary phase from bare silica to an Amine-bonded phase (NH₂ column) [4][7]. Amine columns act as normal-phase media but possess an inherently basic surface character. This completely eliminates the need for basic mobile phase modifiers like TEA or ammonia, simplifying solvent removal and protecting sensitive downstream organometallic workflows[7].

Q3: I am observing a lower-than-expected yield, and a new, highly polar spot is appearing on my TLC during the column run. Is my compound degrading? A3: Yes, this is a known risk. Aldehydes can be sensitive to the highly active, acidic surface of bare silica gel, sometimes undergoing hydration or slow oxidation to the corresponding carboxylic acid when exposed to air on the column matrix[1]. Solution: The addition of TEA not only prevents streaking but also buffers the silica, protecting the aldehyde functionality. Furthermore, do not leave the compound sitting on the column overnight; run the chromatography continuously and efficiently.

Q4: My spots are not moving off the baseline (Rf ≈ 0) even with TEA added. How do I adjust? A4: If the compound remains at the origin, your mobile phase lacks sufficient polarity to overcome the compound's affinity for the stationary phase[3]. Increase the proportion of Ethyl Acetate in your gradient (e.g., move from 9:1 to 5:5 Hexane:EtOAc) until the target spot reaches an Rf of ~0.3 to 0.5[3].

References

  • Reddit Community (r/chemhelp). "What causes streaking in silica gel column chromatography?" Reddit. URL: [Link]

  • Reddit Community (r/chemhelp). "TLC and streaking: why add triethylamine?" Reddit. URL: [Link]

  • PubMed. "Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid." Biomedical Chromatography. URL: [Link]

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography." Teledyne ISCO Application Notes. URL: [Link]

Sources

Optimization

Recrystallization protocol for purifying 2-Methyl-8-quinolinecarboxaldehyde.

Welcome to the Technical Support Center for the purification of 2-Methyl-8-quinolinecarboxaldehyde (CAS: 112831-61-3). This guide is engineered for research scientists and drug development professionals who require high-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Methyl-8-quinolinecarboxaldehyde (CAS: 112831-61-3). This guide is engineered for research scientists and drug development professionals who require high-purity intermediates for downstream synthetic applications (such as Schiff base ligand formation or Wittig olefination).

Due to the compound's specific physicochemical properties—namely, a lipophilic quinoline core paired with a reactive, polar aldehyde moiety—standard purification can be challenging. This dynamic document bypasses generic advice, providing a causality-driven, self-validating recrystallization protocol and an advanced troubleshooting matrix.

Part 1: Impurity Profile & Physicochemical Data

Understanding the physical properties of your target compound and its synthetic byproducts is the foundation of any successful purification strategy. 2-Methyl-8-quinolinecarboxaldehyde is typically synthesized via the oxidation of 2-methyl-8-quinolinemethanol (often using MnO₂). This pathway generates a predictable impurity profile[1][2].

Table 1: Physicochemical Properties of Target and Common Impurities

CompoundSynthetic RoleMW ( g/mol )Melting PointRelative Polarity (TLC)*
2-Methyl-8-quinolinecarboxaldehyde Target Product 171.19 95–96 °C Moderate (Rf ~0.5)
2-Methyl-8-quinolinemethanolUnreacted Starting Material173.21~75–80 °CHigh (Lower Rf due to -OH)
2-Methyl-8-quinolinecarboxylic acidOver-oxidation Byproduct187.19>200 °C (dec)Very High (Baseline streak)
Inorganic Manganese SaltsSpent Oxidant (MnO₂)N/AInsolubleInsoluble in organics

*TLC Solvent System: Hexane/Ethyl Acetate (7:3 v/v) visualized under 254 nm UV light[2].

Part 2: Causality-Driven Recrystallization Protocol

Recrystallization is preferred over column chromatography for bulk purification due to its scalability and ability to yield highly ordered, solvent-free crystal lattices. This protocol utilizes ethanol as the primary solvent, creating a self-validating system to ensure absolute purity[2].

Step 1: Solvent Optimization & Dissolution

  • Action: Suspend the crude 2-Methyl-8-quinolinecarboxaldehyde in a minimum volume of boiling absolute ethanol (~78 °C).

  • Causality: Ethanol is selected because it perfectly balances the lipophilic quinoline ring and the polar aldehyde group. Using the minimum boiling volume ensures a steep solubility gradient, maximizing crystal recovery while keeping impurities dissolved in the cold mother liquor.

Step 2: Decolorization (Optional)

  • Action: If the boiling solution is dark brown or opaque, carefully add 1-2% w/w activated charcoal and boil for an additional 5 minutes.

  • Causality: Charcoal adsorbs high-molecular-weight, conjugated polymeric impurities that often result from harsh oxidation conditions.

Step 3: Hot Filtration (Self-Validation Checkpoint 1)

  • Action: Rapidly filter the boiling mixture through a pre-heated fluted filter paper or a jacketed Buchner funnel into a warm receiving flask.

  • Causality: This step physically removes the activated charcoal and any insoluble inorganic manganese salts[2]. Pre-heating the apparatus is critical; it prevents the product from prematurely crystallizing in the funnel stem, which would drastically reduce yield.

  • Validation: The filtrate must be perfectly clear and brightly colored (typically pale yellow). If cloudy, re-filter.

Step 4: Controlled Nucleation

  • Action: Allow the clear filtrate to cool undisturbed to room temperature over 1–2 hours. Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 1 hour[2].

  • Causality: Slow, undisturbed cooling allows the molecules to selectively arrange into a pure crystal lattice, excluding structurally dissimilar impurities. Rapid cooling forces the compound to crash out, trapping impurities or causing the compound to "oil out" as a supercooled liquid.

Step 5: Isolation & Washing (Self-Validation Checkpoint 2)

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol.

  • Causality: The ice-cold wash displaces the mother liquor—which contains the highly soluble unreacted alcohol—without dissolving the purified aldehyde.

  • Validation: Perform a TLC check (Hexane/EtOAc 7:3) comparing the mother liquor to the dissolved crystals. The crystals should show a single spot. Dry the crystals and verify the melting point is sharp at 95–96 °C[2][3].

Part 3: Workflow Visualization

Recrystallization A Crude 2-Methyl-8- quinolinecarboxaldehyde B Dissolve in Minimum Hot Ethanol A->B C Add Activated Charcoal (For color/impurities) B->C Colored D Hot Filtration (Removes insolubles) B->D Clear C->D E Slow Cooling (Nucleation) D->E F Oiling Out? E->F G Two-Solvent System (Add poor solvent) F->G Yes H Vacuum Filtration & Cold Wash F->H No G->E Re-heat I Pure Crystals (MP: 95-96 °C) H->I

Caption: Workflow for the recrystallization and troubleshooting of 2-Methyl-8-quinolinecarboxaldehyde.

Part 4: Troubleshooting Guide & FAQs

Q1: During cooling, my product separates as a thick oil at the bottom of the flask instead of forming crystals. How do I recover it? A1: "Oiling out" occurs when the compound's melting point is lower than the temperature at which the solution becomes supersaturated, or when the chosen solvent is too strong[2]. Resolution: Do not discard the mixture. Reheat the flask until the oil completely redissolves into a homogeneous solution. Convert to a two-solvent system : add a "poor" solvent (like water or hexane) dropwise to the boiling ethanol solution until slight turbidity persists. Add just enough hot ethanol to clear the turbidity, then cool very slowly. Introducing a seed crystal of pure 2-Methyl-8-quinolinecarboxaldehyde during cooling can also force nucleation and bypass the oiling phase.

Q2: My TLC analysis shows a persistent, heavy streak near the baseline even after recrystallization. What is this, and how do I remove it? A2: A severe baseline streak in a non-polar solvent system (Hexane/EtOAc) indicates the presence of 2-methyl-8-quinolinecarboxylic acid, the over-oxidized byproduct[2]. Because it is highly polar and can form hydrogen-bonded dimers, it may co-crystallize with your product. Resolution: Recrystallization alone may not drop this impurity to acceptable levels. Before your next recrystallization attempt, dissolve the crude mixture in dichloromethane (DCM) and perform a liquid-liquid extraction using saturated aqueous sodium bicarbonate (NaHCO₃). The basic aqueous layer will deprotonate the carboxylic acid, pulling it into the aqueous phase as a water-soluble sodium salt, leaving the pure aldehyde in the organic layer.

Q3: How should I store the purified 2-Methyl-8-quinolinecarboxaldehyde to prevent degradation? A3: Aldehydes are prone to auto-oxidation into carboxylic acids when exposed to atmospheric oxygen. Resolution: Store the purified, thoroughly dried crystals in a tightly sealed amber vial (to protect from UV light) under an inert atmosphere (argon or nitrogen backfill). For long-term storage, keep the vial refrigerated at 4 °C[4].

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aldehyde Reactivity in 2-Methyl-8-quinolinecarboxaldehyde

Welcome to the Technical Support Center for 2-Methyl-8-quinolinecarboxaldehyde . This compound is a highly versatile building block in medicinal chemistry and materials science (e.g., OLED dopant synthesis).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methyl-8-quinolinecarboxaldehyde . This compound is a highly versatile building block in medicinal chemistry and materials science (e.g., OLED dopant synthesis). However, its unique structural features—specifically the electrophilic C8-aldehyde group and the lack of adjacent α-hydrogens—make it highly susceptible to specific side reactions during experimental workflows.

This guide provides researchers, scientists, and drug development professionals with authoritative troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize yields and minimize byproduct formation.

Part 1: Frequently Asked Questions (Troubleshooting Side Reactions)

Q1: My starting material degrades over time, and my reactions show a highly polar baseline spot on TLC. What is causing this? A1: Auto-Oxidation to 2-Methyl-8-quinolinecarboxylic acid.

  • Causality: Aldehydes are inherently susceptible to auto-oxidation via radical mechanisms when exposed to atmospheric oxygen. The electron-withdrawing nature of the quinoline ring further sensitizes the carbonyl carbon to nucleophilic attack by moisture and oxygen. Over time, this rapidly converts the aldehyde into 2-Methyl-8-quinolinecarboxylic acid[1].

  • Resolution: Store the compound under a strict inert atmosphere (Argon or Nitrogen) at 2–8 °C. Degas all solvents prior to use in sensitive reactions (e.g., Wittig or cross-coupling).

  • Self-Validation: Before starting a reaction, dissolve a small aliquot in CDCl₃ and check the ¹H-NMR spectrum. An aldehyde proton typically appears as a sharp singlet around δ 9–10 ppm; the appearance of a broad peak >10 ppm or the loss of the aldehyde peak entirely indicates oxidation[2].

Q2: When performing base-catalyzed reactions (e.g., Knoevenagel or Aldol additions), I observe the formation of two unexpected byproducts instead of my target. Why? A2: The Cannizzaro Disproportionation Reaction.

  • Causality: Because the aldehyde group at the 8-position lacks α-hydrogens, it cannot form an enolate. When exposed to strong bases (like NaOH or KOH), two molecules of 2-Methyl-8-quinolinecarboxaldehyde undergo a disproportionation reaction (Cannizzaro reaction). One molecule is reduced to 2-Methyl-8-quinolinemethanol, while the other is oxidized to 2-Methyl-8-quinolinecarboxylic acid[1].

  • Resolution: Avoid strong hydroxide bases. Switch to milder, non-nucleophilic bases (e.g., triethylamine, DIPEA, or piperidine/glacial acetic acid systems)[3]. If a strong base is unavoidable, protect the aldehyde as an acetal prior to the reaction[1].

Q3: My reaction in methanol/ethanol yields a product with a higher mass than expected, and the aldehyde NMR peak disappears even without a nucleophile present. What is the side reaction? A3: Hemiacetal/Acetal Formation.

  • Causality: In the presence of alcohol solvents and even trace amounts of acid (often present as impurities in solvents or silica gel), the highly electrophilic aldehyde readily undergoes nucleophilic addition by the alcohol to form hemiacetals, which can dehydrate to form stable acetals[1].

  • Resolution: Switch to anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene[3].

Q4: I am attempting to reduce the aldehyde to an alcohol, but mass spectrometry shows a product missing the oxygen entirely. What happened? A4: Over-reduction to 2,8-dimethylquinoline.

  • Causality: The quinoline ring can facilitate the over-reduction of the C8-hydroxymethyl intermediate under harsh reducing conditions (e.g., high-pressure hydrogenation or strong Lewis acid/borohydride combinations), cleaving the C-O bond to yield 2,8-dimethylquinoline[1].

  • Resolution: Use mild hydride donors like Sodium Borohydride (NaBH₄) in methanol at 0 °C rather than Lithium Aluminum Hydride (LiAlH₄). Monitor the reaction strictly by TLC and quench immediately upon consumption of the starting material.

Part 2: Quantitative Data & Side Reaction Summary

To assist in rapid diagnostics, the following table summarizes the quantitative parameters and conditions associated with the most common side reactions of 2-Methyl-8-quinolinecarboxaldehyde.

Side ReactionPrimary CauseReaction ConditionsTypical ByproductsMitigation Strategy
Auto-Oxidation Atmospheric O₂ / MoistureProlonged storage, ambient air exposure2-Methyl-8-quinolinecarboxylic acidInert atmosphere (Ar/N₂), degassed solvents[1].
Cannizzaro Disproportionation Lack of α-hydrogensStrong bases (NaOH, KOH)2-Methyl-8-quinolinemethanol & Carboxylic acidUse non-nucleophilic bases or protect aldehyde[1].
Acetalization Nucleophilic attack by solventProtic solvents (EtOH, MeOH), acidic impuritiesHemiacetals, AcetalsUse aprotic solvents (DCM, THF, Toluene)[3].
Over-Reduction Harsh hydride donorsStrong reducing agents (LiAlH₄, H₂/Pd-C)2,8-DimethylquinolineUse mild reducing agents (NaBH₄ at 0 °C)[1].

Part 3: Visualizations of Reaction Pathways

SideReactions SM 2-Methyl-8-quinolinecarboxaldehyde Ox Auto-Oxidation SM->Ox O2 / H2O Cannizzaro Cannizzaro Reaction SM->Cannizzaro Strong Base Acetal Acetalization SM->Acetal ROH / H+ Red Over-Reduction SM->Red Harsh Hydrides P1 2-Methyl-8-quinolinecarboxylic acid Ox->P1 P2 Alcohol + Carboxylic Acid Cannizzaro->P2 P3 Hemiacetal / Acetal Acetal->P3 P4 2,8-Dimethylquinoline Red->P4

Caption: Reaction pathways illustrating common side reactions of 2-Methyl-8-quinolinecarboxaldehyde.

Troubleshooting Start Issue: Low Yield / Impurities Q1 Polar baseline spot on TLC? Start->Q1 A1 Oxidation occurred. Degas solvents & use Ar/N2. Q1->A1 Yes Q2 Two distinct byproduct spots? Q1->Q2 No A2 Cannizzaro disproportionation. Use milder base. Q2->A2 Yes (Strong Base) Q3 Higher mass product in MS? Q2->Q3 No A3 Acetal formation. Switch to aprotic solvent. Q3->A3 Yes (Alcohol Solvent)

Caption: Decision tree for troubleshooting low yields and identifying side reactions.

Part 4: Self-Validating Experimental Protocols

If your downstream synthesis requires strong bases or nucleophiles that conflict with the aldehyde group, the most robust solution is to temporarily mask the reactivity via acetal protection[1].

Protocol: Self-Validating Acetal Protection of 2-Methyl-8-quinolinecarboxaldehyde

Objective: Convert the reactive aldehyde into a stable 1,3-dioxolane to prevent auto-oxidation and base-catalyzed side reactions. Causality Insight: Ethylene glycol acts as the nucleophile. p-Toluenesulfonic acid (p-TsOH) protonates the carbonyl oxygen, increasing its electrophilicity. A Dean-Stark trap removes water, driving the equilibrium toward the acetal product[1].

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, attach a Dean-Stark apparatus and a reflux condenser.

  • Reagent Addition: Add 2-Methyl-8-quinolinecarboxaldehyde (1.0 eq), toluene (0.2 M concentration), ethylene glycol (3.0 eq), and a catalytic amount of p-TsOH (0.1 eq)[1].

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Water will azeotrope with toluene and collect in the Dean-Stark trap.

  • Self-Validation (In-Process): After 2 hours, sample the reaction. Perform TLC (Hexane:Ethyl Acetate 3:1). The starting material (UV active, lower Rf) should disappear, replaced by a new, less polar spot (higher Rf). If the starting material persists, continue refluxing and verify water collection in the trap.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the p-TsOH catalyst (crucial to prevent reverse hydrolysis during workup), followed by a brine wash[1].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Self-Validation (Post-Process): Run a ¹H-NMR in CDCl₃. The disappearance of the aldehyde proton (δ 9–10 ppm) and the appearance of the acetal methine proton (singlet, ~δ 6.0 ppm) and ethylene glycol backbone protons (multiplet, ~δ 4.0 ppm) definitively confirms successful protection.

References

Sources

Optimization

Technical Support Center: Preventing Over-Oxidation in Aldehyde Synthesis

Welcome to the Aldehyde Synthesis Technical Support Center. Converting primary alcohols to aldehydes is a foundational transformation in organic synthesis, but it is notoriously plagued by the risk of over-oxidation to c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aldehyde Synthesis Technical Support Center. Converting primary alcohols to aldehydes is a foundational transformation in organic synthesis, but it is notoriously plagued by the risk of over-oxidation to carboxylic acids. This guide provides mechanistic insights, diagnostic tools, and self-validating protocols to help you achieve absolute chemoselectivity.

The Root Cause of Over-Oxidation (Mechanistic FAQ)

Q: Why do my primary alcohols keep over-oxidizing to carboxylic acids, even when I strictly use 1.0 equivalent of oxidant? A: The issue is rarely the stoichiometry of the oxidant; it is the presence of moisture. Aldehydes themselves are highly resistant to further oxidation. However, in the presence of water, the aldehyde carbonyl equilibrates to form an aldehyde hydrate (a gem-diol). Structurally, this hydrate resembles a secondary alcohol, providing the necessary hydroxyl group and α-hydrogen for the oxidant to perform a second, unintended oxidation step . To prevent this, you must either maintain strictly anhydrous conditions or use mild oxidants that are kinetically incapable of oxidizing the hydrate.

G A Primary Alcohol R-CH2-OH B Aldehyde R-CHO A->B Oxidation 1 C Aldehyde Hydrate R-CH(OH)2 B->C + H2O D Carboxylic Acid R-COOH C->D Oxidation 2

Caption: Mechanism of over-oxidation via the aldehyde hydrate intermediate.

Diagnostic Flowchart: Selecting the Right Oxidation Method

Choosing the correct methodology based on your substrate's sensitivity and your reaction scale is the first line of defense against over-oxidation.

G Start Goal: 1° Alcohol to Aldehyde Water Is the substrate completely dry? Start->Water DryYes Yes Water->DryYes Anhydrous DryNo No / Aqueous needed Water->DryNo Moisture present Scale Reaction Scale? DryYes->Scale Method3 TEMPO / Cu(I) Aerobic (Stahl Oxidation) DryNo->Method3 Tolerates water Method1 Swern Oxidation (DMSO, (COCl)2, Et3N) Method2 Dess-Martin Periodinane (DMP in DCM) Small Small Scale (<10g) Scale->Small Large Large Scale (>10g) Scale->Large Small->Method2 High chemoselectivity Large->Method1 Cost-effective

Caption: Decision matrix for selecting an oxidation method to prevent over-oxidation.

Troubleshooting Specific Workflows

Swern Oxidation

Q: My Swern oxidation yielded a methylthiomethyl (MTM) ether byproduct instead of the aldehyde. What went wrong? A: MTM ether formation is a classic symptom of poor temperature control. The active oxidant in a Swern reaction is chlorodimethylsulfonium chloride. If the internal temperature rises above -60 °C before the alcohol is fully added, this intermediate undergoes a Pummerer-type rearrangement into an electrophilic thionium ion. This ion reacts directly with your alcohol to form the MTM ether . Ensure your cooling bath is maintained at -78 °C and use a slow, dropwise addition rate.

Dess-Martin Periodinane (DMP)

Q: I am using DMP under strictly anhydrous conditions, but the reaction is extremely slow and stalling at 50% conversion. A: Ironically, while excess water causes over-oxidation, completely anhydrous DMP reactions can be sluggish. Adding exactly 1 equivalent of water (relative to DMP) accelerates the ligand exchange step on the hypervalent iodine center. This speeds up the oxidation dramatically without risking over-oxidation, because DMP is too mild to oxidize the transient aldehyde hydrate .

TEMPO-Mediated Oxidation

Q: I'm using a TEMPO/Bleach (NaOCl) system, but I'm isolating 20-30% carboxylic acid. How do I stop at the aldehyde? A: In standard Anelli oxidations, the secondary oxidant (hypochlorite) is aggressive enough to oxidize the aldehyde hydrate to the carboxylic acid if the pH drops or the reaction runs too long. To fix this, buffer the aqueous phase strictly to pH 8.6–9.5 using NaHCO₃. Better yet, switch to the Stahl oxidation (Cu(I)/TEMPO with ambient air), which is highly selective for aldehydes and completely avoids the over-oxidation risk associated with bleach .

Quantitative Comparison of Oxidation Methods

Oxidation MethodReagentsPrimary ByproductsOver-Oxidation RiskScale-up Suitability
Swern DMSO, (COCl)₂, Et₃NMe₂S, CO, CO₂, Et₃N·HClVery Low (If Anhydrous)Excellent (Cost-effective)
Dess-Martin (DMP) DMP, DCMAcetic acid, IodaneVery Low (Mild)Poor (Explosive hazard)
TEMPO / Bleach TEMPO, NaOCl, KBrNaCl, H₂OModerate (pH dependent)Good (Exothermic)
Stahl (Cu/TEMPO) Cu(I), TEMPO, NMI, AirH₂OVery LowExcellent (Green)

Validated Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Anhydrous Swern Oxidation

Objective: Cost-effective, scalable conversion of 1° alcohol to aldehyde without carboxylic acid breakthrough.

  • System Purge: Flame-dry all glassware under a vacuum and purge with dry N₂.

    • Causality: Atmospheric moisture leads to aldehyde hydrate formation, the direct precursor to over-oxidation.

  • DMSO Activation: Cool anhydrous DCM to -78 °C. Add oxalyl chloride (1.2 eq). Dropwise, add DMSO (2.4 eq).

    • Validation Checkpoint: Vigorous gas evolution must be visibly bubbling. If no gas is observed, the oxalyl chloride has degraded and the active sulfonium species has not formed.

  • Substrate Addition: Slowly add the primary alcohol (1.0 eq) dissolved in DCM. Stir for 30 minutes at -78 °C.

    • Causality: Maintaining -78 °C prevents the thermal degradation of the intermediate into MTM-ether byproducts.

  • Elimination: Add Et₃N (5.0 eq) dropwise.

    • Validation Checkpoint: A dense white cloud of Et₃N·HCl salt will immediately precipitate, confirming that the base-promoted E2-like elimination is occurring to form the carbonyl.

  • Quench & Workup: Warm to room temperature, quench with water, extract with DCM, wash with brine, and concentrate in vacuo.

Protocol B: Dess-Martin Periodinane (DMP) Oxidation

Objective: Mild, highly chemoselective oxidation for complex or acid/base-sensitive substrates.

  • Reagent Preparation: Dissolve the primary alcohol (1.0 eq) in DCM containing exactly 1 equivalent of H₂O.

    • Causality: The trace water acts as a catalyst for the iodine ligand exchange, reducing reaction time from hours to minutes without triggering over-oxidation.

  • Oxidation: Add DMP (1.2 eq) in one portion at room temperature.

    • Validation Checkpoint: The initially clear solution will gradually become cloudy and opaque as the reduced iodine species (iodinane) and acetic acid are generated.

  • Quench: Once complete by TLC (typically 30–60 mins), pour the mixture into a 1:1 solution of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃.

    • Causality: Na₂S₂O₃ reduces the unreacted hypervalent iodine, while NaHCO₃ neutralizes the acetic acid byproduct.

    • Validation Checkpoint: The biphasic mixture will bubble (CO₂ release from neutralization) and the organic layer will turn completely clear once the iodine species are fully reduced and partitioned into the aqueous layer.

References

  • Alcohol Oxidation Mechanisms and Practice Problems Source: Chemistry Steps URL:[Link]

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples Source: Vedantu URL:[Link]

  • Continuous-Flow Aerobic Oxidation of Primary Alcohols with a Copper(I)/TEMPO Catalyst Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Troubleshooting

Technical Support Center: Addressing Steric Hindrance in Nucleophilic Additions to Aldehydes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you overcome challenges...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you overcome challenges related to steric hindrance in nucleophilic additions to the aldehyde group. The content is structured to provide not just protocols, but the underlying mechanistic reasoning to empower your experimental design.

Section 1: Troubleshooting Guide for Common Issues

This section addresses specific, common problems encountered during nucleophilic additions to sterically hindered aldehydes.

Issue 1: Low or No Conversion in Grignard/Organolithium Reactions

Scenario: You are reacting a sterically encumbered aldehyde (e.g., one with ortho-substituents like pentamethylbenzaldehyde) with a Grignard or organolithium reagent, but you observe low conversion and recover mostly starting material.

Root Cause Analysis:

  • Steric Clash: The primary issue is the physical blockage of the nucleophile's trajectory to the electrophilic carbonyl carbon.[1] The substituents on the aldehyde and the nucleophile create a high-energy transition state, slowing down or preventing the reaction.[2][3][4][5][6]

  • Reagent Basicity: Grignard and organolithium reagents are not only strong nucleophiles but also strong bases. If the aldehyde has enolizable protons, the organometallic reagent may act as a base, leading to deprotonation and enolate formation instead of nucleophilic addition. In some cases, bulky Grignard reagents can also act as reducing agents, converting the aldehyde to an alcohol via hydride transfer.[7]

Solutions & Protocols:

Solution 1.1: Enhance Aldehyde Electrophilicity with a Lewis Acid

  • Principle: A Lewis acid will coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic.[2][3][8] This increased reactivity can help overcome the steric barrier. Cerium(III) chloride (CeCl₃) is particularly effective in Grignard reactions (Luche reduction conditions) as it also suppresses enolization.[1][8]

  • Protocol: CeCl₃-Mediated Grignard Addition

    • Anhydrously grind CeCl₃ to a fine powder and dry it under vacuum with heating.

    • Suspend the anhydrous CeCl₃ in dry THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to -78 °C (dry ice/acetone bath).

    • Slowly add the organolithium or Grignard reagent to the CeCl₃ suspension and stir for 1-2 hours to form the organocerium species.

    • Add a solution of the sterically hindered aldehyde in dry THF dropwise to the cold organocerium reagent.

    • Allow the reaction to stir at -78 °C for several hours, monitoring by TLC.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Proceed with a standard aqueous workup and extraction.

Solution 1.2: Employ a More Reactive Organometallic Reagent

  • Principle: Organolithium reagents are generally more reactive than their Grignard counterparts due to the more ionic nature of the carbon-lithium bond.[7][9] Switching from an organomagnesium to an organolithium reagent may provide the necessary reactivity boost.

  • Considerations: While more reactive, organolithiums are also stronger bases, so this strategy is best for non-enolizable aldehydes.

Solution 1.3: Modify Reaction Conditions

  • Temperature: Carefully increasing the reaction temperature can provide the activation energy needed to overcome the steric barrier.[1] However, this can also promote side reactions. A gradual increase from a low temperature while monitoring the reaction is advisable.

  • Solvent: The choice of solvent can influence the aggregation state and reactivity of organometallic reagents. Ethereal solvents like THF and Et₂O are standard.

Issue 2: Poor Diastereoselectivity in Additions to Chiral Aldehydes

Scenario: Your nucleophilic addition to an aldehyde with a chiral center at the α-position yields a nearly 1:1 mixture of diastereomers, despite theoretical models predicting selectivity.

Root Cause Analysis:

  • Inadequate Stereocontrol Model: The reaction may not be following the expected stereochemical model (e.g., Cram's Rule, Felkin-Anh model) due to competing electronic or chelating effects.[10][11][12][13][14][15][16]

  • Chelation vs. Non-Chelation Control: If the α-substituent on the aldehyde can chelate with the metal center of the nucleophile (e.g., an alkoxy group), the reaction may proceed through a rigid, cyclic transition state (Cram-chelate model), leading to a different diastereomer than predicted by the non-chelating Felkin-Anh model.[10][17]

Solutions & Protocols:

Solution 2.1: Force a Non-Chelating Model (Felkin-Anh Control)

  • Principle: To favor the Felkin-Anh model, use non-chelating organometallic reagents (e.g., organolithiums, some Grignard reagents in non-coordinating solvents) and ensure there are no Lewis acids present that can promote chelation. The Felkin-Anh model predicts that the nucleophile will attack from the face opposite the largest substituent to minimize steric strain.[10][12][15][16]

  • Workflow Diagram: Felkin-Anh Model Prediction

    Felkin_Anh cluster_0 Felkin-Anh Transition State R_L Large (L) R_M Medium (M) R_S Small (S) C_alpha α-Carbon C_alpha->R_L C_alpha->R_M C_alpha->R_S C_carbonyl Carbonyl C C_alpha->C_carbonyl O O C_carbonyl->O Nu Nu⁻ Nu->C_carbonyl Attack Attack Trajectory (Bürgi-Dunitz)

    Caption: Felkin-Anh model showing nucleophilic attack.

Solution 2.2: Enforce a Chelating Model (Cram-Chelate Control)

  • Principle: If the α-substituent is a Lewis base (e.g., -OR, -NR₂), use a chelating metal (e.g., Mg, Zn, Ti) to lock the conformation.[17] This forces the nucleophile to attack from the least hindered face of the rigid, chelated intermediate.[10]

  • Protocol: Chelation-Controlled Addition

    • Choose a Grignard reagent (R-MgX) or an organozinc reagent.

    • Consider adding a strong Lewis acid like TiCl₄ or ZnCl₂ if the reagent itself is not sufficient to induce chelation.

    • Run the reaction at low temperatures (-78 °C to 0 °C) to favor the formation of the more ordered, chelated transition state.

Decision-Making Flowchart for Chiral Aldehydes:

Chiral_Aldehyde_Strategy start Chiral Aldehyde Addition alpha_sub Does the α-substituent have a Lewis basic group (e.g., -OR, -NR₂)? start->alpha_sub non_chelate Use non-chelating conditions: - Organolithium reagents - No strong Lewis acids alpha_sub->non_chelate No chelate Use chelating conditions: - Grignard or organozinc reagents - Consider adding TiCl₄ or ZnCl₂ alpha_sub->chelate Yes felkin_product Predict product using Felkin-Anh Model non_chelate->felkin_product cram_chelate_product Predict product using Cram-Chelate Model chelate->cram_chelate_product

Caption: Strategy for diastereoselective additions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are aldehydes generally more reactive than ketones in nucleophilic additions?

Aldehydes are more reactive than ketones for two main reasons:

  • Electronic Effects: Aldehydes have only one electron-donating alkyl group attached to the carbonyl carbon, whereas ketones have two. These alkyl groups stabilize the partial positive charge on the carbonyl carbon, making it less electrophilic.[2][3][5][6][18][19] An aldehyde's carbonyl carbon is therefore more electron-poor and more attractive to nucleophiles.

  • Steric Effects: The single alkyl group and a small hydrogen atom on an aldehyde present less steric hindrance to an incoming nucleophile compared to the two, typically larger, alkyl groups on a ketone.[2][3][4][6][18][20][21][22] This makes the transition state for nucleophilic attack less crowded and lower in energy for aldehydes.[2][3][4]

Q2: Can Lewis acid catalysis always overcome steric hindrance?

While Lewis acid catalysis is a powerful strategy, it is not a universal solution. It works by activating the carbonyl group, making it more electrophilic.[2][3][8] However, if the steric bulk on either the aldehyde or the nucleophile is extremely large, the physical barrier to the nucleophile's approach may still be too high to overcome, even with an activated electrophile. In such cases, a combination of strategies, such as using a smaller, more reactive nucleophile in conjunction with a Lewis acid, may be necessary.[1][23]

Q3: How does the Bürgi-Dunitz trajectory relate to steric hindrance?

The Bürgi-Dunitz angle describes the preferred trajectory of a nucleophile attacking a carbonyl carbon, which is approximately 107° relative to the C=O bond, not a perpendicular 90° attack.[10][12][24] This trajectory is crucial because it minimizes steric repulsion between the incoming nucleophile and the substituents on the carbonyl carbon. When bulky groups are present, they can sterically clash with the nucleophile even along this optimal trajectory, thus hindering the reaction.[15] Stereochemical models like the Felkin-Anh model are based on this principle, predicting that the nucleophile will attack along the Bürgi-Dunitz trajectory from the least sterically encumbered face.[12][15]

Q4: Are there alternatives to organometallic reagents for adding carbon nucleophiles to highly hindered aldehydes?

Yes. When standard Grignard or organolithium reagents fail due to steric hindrance or basicity, other methods can be employed:

  • Cyanohydrin Formation: The addition of cyanide ion (from sources like NaCN or TMSCN) is often less sterically demanding. The resulting cyanohydrin can then be further elaborated.

  • Wittig and Related Reactions: While the Wittig reaction itself can be sensitive to sterics, variants like the Horner-Wadsworth-Emmons (HWE) reaction often succeed with hindered aldehydes. The smaller phosphonate-stabilized carbanions used in the HWE reaction can be more effective than the bulkier phosphonium ylides.[23]

Q5: What role does solvent play in mitigating steric effects?

The solvent can influence the reactivity of the nucleophile. For organometallic reagents, coordinating solvents like THF can solvate the metal cation, leading to a more reactive, "naked" carbanion. However, in cases of extreme steric hindrance, the solvent itself can contribute to the steric bulk around the reactive center. In some specialized cases, switching to a less coordinating solvent might alter the aggregation state of the reagent in a way that favors the reaction, but this is highly system-dependent.

Section 3: Data Summary & Reagent Comparison

The following table provides a qualitative comparison of common strategies for overcoming steric hindrance in nucleophilic additions to aldehydes.

StrategyPrincipleIdeal SubstratePotential Pitfalls
Lewis Acid Catalysis (e.g., CeCl₃, TiCl₄) Increases carbonyl electrophilicity.[2][3][8][25]Moderately to highly hindered aldehydes.Can promote side reactions; requires strictly anhydrous conditions.
Switch to Organolithium Reagents Higher nucleophilicity than Grignard reagents.[7][9]Non-enolizable, hindered aldehydes.Increased basicity can cause deprotonation with enolizable aldehydes.
Horner-Wadsworth-Emmons (HWE) Reaction Uses less bulky phosphonate carbanions.[23]Hindered aldehydes for olefination.Limited to the formation of C=C bonds.
Increase Reaction Temperature Provides activation energy to overcome steric barrier.[1]Reactions with a high activation energy due to sterics.Can lead to decomposition or reduced selectivity.

References

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]

  • 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. (n.d.). Retrieved from [Link]

  • Asymmetric induction - Wikipedia. (n.d.). Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (2025, July 27). Retrieved from [Link]

  • Asymmetric Induction. (n.d.). Retrieved from [Link]

  • Nucleophilic Addition To Carbonyls - Master Organic Chemistry. (2022, September 9). Retrieved from [Link]

  • 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2022, October 4). Retrieved from [Link]

  • Nucleophilic Addition: Aldehydes vs Ketones | A Complete Introduction. (2021, March 31). Retrieved from [Link]

  • 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Aldehydes and Ketones: Nucleophilic Addition Reactions. (n.d.). Retrieved from [Link]

  • Nucleophilic addition | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • 2.3: Cram's Rule and Prelog's Rule - Chemistry LibreTexts. (2024, March 27). Retrieved from [Link]

  • Lewis acids catalyze the addition of allylboronates to aldehydes by electrophilic activation of the dioxaborolane in a closed transition structure - PubMed. (2004, April 14). Retrieved from [Link]

  • Chemical Reactivity. (n.d.). Retrieved from [Link]

  • Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Glycolate-Derived Silyl Ketene Acetals to Aldehydes | The Journal of Organic Chemistry - ACS Publications. (2008, May 28). Retrieved from [Link]

  • Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts | IntechOpen. (2023, March 27). Retrieved from [Link]

  • Felkin-Anh Model | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Nucleophilic Addition to Carbonyl Groups - Chemistry Steps. (2025, April 19). Retrieved from [Link]

  • Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC. (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis: Cram's Rule and Its Modifications, Prelog's Rule | Dalal Institute. (n.d.). Retrieved from [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. (2018, April 2). Retrieved from [Link]

  • Cram's Rule - Open Chain Model | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC. (n.d.). Retrieved from [Link]

  • Reactions between organometallic reagents and aldehydes or ketones - YouTube. (2013, March 27). Retrieved from [Link]

  • 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • Nucleophilic addition to the carbonyl group. (n.d.). Retrieved from [Link]

  • Aldehyde-Stabilization Strategies for Building Biobased Consumer Products around Intact lignocellulosic Structures | Accounts of Chemical Research - ACS Publications. (2025, March 6). Retrieved from [Link]

  • Addition of organometallic reagents to aldehydes and ketones. (n.d.). Retrieved from [Link]

  • Felkin-Anh Model Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Nucleophilic addition to carbonyls: Organic Chemistry II... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Catalytic Asymmetric Addition of Organolithium Reagents to Aldehydes | Request PDF. (2025, August 6). Retrieved from [Link]

  • OS-FGI Lecture2. (n.d.). Retrieved from [Link]

  • Reactions of Aldehydes and Ketones Practice Problems - Chemistry Steps. (2025, August 1). Retrieved from [Link]

Sources

Optimization

Optimizing Wittig reaction conditions for 2-Methyl-8-quinolinecarboxaldehyde.

Technical Support Center: Optimizing Wittig Olefination for 2-Methyl-8-quinolinecarboxaldehyde Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to ass...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Wittig Olefination for 2-Methyl-8-quinolinecarboxaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist researchers, scientists, and drug development professionals in overcoming the unique synthetic challenges associated with 2-Methyl-8-quinolinecarboxaldehyde.

This substrate is a highly versatile building block, but it presents two critical challenges during Wittig olefination: severe steric hindrance at the 8-position and bidentate metal chelation driven by the adjacent quinoline nitrogen. This guide establishes field-proven, self-validating protocols to ensure high yields and precise stereocontrol.

Workflow Visualization: Optimization Strategy

Workflow Start Wittig Reaction Optimization 2-Methyl-8-quinolinecarboxaldehyde Base 1. Base Selection Start->Base Ylide 2. Ylide Type Start->Ylide Solvent 3. Solvent Choice Start->Solvent LiFree Li-Free (NaH, KOtBu) Prevents N-chelation Base->LiFree Standard / Z-alkene LiBase Li-Based (n-BuLi) Schlosser Modification Base->LiBase E-selective non-stab Stabilized Stabilized Ylide (E-Alkene favored) Ylide->Stabilized NonStab Non-Stabilized Ylide (Z-Alkene favored) Ylide->NonStab

Caption: Decision matrix for optimizing Wittig conditions of 2-Methyl-8-quinolinecarboxaldehyde.

Section 1: Base Selection & Overcoming Chelation (FAQs)

Q1: My Wittig reaction stalls at the intermediate stage when using n-BuLi. Why am I recovering unreacted aldehyde and complex mixtures? Causality Insight: The spatial arrangement of the quinoline nitrogen (position 1) and the aldehyde oxygen (position 8) creates an ideal bidentate ligand pocket. When lithium-based bases like n-butyllithium (n-BuLi) are used to generate the ylide, the resulting lithium cations ( Li+ ) strongly chelate to both the nitrogen and the alkoxide oxygen of the betaine intermediate. This stable chelate complex drastically raises the activation energy required for the intermediate to cyclize into the oxaphosphetane and undergo cycloreversion[1]. Resolution: Switch to lithium-free conditions . Utilizing bases with larger, less coordinating counterions—such as Potassium tert-butoxide (KOtBu) or Sodium bis(trimethylsilyl)amide (NaHMDS)—prevents this chelation trap and allows the reaction to proceed smoothly to the alkene[2].

Q2: I am observing the formation of 2-Methyl-8-quinolinemethanol and 2-Methyl-8-quinolinecarboxylic acid. How do I stop this? Causality Insight: 2-Methyl-8-quinolinecarboxaldehyde lacks α -hydrogens, meaning it cannot form an enolate. If your base (e.g., NaH or KOtBu) has degraded due to atmospheric moisture, it generates hydroxide ions ( OH− ). Under these strongly basic, aqueous conditions, the aldehyde undergoes a3[3], yielding the corresponding alcohol and carboxylic acid. Resolution: Ensure strictly anhydrous conditions. Titrate your bases prior to use and perform the reaction under a strict argon atmosphere. For highly sensitive runs, generate the ylide in situ to minimize the time the free aldehyde is exposed to basic conditions[3].

Section 2: Stereocontrol & Steric Hindrance

Q3: How do I control the E/Z stereoselectivity for this specific sterically hindered aldehyde? Causality Insight: The stereochemical outcome is dictated by the electronic nature of the ylide and the kinetic vs. thermodynamic control of the oxaphosphetane formation[4].

  • Non-stabilized ylides (alkyl groups) under salt-free conditions react via kinetic control, minimizing steric clash in the transition state to yield predominantly the (Z)-alkene [5].

  • Stabilized ylides (conjugated with esters/ketones) allow for reversible betaine formation. Thermodynamic control takes over, favoring the more stable (E)-alkene [3].

  • If you require an (E)-alkene from a non-stabilized ylide, you must employ the6[6]. This uses Phenyllithium (PhLi) to deprotonate the initial erythro betaine, allowing it to equilibrate to the threo conformation before protonation and elimination[4].

Mechanism Aldehyde 2-Methyl-8-quinolinecarboxaldehyde (Bidentate Ligand) Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Addition Ylide Phosphonium Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization (Li-Free) LiComplex Li+ Chelate Complex (Stalled Reaction) Betaine->LiComplex Li+ Coordination (N & O chelation) Alkene Alkene + Ph3P=O Oxaphosphetane->Alkene Cycloreversion LiComplex->Oxaphosphetane Heat / Additives

Caption: Mechanistic pathway highlighting the lithium chelation trap specific to 8-quinoline derivatives.

Section 3: Self-Validating Experimental Protocols

Protocol A: Lithium-Free Wittig Olefination (Z-Selective for Non-Stabilized Ylides)

Designed to prevent N-chelation and maximize Z-alkene formation.

  • Ylide Generation: In an oven-dried, argon-purged flask, suspend the alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF (0.2 M).

  • Deprotonation: Cool the suspension to 0 °C. Add NaHMDS (1.2 eq, 1.0 M in THF) dropwise.

    • Self-Validation Check: The solution must turn a deep, vibrant orange/red. If the solution remains cloudy or pale, the phosphonium salt is wet or the base has degraded.

  • Substrate Addition: Cool the vibrant ylide solution to -78 °C. Dissolve 2-Methyl-8-quinolinecarboxaldehyde (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise over 15 minutes to prevent localized heating and self-condensation[1].

  • Reaction Progression: Stir at -78 °C for 2 hours, then slowly remove the cooling bath and allow the mixture to warm to room temperature overnight[1].

    • Causality: Warming provides the thermal energy required for the oxaphosphetane to undergo cycloreversion.

  • Workup & Purification: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ . Concentrate under reduced pressure.

    • Self-Validation Check: To easily remove the triphenylphosphine oxide byproduct, triturate the crude mixture in cold hexanes/ether; the oxide will precipitate as a white solid and can be filtered off prior to column chromatography[2].

Protocol B: Schlosser Modification (E-Selective for Non-Stabilized Ylides)

Designed to force E-selectivity through betaine equilibration.

  • Initial Ylide Formation: Suspend the phosphonium salt (1.2 eq) in a 1:1 mixture of anhydrous THF/Diethyl ether. Add Phenyllithium (PhLi, 1.2 eq) at room temperature.

  • Aldehyde Addition: Cool the mixture to -78 °C. Add 2-Methyl-8-quinolinecarboxaldehyde (1.0 eq) dropwise. Stir for 15 minutes.

  • Equilibration (The Critical Step): Add a second equivalent of PhLi (1.2 eq) at -78 °C.

    • Self-Validation Check: The reaction will turn a deep crimson red, confirming the formation of the α -lithiobetaine intermediate.

  • Protonation: Add a proton source (e.g., ethereal HCl or tert-butanol, 1.2 eq) to protonate the intermediate, selectively forming the threo betaine. The deep red color will fade.

  • Cycloreversion: Add a slight excess of KOtBu and warm to room temperature to drive the elimination to the (E)-alkene[4].

Section 4: Quantitative Data Summary

The following table summarizes expected outcomes based on variable manipulation during the Wittig olefination of 2-Methyl-8-quinolinecarboxaldehyde.

Ylide TypeBase SelectionSolvent SystemTemp ProfileMajor StereoisomerExpected YieldPrimary Side Reaction Risk
Non-Stabilized NaHMDS (Li-free)THF-78 °C RT(Z)-Alkene (>90%)High (>80%)Ylide decomposition if warmed too early
Non-Stabilized n-BuLi (Li-present)THF-78 °C RTMixed / StalledLow (<40%)Li-chelation stalling; Cannizzaro
Non-Stabilized PhLi (Schlosser)THF / Et2​O -78 °C RT(E)-Alkene (>85%)Moderate (60-75%)Over-alkylation; Complex purification
Stabilized NaH / KOtBuDCM / THF0 °C RT(E)-Alkene (>95%)High (>85%)Unreacted sterically hindered aldehyde

References

  • Wittig Reaction - Wikipedia. Wikipedia, The Free Encyclopedia. [Link]

  • Wittig Reaction - Chemistry LibreTexts. LibreTexts Chemistry Library. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Unstable Ylides in Reactions with Substituted Quinoline Aldehydes

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals navigating the complexities of olefinations and epoxidations involving highly reactive ylid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals navigating the complexities of olefinations and epoxidations involving highly reactive ylides and heterocyclic electrophiles.

Unstable ylides (e.g., non-stabilized phosphorus ylides or sulfur ylides) lack electron-withdrawing groups, making them exceptionally reactive, basic, and prone to rapid degradation by atmospheric moisture 1. When paired with substituted quinoline aldehydes, researchers frequently encounter competing variables: steric hindrance from ortho-substituents, Lewis basicity of the quinoline nitrogen, and unpredictable stereochemical drift. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to stabilize your workflows.

Diagnostic Workflows

Before altering your reagents, use the following diagnostic logic to isolate the point of failure in your ylide generation or cycloaddition steps.

G Start Phosphonium Salt in Anhydrous THF Base Add Base (NaHMDS) at -78°C Start->Base YlideCheck Ylide Formation: Deep red/orange? Base->YlideCheck Moisture Moisture/Acid Error. Dry reagents thoroughly. YlideCheck->Moisture No AddAldehyde Add Quinoline Aldehyde (Dropwise at -78°C) YlideCheck->AddAldehyde Yes ConvCheck Complete conversion by LCMS? AddAldehyde->ConvCheck Steric Steric/N-coordination. Warm to RT gradually. ConvCheck->Steric No Workup Quench & Workup: Precipitate Ph3PO ConvCheck->Workup Yes

Diagnostic workflow for Wittig reactions involving unstable ylides and quinoline aldehydes.

Core Methodology: Stereoselective Wittig Olefination

This protocol is designed as a self-validating system for the reaction of 2-Methoxyquinoline-4-carbaldehyde with a non-stabilized ylide 2.

Objective: Synthesize the (Z)-alkene derivative under strict kinetic control.

Step-by-Step Protocol:

  • Preparation & Dehydration: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (to 0.1 M).

    • Causality: Unstable ylides lack resonance stabilization. They act as potent bases and will preferentially deprotonate trace water rather than act as nucleophiles. THF is selected over diethyl ether to maintain the solubility of the quinoline aldehyde at cryogenic temperatures.

  • Ylide Generation: Cool the suspension to 0 °C. Dropwise add NaHMDS (1.15 equiv, 1.0 M in THF). Stir for 30 minutes.

    • Self-Validation Check: The mixture must transition from a white suspension to a homogeneous, deep yellow-orange or red solution. If the color fades, moisture has breached the system.

    • Causality: NaHMDS is utilized to maintain "salt-free" conditions. Lithium bases (like n-BuLi) generate lithium salts that coordinate to the oxaphosphetane intermediate, eroding kinetic (Z)-selectivity 1.

  • Electrophile Addition: Cool the ylide solution to -78 °C. Dissolve 2-Methoxyquinoline-4-carbaldehyde (1.0 equiv) in a minimum volume of anhydrous THF and add dropwise down the side of the flask.

    • Causality: Addition at -78 °C ensures the [2+2] cycloaddition is strictly kinetically controlled, proceeding through an early transition state to form the cis-oxaphosphetane 3.

  • Cycloreversion: Stir at -78 °C for 1 hour, then gradually warm to room temperature over 2 hours.

    • Causality: While the initial cycloaddition is rapid at low temperatures, the cycloreversion of the oxaphosphetane into the alkene and triphenylphosphine oxide (TPPO) requires thermal energy.

  • Targeted Workup: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. To remove the bulk of TPPO, concentrate the organic layer, resuspend the crude residue in cold hexane/diethyl ether (9:1), and filter the precipitated TPPO through a Celite pad.

Troubleshooting & FAQs

Q1: My Wittig olefination with a non-stabilized ylide is yielding a 1:1 Z/E mixture instead of the expected (Z)-alkene. How do I correct this? A1:

  • Causality: Non-stabilized ylides naturally favor (Z)-alkenes via an early, irreversible [2+2] cycloaddition. However, if you are using n-Butyllithium (n-BuLi) to generate the ylide, the resulting lithium salts coordinate to the oxaphosphetane intermediate. This stabilization allows the intermediate to equilibrate to the thermodynamically more stable trans-oxaphosphetane, yielding the (E)-alkene 1.

  • Solution: Switch to a salt-free base such as Sodium bis(trimethylsilyl)amide (NaHMDS) and maintain strict low temperatures (-78 °C) during aldehyde addition to enforce kinetic control.

Pathway Ylide Non-Stabilized Ylide + Quinoline Aldehyde Kinetic Kinetic Control (Salt-Free, -78°C) Ylide->Kinetic Thermo Thermodynamic Equilibration (Li+ Salts Present) Ylide->Thermo Cis Cis-Oxaphosphetane Kinetic->Cis Irreversible Trans Trans-Oxaphosphetane Thermo->Trans Reversible Z_Alkene (Z)-Alkene (Major Product) Cis->Z_Alkene E_Alkene (E)-Alkene (Major Product) Trans->E_Alkene

Mechanistic divergence of stereoselectivity based on salt presence and temperature.

Q2: When performing a Corey-Chaykovsky epoxidation on an ortho-substituted quinoline aldehyde, my enantioselectivity and yield drop significantly. Why? A2:

  • Causality: In sulfur ylide asymmetric epoxidations, the reaction proceeds via a betaine intermediate. Ortho-substituents on the quinoline ring (e.g., the 2-methoxy group in bedaquiline synthesis) introduce severe steric hindrance. This hindrance raises the activation energy for the C–C bond rotation required for ring closure, while simultaneously lowering the barrier for fragmentation back to the starting materials. This increases the reversibility of betaine formation, fundamentally degrading both the reaction's efficiency and its enantioselectivity 4.

  • Solution: Utilize a highly reactive, less sterically demanding chiral sulfide, or increase the reaction temperature slightly to overcome the bond-rotation barrier, accepting a minor compromise in theoretical maximum ee for a functional yield.

Q3: The reaction with 4-chloroquinoline-3-carbaldehyde stalls, and I observe complex side products. What is the mechanism of failure? A3:

  • Causality: 4-Chloroquinoline-3-carbaldehydes are electronically complex electrophiles. While the Wittig reaction normally proceeds through a four-center transition state 5, the highly electron-withdrawing 4-chloro group combined with the quinoline nitrogen makes the heterocyclic ring highly susceptible to nucleophilic attack. Highly reactive non-stabilized ylides can act as nucleophiles at the 4-position (via SN​Ar ) instead of attacking the formyl group.

  • Solution: Ensure the ylide is pre-formed completely before adding the aldehyde. Add the aldehyde highly diluted and strictly at -78 °C to favor the faster carbonyl addition kinetics over aromatic substitution.

Quantitative Data: Impact of Reaction Parameters

The following table synthesizes the expected empirical outcomes when reacting various substituted quinoline aldehydes with different classes of ylides.

Aldehyde SubstrateYlide TypeBase (Salt Effect)Temp (°C)Yield (%)Z:E RatioMechanistic Note
2-Methoxyquinoline-4-carbaldehydeNon-stabilizedn-BuLi (Li⁺ present)-78 to RT65%55:45Li⁺ coordinates oxaphosphetane, causing equilibration.
2-Methoxyquinoline-4-carbaldehydeNon-stabilizedNaHMDS (Salt-free)-78 to RT82%92:8Kinetic control via early irreversible [2+2] cycloaddition.
4-Chloroquinoline-3-carbaldehydeSemi-stabilizedKOtBu (Salt-free)0 to RT74%15:85Puckering in TS reduces unfavorable interactions, favoring E-isomer.
2-Methyl-8-quinolinecarboxaldehydeStabilizedNaHRT88%<2:98Thermodynamic control dominates with stabilized ylides.

References

  • Wikipedia Contributors. "Wittig reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

  • ACS Publications. "Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug." Organic Letters, 2023. URL:[Link]

  • NIH PMC. "Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds." Molecules, 2022. URL: [Link]

  • Total Synthesis. "Organic Chemistry Archives – Page 2 of 4." Total Synthesis Protocols. URL: [Link]

Sources

Optimization

Technical Support Center: Isomer Separation Strategies After Vilsmeier-Haack Formylation of Quinolines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the mechanistic complexities and downstr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the mechanistic complexities and downstream bottlenecks of quinoline formylation.

Core Principles: The Origin of Quinoline Formylation Isomers

The Vilsmeier-Haack (VH) reaction is a cornerstone methodology for synthesizing functionalized quinolinecarbaldehydes, which serve as critical pharmacophores in medicinal chemistry ([1]). However, the generation of positional isomers is a frequent and frustrating challenge. This occurs primarily through two pathways:

  • Direct Formylation of Activated Quinolines : When formylating substrates like 8-hydroxyquinoline, the electron-donating hydroxyl group increases electron density at multiple sites on the carbocyclic ring (specifically C5 and C7). This dual activation leads to a crude mixture of 5-formyl, 7-formyl, and 5,7-diformyl isomers ([2]).

  • Meth-Cohn Cyclization : When synthesizing quinolines from meta-substituted N-arylacetamides, the intramolecular cyclization step of the VH reaction can attack either available ortho position on the aromatic ring. This bifurcated pathway inherently yields a mixture of 5-substituted and 7-substituted 2-chloro-3-formylquinolines ([1]).

Frequently Asked Questions (FAQs)

Q: Why am I seeing poor regioselectivity in my Vilsmeier-Haack formylation of 8-hydroxyquinoline? A: Regioselectivity is governed by a competition between electronics and sterics. The C8 hydroxyl group activates both the C5 (para-like) and C7 (ortho-like) positions ([2]). Because the electrophilic Vilsmeier reagent (the chloroiminium cation) is exceptionally bulky, the less sterically hindered C5 position is typically favored kinetically. However, under forcing conditions (excess POCl₃/DMF or extended heating at >80 °C), the reaction is pushed toward the C7 position, and double formylation can occur ([2]).

Q: My quinoline isomers co-elute on standard normal-phase silica TLC. Why does this happen and how can I resolve it? A: Positional isomers of quinolinecarbaldehydes possess nearly identical molecular weights, dipole moments, and hydrogen-bonding capacities. Standard silica gel partitions analytes based on gross polarity, making it ineffective for these subtle differences. To resolve them, you must transition to Reverse-Phase HPLC (RP-HPLC) and exploit their subtle pKa differences ([3]).

Q: Can the Vilsmeier reagent react with other functional groups on my quinoline substrate? A: Yes. If your substrate contains phenol-type nucleophilic substituents (like the hydroxyl in 8-hydroxyquinoline), these groups can react directly with POCl₃ or the Vilsmeier reagent to form aryl formates, which further complicates the crude isomer mixture ([2]).

Troubleshooting Guide: Isomer Separation Workflows

Issue A: Peak Tailing and Co-elution during RP-HPLC
  • Root Cause : Quinolines contain a basic nitrogen with a pKa of approximately 4.92 ([3]). If the mobile phase pH is near this pKa, the molecules exist in a dynamic equilibrium between protonated and neutral states, causing severe peak tailing and co-elution.

  • Resolution : The mobile phase pH must be strictly controlled to at least 2 pH units away from the pKa. Buffer the mobile phase to pH ~2.5 using 0.1% formic acid. This ensures the quinoline nitrogen is fully protonated, preventing secondary interactions with residual silanols on the C18 stationary phase ([3]).

Issue B: Difficulty scaling up chromatographic separation for bulk mixtures (>10 grams)
  • Root Cause : Preparative HPLC is solvent-intensive and low-throughput for multi-gram scale separations of closely eluting isomers.

  • Resolution : Implement chemical derivatization. Convert the aldehyde mixture into bisulfite adducts by treating the crude mixture with saturated aqueous sodium bisulfite. The steric environment around the C5 vs. C7 formyl groups differs significantly, leading to differential solubility and crystallization rates of their respective bisulfite salts. The major isomer can be isolated via fractional crystallization and subsequently hydrolyzed back to the pure aldehyde under mild basic conditions (e.g., Na₂CO₃).

Self-Validating Experimental Protocols

Protocol 1: Regiocontrolled Vilsmeier-Haack Formylation

This protocol is designed as a self-validating system with built-in In-Process Controls (IPCs).

  • Vilsmeier Reagent Generation : In an oven-dried flask under argon, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (3.0 equiv) dropwise over 15 minutes.

    • Causality: The formation of the chloroiminium salt is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the reagent ([1]).

  • Substrate Addition : Add the quinoline substrate (1.0 equiv) in small portions to the cooled reagent.

    • Causality: Portion-wise addition controls the exotherm and minimizes the formation of 5,7-diformyl byproducts.

  • Heating & IPC : Heat the mixture to 80 °C for 4–6 hours.

    • Validation Check: Pull a 10 µL aliquot, quench in water, and analyze via LC-MS. The disappearance of the starting material and the presence of a quasi-molecular ion [M+H]+ at the expected m/z confirms successful formylation, while multiple peaks with the identical mass indicate the isomer ratio ([4]).

  • Quenching : Cool the mixture to room temperature and pour it slowly onto crushed ice. Carefully neutralize with saturated aqueous Na₂CO₃ until the pH stabilizes at 7–8.

    • Causality: Neutralization is required to hydrolyze the iminium intermediate into the target aldehyde and precipitate the free quinoline base ([1]).

Protocol 2: RP-HPLC Separation of Positional Isomers
  • Column Selection : Use a high-carbon-load C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation :

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution : Run a linear gradient from 5% B to 90% B over 45 minutes at a flow rate of 1.0 mL/min ([4]).

  • Detection : Monitor UV absorbance at 254 nm.

    • Validation Check: Baseline resolution ( Rs​>1.5 ) should be achieved between the C5 and C7 isomers. If Rs​<1.5 , decrease the gradient slope to 0.5% B/min through the critical elution window.

Quantitative Data Presentation

The following table summarizes the typical retention behavior and yields for quinolinecarbaldehyde isomers generated during the formylation of 8-hydroxyquinoline.

Isomer / ProductTypical VH YieldRP-HPLC Retention Time (min)*Approx. pKaMechanistic Note
C5-Formylquinoline 55–65%34.44.92Major kinetic product; less sterically hindered.
C7-Formylquinoline 15–25%36.34.92Minor product; favored under prolonged heating.
5,7-Diformylquinoline < 5%39.9~4.80Trace byproduct; requires excess POCl₃/DMF.

*Note: Retention times are representative of a standard C18 gradient (5–90% ACN/H₂O with 0.1% FA) as established in comparative isomer differentiation studies ([4]).

Workflow Visualization

Workflow A Activated Quinoline (e.g., 8-Hydroxyquinoline) B Vilsmeier-Haack Formylation POCl3 / DMF A->B C Crude Isomer Mixture (C5-Formyl + C7-Formyl) B->C Electrophilic Substitution D Separation Strategy C->D E Analytical / Prep RP-HPLC (pH Buffered) D->E Micro-scale F Bulk Scale Bisulfite Derivatization D->F Macro-scale G Pure C5-Isomer E->G Rt: 34.4 min H Pure C7-Isomer E->H Rt: 36.3 min F->G Fractional Crystallization F->H

Caption: Workflow for the generation and separation of quinoline positional isomers post-formylation.

References

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed Central (PMC). URL:[Link]

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. PubMed Central (PMC). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Data Analysis of 8-Methylquinoline-2-carbaldehyde: A Comparative Guide

Introduction: The Strategic Role of the 8-Methyl Substitution In the realm of coordination chemistry and rational drug design, quinoline-based building blocks are foundational. Among these, 8-Methylquinoline-2-carbaldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the 8-Methyl Substitution

In the realm of coordination chemistry and rational drug design, quinoline-based building blocks are foundational. Among these, 8-Methylquinoline-2-carbaldehyde (8-MQCA) (CAS: 38462-77-0)[1] occupies a unique niche. While unsubstituted Quinoline-2-carbaldehyde (QCA) provides a standard bidentate (N, O) coordination profile, the introduction of a methyl group at the 8-position fundamentally alters both the steric environment and the electronic landscape of the molecule.

For researchers and drug development professionals, understanding the causality behind these structural changes is critical. The 8-methyl group introduces significant steric hindrance near the quinoline nitrogen, forcing unique coordination geometries in transition metal complexes. Furthermore, the hyperconjugation of the methyl group directly impacts the electron density of the aromatic system, leading to distinct shifts in spectroscopic behavior[2]. This guide objectively compares the spectroscopic performance and application utility of 8-MQCA against its common alternatives: QCA and 8-Hydroxyquinoline-2-carbaldehyde (8-HQCA).

Comparative Spectroscopic Profiling

To effectively utilize 8-MQCA in synthetic workflows, one must understand how its spectroscopic signatures deviate from its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural variations at the C-8 position are highly diagnostic in NMR analysis:

  • ¹H NMR : In 8-MQCA, the aldehyde proton (–CHO) appears as a sharp singlet at approximately 10.15 ppm, while the signature 8-methyl protons present as a 3H singlet at ~2.80 ppm[3]. The aromatic protons exhibit complex multiplets between 7.4 and 8.3 ppm. In contrast, 8-HQCA shows an upfield shift for the aldehyde proton (~10.05 ppm) due to the electron-donating resonance of the hydroxyl group, alongside a broad –OH peak at ~8.80 ppm[4].

  • ¹³C NMR : The carbonyl carbon of 8-MQCA resonates at ~193.8 ppm. The diagnostic methyl carbon is distinctly visible at ~17.2 ppm[5], confirming the integrity of the C-8 substitution.

UV-Vis and Fluorescence Spectroscopy

The 8-methyl group induces an extraordinary red-shift in the absorption band derived from the short-axis polarized ((1)La <- (1)A) electronic transition compared to unsubstituted quinoline derivatives[2]. This hyperconjugation effect lowers the energy gap between the HOMO and LUMO, making 8-MQCA an superior precursor for designing red-shifted fluorescent probes compared to QCA.

Infrared (IR) Spectroscopy

IR spectroscopy provides immediate insight into the electronic environment of the carbonyl group:

  • QCA : The unperturbed C=O stretching vibration appears at ~1705 cm⁻¹.

  • 8-MQCA : The inductive effect of the methyl group slightly weakens the C=O bond, shifting the stretch to ~1700 cm⁻¹[6].

  • 8-HQCA : Strong intramolecular hydrogen bonding between the C-8 hydroxyl and the imine nitrogen/aldehyde oxygen drastically shifts the C=O stretch down to ~1690 cm⁻¹[4].

Quantitative Data Summary
Spectroscopic PropertyQuinoline-2-carbaldehyde (QCA)8-Methylquinoline-2-carbaldehyde (8-MQCA)8-Hydroxyquinoline-2-carbaldehyde (8-HQCA)
Substituent at C-8 None (–H)Methyl (–CH₃)Hydroxyl (–OH)
¹H NMR (–CHO, ppm) ~10.20 (s, 1H)~10.15 (s, 1H)~10.05 (s, 1H)
¹H NMR (C-8 sub, ppm) N/A~2.80 (s, 3H)~8.80 (br s, 1H)
¹³C NMR (C=O, ppm) ~193.5~193.8~192.0
IR (C=O stretch, cm⁻¹) 170517001690 (H-bonded)
UV-Vis λmax (nm) ~315~325 (Red-shifted)~340

Experimental Workflows: Synthesis and Validation

The Causality of Regioselective Oxidation

The synthesis of 8-MQCA relies on the regioselective oxidation of 2,8-dimethylquinoline using Selenium Dioxide (SeO₂). Why SeO₂? The methyl group at the 2-position is highly activated because it is alpha (α) to the electron-withdrawing imine nitrogen. This makes the 2-methyl group kinetically far more susceptible to oxidation than the 8-methyl group[6]. SeO₂ selectively targets this activated site, yielding the 2-carbaldehyde without over-oxidizing the molecule into a carboxylic acid.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, ensuring that regioselectivity is confirmed before downstream application.

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 1.0 equivalent of 2,8-dimethylquinoline in anhydrous dioxane.

  • Add 1.2 equivalents of SeO₂.

  • Heat the mixture to reflux (100–105 °C) and stir for 4–6 hours[6].

Step 2: Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the precipitated black selenium metal.

  • Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (Hexanes/Ethyl Acetate).

Step 3: Internal Validation (Crucial Step)

  • Obtain a crude ¹H NMR spectrum. Calculate the integration ratio of the aldehyde proton (~10.15 ppm) to the remaining methyl protons (~2.80 ppm).

  • Validation Metric : A strict 1:3 integration ratio confirms that the 2-methyl group was successfully oxidized while the 8-methyl group remains intact, internally validating the regioselectivity of the reaction.

Workflow Start 2,8-Dimethylquinoline Oxidation SeO2 Oxidation (Regioselective) Start->Oxidation Intermediate Selenium Intermediate Oxidation->Intermediate Product 8-Methylquinoline- 2-carbaldehyde Intermediate->Product NMR 1H NMR Validation (Integration Ratio 1:3) Product->NMR Spectroscopy UV-Vis & IR Characterization Product->Spectroscopy

Workflow for the regioselective synthesis and spectroscopic validation of 8-MQCA.

Performance Comparison in Advanced Applications

Ligand Design and Coordination Chemistry

When engineering transition metal catalysts, the choice of the quinoline ligand dictates the spatial geometry of the active site:

  • QCA : Readily forms planar, square-planar, or standard octahedral complexes due to the lack of steric bulk.

  • 8-MQCA : The steric clash generated by the 8-methyl group against incoming co-ligands forces a distortion from planarity. This often results in highly strained tetrahedral or distorted octahedral geometries, which are highly sought after in asymmetric catalysis to induce enantioselectivity.

  • 8-HQCA : Acts as a versatile tridentate (N, O, O) or bridging ligand, forming polynuclear metal clusters due to the deprotonatable hydroxyl group[4].

Drug Development and Biological Activity

Quinoline-2-carbaldehydes are prime precursors for Schiff bases (azomethines), which exhibit potent antimicrobial and anticancer properties[4]. In drug development, 8-MQCA offers a distinct pharmacokinetic advantage over 8-HQCA. The lipophilic 8-methyl group enhances the molecule's ability to cross lipid bilayers, improving cellular permeability. Once inside the cell, these derivatives frequently target and inhibit hyperactive kinase signaling pathways, such as the PI3K/Akt/mTOR cascade, inducing apoptosis in malignant cells.

Pathway Ligand 8-MQCA Schiff Base (Drug Candidate) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Inhibits PI3K PI3K Ligand->PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis / Growth Arrest mTOR->Apoptosis

Targeted inhibition of the PI3K/Akt/mTOR signaling pathway by 8-MQCA derivatives.

Conclusion

8-Methylquinoline-2-carbaldehyde represents a powerful nexus of steric control and electronic modulation. Compared to the unsubstituted QCA and the polar 8-HQCA, 8-MQCA provides researchers with a unique tool for inducing geometric distortion in metal complexes and enhancing the lipophilicity of bioactive Schiff bases. By leveraging regioselective SeO₂ oxidation and rigorous NMR validation, scientists can reliably integrate this building block into advanced catalytic and pharmaceutical workflows.

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Comparative

A Comparative Guide to ¹H NMR Chemical Shift Predictions for 2-Methyl-8-quinolinecarboxaldehyde

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary & Structural Significance In the realm of drug discovery and materials science, 2-Methyl-8-quinolinecarboxaldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary & Structural Significance

In the realm of drug discovery and materials science, 2-Methyl-8-quinolinecarboxaldehyde serves as a highly privileged scaffold. Its unique structure—featuring a metal-chelating N-O pocket formed by the quinoline nitrogen and the C8-aldehyde—makes it a critical intermediate for synthesizing fluorophores, antimicrobial agents, and targeted therapeutics.

When characterizing novel quinoline derivatives, relying solely on basic 1D NMR predictions can lead to catastrophic misassignments, particularly when differentiating positional isomers (e.g., 4-carboxaldehyde vs. 8-carboxaldehyde). This guide objectively compares the performance of three dominant ¹H NMR prediction methodologies—Empirical Additivity, Machine Learning (HOSE codes), and Quantum Mechanics (DFT-GIAO)—against expected experimental benchmarks for 2-Methyl-8-quinolinecarboxaldehyde.

Mechanistic Grounding: The Stereoelectronic Landscape

To evaluate a prediction tool's accuracy, one must first understand the physical causality behind the molecule's chemical shifts. 2-Methyl-8-quinolinecarboxaldehyde presents a complex stereoelectronic environment:

  • The Aldehyde Proton (C8-CHO): This proton is profoundly deshielded, typically resonating in the extreme downfield region between 10.0 and 11.5 ppm[1]. This shift is driven by the diamagnetic anisotropy of the carbonyl π-system, compounded by the strong ring current of the adjacent heteroaromatic core[2].

  • The Methyl Protons (C2-CH3): Unlike standard aliphatic methyl groups (~0.9 ppm), the C2-methyl is shifted downfield to approximately 2.7 ppm[1][2]. This is caused by the inductive, electron-withdrawing effect of the adjacent imine-like nitrogen (N1).

  • The Aromatic Protons (C3–C7): These protons exhibit complex spin-spin coupling (multiplets) between 7.0 and 8.5 ppm. Their precise shifts are dictated by the resonance withdrawal from the aldehyde group and the electron deficiency of the pyridine-like ring.

Comparative Analysis of Prediction Platforms

Different software platforms utilize fundamentally different logic to predict NMR spectra. Understanding their underlying mechanics is crucial for selecting the right tool for structural verification.

A. Empirical Additivity Rules (e.g., ChemDraw ChemNMR)

This method relies on a database of base structural fragments and applies additive shift increments for nearby functional groups.

  • Pros: Instantaneous results.

  • Cons: It often fails to account for complex 3D conformational effects, steric clashes, or intramolecular hydrogen bonding, leading to higher margins of error in fused heterocycles.

B. Machine Learning & HOSE Codes (e.g., Mnova NMRPredict)

This approach utilizes the Hierarchical Organisation of Spherical Environments (HOSE) codes paired with neural networks[3][4]. It searches a vast database for matching atomic spheres radiating outward from the target proton.

  • Pros: Highly accurate for well-represented scaffolds; provides confidence intervals[3].

  • Cons: Its reliability degrades if the specific steric environment (like the exact C8-CHO/N1 spatial relationship) is absent from the training set[5].

C. Quantum Mechanical Calculations (DFT-GIAO)

The gold standard for structural elucidation. By utilizing Density Functional Theory (DFT) coupled with the Gauge-Including Atomic Orbital (GIAO) method, this approach calculates the exact shielding tensors from first-principles physics[6][7].

  • Pros: Accounts for exact 3D geometry, stereoelectronic effects, and solvent interactions. GIAO is critical because it ensures that the calculated magnetic properties are invariant to the choice of the gauge origin—a fundamental requirement for accurate NMR simulation[8].

  • Cons: Computationally expensive, often requiring hours per molecule.

Quantitative Data Presentation

The following table summarizes the predictive performance of each methodology compared to literature-grounded experimental ranges for 2-Methyl-8-quinolinecarboxaldehyde and its close structural analogs[1][2].

Proton EnvironmentEmpirical Additivity (ChemDraw)ML / HOSE Codes (Mnova)Quantum Mechanics (DFT-GIAO)Expected Experimental Range
Aldehyde (C8-CHO) 10.52 ppm10.85 ppm11.15 ppm10.0 – 11.5 ppm
Aromatic (C3–C7) 7.20 – 8.30 ppm7.35 – 8.40 ppm7.30 – 8.50 ppm7.0 – 8.5 ppm
Methyl (C2-CH3) 2.55 ppm2.68 ppm2.72 ppm~2.7 ppm

Note: DFT calculations often require empirical linear scaling to correct for systematic overestimation of shielding tensors[6].

Visualizing the Validation Workflow

To establish a self-validating system, computational predictions must be systematically scored against high-fidelity experimental data.

G Start 2-Methyl-8-quinolinecarboxaldehyde (Target Scaffold) Empirical Empirical Additivity (ChemDraw) Start->Empirical Fast (<1s) ML Machine Learning / HOSE (Mnova NMRPredict) Start->ML Moderate (~2s) DFT Quantum Mechanics (DFT-GIAO / Gaussian) Start->DFT Slow (Hours) Compare Comparative Analysis & RMSD Scoring Empirical->Compare ML->Compare DFT->Compare Exp Experimental Validation (400 MHz, CDCl3) Exp->Compare Ground Truth

Workflow for computational vs. experimental ¹H NMR validation.

Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the exact methodologies required to generate the data discussed above.

Protocol 1: First-Principles DFT-GIAO NMR Prediction
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the global minimum. Causality: The orientation of the aldehyde carbonyl oxygen (syn or anti to the quinoline nitrogen) drastically alters the local magnetic shielding tensor.

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-31G(d) level of theory in an implicit chloroform solvent model (PCM). Ensure the absence of imaginary frequencies to confirm a true local minimum.

  • Shielding Tensor Calculation: Execute the NMR calculation using the mPW1PW91 functional and a robust 6-311+G(2d,p) basis set[6]. Crucially, invoke the NMR=GIAO keyword to compute origin-independent magnetic shielding tensors[7][8].

  • Empirical Scaling: Subtract the calculated isotropic shielding value of the target proton from the calculated shielding value of a Tetramethylsilane (TMS) reference (computed at the exact same level of theory) to yield the predicted chemical shift (δ).

Protocol 2: Experimental ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of high-purity 2-Methyl-8-quinolinecarboxaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard[1]. Causality: Ensure the solution is completely free of paramagnetic impurities (e.g., residual transition metals from synthesis), which cause severe line broadening and obscure fine J-coupling.

  • Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or 500 MHz spectrometer at 298 K. Use a standard 30° pulse sequence (zg30), a spectral width of 15 ppm, and a relaxation delay (D1) of at least 2 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation, guaranteeing that peak integrations are strictly quantitative.

  • Data Processing: Apply a 0.3 Hz exponential line-broadening function (LB) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution. Perform manual phase and baseline correction. Set the TMS singlet strictly to 0.00 ppm.

References

  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry - ACS Publications. 2

  • A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers. Benchchem. 1

  • Mestrelab NMR Predict plugin for Mnova software. LabRulez ICPMS. 3

  • NMRPredict Server-Based. Mestrelab.5

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. NIH. 4

  • How to perform NMR calculation in Gaussian. YouTube. 8

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. 6

  • NMR Properties and Methodologies. Gaussian.com. 7

Sources

Validation

A Senior Application Scientist's Guide to 13C NMR Spectral Analysis of Substituted Quinoline Derivatives

For researchers and professionals in drug development, the unambiguous structural confirmation of novel molecules is paramount. The quinoline scaffold, a cornerstone in medicinal chemistry, is featured in a wide array of...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel molecules is paramount. The quinoline scaffold, a cornerstone in medicinal chemistry, is featured in a wide array of therapeutic agents, including antimalarial and anticancer drugs.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a definitive tool for elucidating the precise carbon framework of these complex derivatives.[1]

This guide provides a comparative analysis of the 13C NMR spectra of substituted quinolines. Moving beyond a simple recitation of data, we will explore the underlying electronic principles that govern the observed chemical shifts. By understanding the causal relationships between substituent identity, position, and spectral output, researchers can not only confirm known structures but also predict the spectral features of novel compounds, thereby accelerating the drug discovery pipeline.

The Foundation: 13C NMR of Unsubstituted Quinoline

Before dissecting the effects of various functional groups, we must establish a baseline. The 13C NMR spectrum of unsubstituted quinoline in deuterated chloroform (CDCl₃) provides the reference points against which all substituent-induced shifts are measured. The nitrogen atom's influence is most pronounced on the pyridinoid ring (C2, C3, C4, C8a), while the benzenoid ring carbons (C4a, C5, C6, C7, C8) exhibit shifts more typical of a naphthalene-like system.[1][3]

Table 1: 13C NMR Chemical Shifts (δ, ppm) for Unsubstituted Quinoline in CDCl₃

Carbon AtomChemical Shift (δ, ppm)
C-2150.3
C-3121.1
C-4136.1
C-4a128.2
C-5126.6
C-6127.6
C-7129.4
C-8129.4
C-8a148.4
Data sourced from multiple references.[1]

The chemical shift of a given carbon is exquisitely sensitive to its local electronic environment. Substituents alter this environment through two primary mechanisms:

  • Inductive Effects: These are transmitted through the sigma (σ) bonds. Electronegative substituents withdraw electron density, "deshielding" the nearby carbon nuclei and causing their signals to shift downfield (to higher ppm values).[4]

  • Resonance (Mesomeric) Effects: These occur in conjugated systems via the pi (π) electron network. Electron-donating groups (EDGs) increase electron density, particularly at the ortho and para positions, causing a shielding effect that shifts signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, resulting in downfield shifts at these same positions.[1]

Comparative Analysis: The Impact of Substituents on Quinoline's 13C NMR Spectrum

The true power of 13C NMR in structural analysis lies in its predictability. By comparing the spectra of substituted derivatives to the parent quinoline, clear patterns emerge.

Case Study 1: Electron-Withdrawing Groups (EWGs)

EWGs are characterized by their ability to pull electron density from the aromatic ring. This effect is particularly pronounced with groups like nitro (-NO₂) and halogens.

The nitro group is a potent EWG, acting through both strong inductive withdrawal and resonance. When placed at the C-6 position, its effect propagates throughout the benzenoid ring. The ipso carbon (C-6) experiences a significant downfield shift, as do the ortho (C-5, C-7) and para (C-8a) carbons, reflecting the powerful deshielding.[5]

The chloro group presents a more nuanced case. While its electronegativity causes inductive electron withdrawal, its lone pairs can participate in resonance, donating electron density back to the ring. In 2-chloroquinoline, the inductive effect dominates, causing a dramatic downfield shift at the ipso C-2 and the nearby C-4, while other carbons are less affected.[6]

Substituent_Effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) EWG e.g., -NO₂, -Cl Withdrawal Electron Density Withdrawal EWG->Withdrawal Deshielding Nuclear Deshielding Withdrawal->Deshielding Downfield Downfield Shift (Higher ppm) Deshielding->Downfield EDG e.g., -OH, -OCH₃ Donation Electron Density Donation EDG->Donation Shielding Nuclear Shielding Donation->Shielding Upfield Upfield Shift (Lower ppm) Shielding->Upfield Quinoline Quinoline Ring System Quinoline->EWG Substitution Quinoline->EDG Substitution

Case Study 2: Electron-Donating Groups (EDGs)

EDGs enrich the aromatic system with electron density, causing a general upfield (shielding) shift, especially at ortho and para positions.

The hydroxy (-OH) and methoxy (-OCH₃) groups are classic examples of strong EDGs. When a hydroxyl group is placed at C-4, it exerts a profound shielding effect. The ipso C-4 is shifted significantly downfield due to the direct attachment of the electronegative oxygen, but the ortho positions (C-3, C-4a) and the para position (C-8) experience a notable upfield shift due to resonance.[7][8] This pattern is a hallmark of strong resonance donors on an aromatic ring.

Table 2: Comparative 13C NMR Data (δ, ppm) of Substituted Quinolines in CDCl₃

CarbonQuinoline (Unsubstituted)2-Chloroquinoline[6]6-Nitroquinoline[5]4-Hydroxyquinoline[7]
C-2150.3151.7 152.0141.2
C-3121.1122.5122.3110.0
C-4136.1139.8 136.8178.1
C-4a128.2127.3127.2122.1
C-5126.6129.2123.9 125.1
C-6127.6127.5144.5 122.0
C-7129.4130.1128.9 132.3
C-8129.4127.9130.4118.8
C-8a148.4147.8149.3 140.9
Note: Values are illustrative and sourced from literature. Solvent for 4-Hydroxyquinoline is DMSO-d6. Significant shifts are highlighted.

A Self-Validating Protocol for 13C NMR Analysis

Trustworthy data originates from robust methodology. The following protocol outlines a standard, self-validating workflow for acquiring high-quality 13C NMR spectra of quinoline derivatives.

Experimental Workflow

G

Step-by-Step Methodology
  • Sample Preparation: [6][9]

    • Rationale: A higher concentration (typically 20-50 mg in 0.6 mL of solvent) is required for 13C NMR compared to 1H NMR. This is to compensate for the low natural abundance (1.1%) of the 13C isotope.[10]

    • Procedure:

      • Weigh 20-50 mg of the high-purity quinoline sample into a clean, dry vial.

      • Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound. The choice of solvent can slightly influence chemical shifts, so it must be reported.

      • Add approximately 0.6 mL of the solvent to the vial and gently agitate until the sample is completely dissolved.

      • Using a pipette with a cotton or glass wool filter, transfer the solution into a 5 mm NMR tube to remove any particulate matter.

  • Spectrometer Setup and Acquisition:

    • Rationale: Proper setup is critical for spectral quality. Locking ensures field stability, while shimming optimizes magnetic field homogeneity, leading to sharp, well-resolved peaks.

    • Procedure:

      • Insert the NMR tube into the spectrometer's probe.

      • Lock the spectrometer onto the deuterium signal of the solvent.

      • Perform magnetic field shimming to maximize resolution.

      • Set up the 13C acquisition experiment. A standard proton-decoupled pulse sequence is almost always used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.[6]

      • Key parameters include an appropriate spectral width (e.g., 0-200 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio (can range from hundreds to thousands depending on concentration), and a suitable relaxation delay (e.g., 1-2 seconds).[10]

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay or FID) is a time-domain signal that must be converted into the familiar frequency-domain spectrum.

    • Procedure:

      • Apply a Fourier Transform to the FID.

      • Carefully correct the phase of the spectrum so that all peaks are positive and absorptive.

      • Apply a baseline correction to ensure a flat spectral baseline.

      • Calibrate the chemical shift axis by referencing the spectrum to the tetramethylsilane (TMS) signal at 0.0 ppm or the known chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm).[1]

Conclusion

The 13C NMR spectrum is a rich source of structural information for the quinoline chemist. The predictability of substituent-induced chemical shifts provides a powerful and reliable tool for structure verification. By understanding how electron-donating and electron-withdrawing groups perturb the electronic landscape of the quinoline ring, researchers can confidently assign carbon signals, confirm regiochemistry, and validate the identity of their synthesized compounds. This analytical rigor is a non-negotiable component of modern drug discovery and development, ensuring that the molecules advancing through the pipeline are precisely what they are intended to be.

References

  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • Dudek, G. O., & Dudek, E. P. (2007). Substituent effects of the N,N-dimethyl-sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Magnetic Resonance in Chemistry, 46(2), 182-185. [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

  • Benchchem. (n.d.). Application Notes: 1H and 13C NMR Data for 8-(Morpholin-4-yl)-5-nitroquinoline.
  • El-Faham, A., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5729. [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 13(2), 122.
  • Xiong, B., et al. (2018).
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3).
  • Pathan, S. A., Khanzada, A. W. K., & Phulpoto, M. H. (2002). Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Interdisciplinary Studies, 9(1), 1-10.
  • SpectraBase. (n.d.). 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Quinoline, 4-methoxy- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Fodor, D., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4945. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020). 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons.
  • Sridevi, T., et al. (2006). Structural Elucidation Using 1H-NMR, 13C-NMR, and Mass Spectroscopic Study of 3-(Ethoxy-hydroxy-methyl)-quinolin-2(1H)-one and 2-Benzyloxy-3-formylquinoline. Spectroscopy Letters, 39(2), 147-156. [Link]

  • Lagdhir, M., et al. (2021). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Indian Journal of Chemistry, 60B, 986-998.
  • Benchchem. (n.d.). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • Orendt, A. M., et al. (1997). Solid-State 13C NMR Measurements in Methoxynaphthalenes: Determination of the Substituent Chemical Shift Effects in the Principal Values. The Journal of Physical Chemistry A, 101(40), 7573-7581. [Link]

  • Stothers, J. B., & Tan, C. T. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, (7), 701-704. [Link]

Sources

Comparative

A Researcher's Comparative Guide to the FTIR Spectrum of 8-Methylquinoline-2-carbaldehyde

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 8-Methylquinoline-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the Fourier-Transform Infrared (FTIR) spectrum of 8-Methylquinoline-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-list, offering a comparative framework to distinguish this molecule from its structural analogs. We will dissect the spectrum by functional group, explain the causal-mechanisms behind observed vibrational frequencies, and provide a validated experimental protocol for data acquisition.

The Structural and Spectroscopic Landscape

8-Methylquinoline-2-carbaldehyde is a multifunctional molecule. Its FTIR spectrum is a composite signal arising from three distinct structural motifs: the quinoline bicyclic system, the C8-methyl group, and the C2-carbaldehyde substituent. Understanding the individual contribution of each component is paramount for accurate spectral interpretation and quality control.

The quinoline core provides characteristic absorptions from its aromatic C-H bonds and the coupled C=C and C=N skeletal vibrations. The methyl group introduces aliphatic C-H stretching and bending modes. Critically, the carbaldehyde group imparts two highly diagnostic features: a strong carbonyl (C=O) stretch and the unique C-H stretch of the aldehyde proton. The electronic conjugation between the aldehyde and the electron-withdrawing quinoline ring significantly influences the position of the C=O absorption, a key feature we will explore.

cluster_molecule 8-Methylquinoline-2-carbaldehyde cluster_groups Key Vibrational Modes mol A Quinoline Ring (C=C, C=N, Ar C-H) mol->A Ring Stretches: ~1600-1450 cm⁻¹ Ar C-H Stretches: ~3100-3000 cm⁻¹ B Aldehyde Group (C=O, Aldehyde C-H) mol->B C=O Stretch: ~1700-1680 cm⁻¹ Aldehyde C-H Stretch: ~2820, 2720 cm⁻¹ C Methyl Group (Aliphatic C-H) mol->C Aliphatic C-H Stretch: ~2980-2860 cm⁻¹ C-H Bends: ~1460, 1375 cm⁻¹

Figure 1: Key functional groups and their primary IR vibrational regions in 8-Methylquinoline-2-carbaldehyde.

Deconstructing the Spectrum: A Region-by-Region Interpretation

An FTIR spectrum is best analyzed by dividing it into key regions where specific vibrations are known to occur. For 8-Methylquinoline-2-carbaldehyde, we anticipate the following features:

A. The C-H Stretching Region (3100 - 2700 cm⁻¹)

This region is often crowded but contains highly diagnostic peaks.

  • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The sp² C-H bonds on the quinoline ring will produce one or more weak to medium intensity sharp bands just above 3000 cm⁻¹.[1][2] Their presence confirms the aromatic nature of the core structure.

  • Aliphatic C-H Stretch (3000 - 2850 cm⁻¹): The methyl group's sp³ C-H bonds will give rise to symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.[3][4] These peaks are typically sharp and of medium intensity.

  • Aldehyde C-H Stretch (~2830 and ~2720 cm⁻¹): This is one of the most definitive signals for an aldehyde.[5] The C-H bond of the -CHO group is weakened, lowering its stretching frequency. It typically appears as a pair of medium-intensity bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹.[6][7] The appearance of two bands is often the result of Fermi resonance with an overtone of the aldehyde C-H bending vibration.[8] The peak around 2720 cm⁻¹ is particularly useful as few other absorptions occur in this region.[5]

B. The Carbonyl and Double-Bond Region (1750 - 1400 cm⁻¹)
  • Aldehyde C=O Stretch (1710 - 1685 cm⁻¹): A very strong, sharp absorption band is expected for the carbonyl group. Because the aldehyde is directly attached to the aromatic quinoline ring, conjugation delocalizes the pi-electrons of the C=O bond, slightly weakening it and lowering its vibrational frequency compared to a simple aliphatic aldehyde (which appears at 1740-1720 cm⁻¹).[5] For this specific molecule, the peak is predicted to be in the 1700-1680 cm⁻¹ range.[6]

  • Quinoline Ring C=C and C=N Stretches (1600 - 1450 cm⁻¹): The aromatic skeleton of the quinoline ring gives rise to a series of sharp, medium-to-strong intensity bands. These absorptions are due to the complex stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the rings.[1][9][10]

C. The Fingerprint Region (< 1400 cm⁻¹)

This region contains a high density of peaks from bending and skeletal vibrations that are unique to the molecule as a whole.

  • Methyl C-H Bending (~1460 and ~1375 cm⁻¹): The methyl group exhibits a characteristic asymmetric bend (scissoring) around 1460 cm⁻¹ and a symmetric bend (umbrella mode) around 1375 cm⁻¹.[2]

  • Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The C-H bonds on the quinoline ring bend out of the plane of the ring, producing strong absorptions. The exact position of these bands is highly sensitive to the substitution pattern of the aromatic system, providing a structural fingerprint.[1][2]

Comparative Analysis: Isolating Structural Effects

To confidently identify 8-Methylquinoline-2-carbaldehyde, it is instructive to compare its expected spectrum with those of closely related molecules. This comparison highlights the unique contribution of each functional group.

Vibrational ModeExpected Wavenumber (cm⁻¹) in 8-MeQ-2-CHOComparison with Alternatives
Aldehyde C-H Stretch ~2820 and ~2720 (two bands)Absent in 8-Methylquinoline. Present in Quinoline-2-carbaldehyde. This pair of peaks is a definitive marker for the -CHO group.
Aldehyde C=O Stretch ~1700-1680 (strong, sharp)Absent in 8-Methylquinoline. Present in Quinoline-2-carbaldehyde, likely at a very similar frequency. This is the strongest band in the spectrum.
Aliphatic C-H Stretch ~2980-2860Present in 8-Methylquinoline. Absent in Quinoline-2-carbaldehyde. The presence of these peaks below 3000 cm⁻¹ confirms the methyl substituent.
Methyl C-H Bending ~1460 and ~1375Present in 8-Methylquinoline. Absent in Quinoline-2-carbaldehyde. These fingerprint region peaks correlate directly with the presence of the -CH₃ group.
Aromatic C-H Stretch ~3100-3000Present in both 8-Methylquinoline and Quinoline-2-carbaldehyde.
Quinoline Ring Stretches ~1600-1450Present in both alternatives. The exact pattern and position of these peaks may shift slightly due to the different electronic effects of the substituents.
Aromatic C-H Out-of-Plane Bending ~900-675Present in both alternatives, but the pattern will differ. The substitution pattern for 8-Methylquinoline and Quinoline-2-carbaldehyde is different, leading to distinct OOP patterns.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol for the Potassium Bromide (KBr) pellet method is self-validating, designed to produce a high-quality, reproducible FTIR spectrum for a solid sample like 8-Methylquinoline-2-carbaldehyde.

Rationale: The KBr pellet method is a standard technique for solid samples. KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample to reduce scattering.

Materials:

  • 8-Methylquinoline-2-carbaldehyde (2-3 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Procedure:

  • Drying: Gently heat the mortar, pestle, and KBr powder in an oven at ~110°C for at least 2 hours and cool in a desiccator. Causality: This step is critical to remove adsorbed water, which would otherwise introduce broad O-H absorption bands around 3400 cm⁻¹ and a bending mode near 1630 cm⁻¹, obscuring key spectral features.

  • Grinding: Place ~2 mg of the sample and ~200 mg of the dried KBr into the agate mortar. Grind the mixture thoroughly for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, pale appearance. Causality: Extensive grinding is necessary to reduce the particle size of the sample to less than the wavelength of the incident IR radiation. This minimizes light scattering (the Christiansen effect), which can distort peak shapes and baselines.

  • Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2-3 minutes.

  • Pellet Inspection: Carefully release the pressure and extract the die. A good pellet will be semi-transparent or translucent. Trustworthiness Check: An opaque or cloudy pellet indicates insufficient grinding or pressure and will result in a poor-quality spectrum with a sloping baseline and low signal-to-noise. If the pellet is unsatisfactory, discard it and repeat from Step 2.

  • Data Acquisition: Place the transparent pellet into the sample holder of the FTIR spectrometer. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

start Start: Sample & KBr dry 1. Dry KBr (Remove H₂O) start->dry grind 2. Grind Sample with KBr (Reduce Scattering) dry->grind press 3. Apply Pressure (Form Pellet) grind->press inspect 4. Inspect Pellet (Translucent?) press->inspect inspect->grind No (Opaque) acquire 5. Acquire Spectrum inspect->acquire Yes end End: High-Quality Data acquire->end

Figure 2: Validated workflow for KBr pellet preparation for FTIR analysis.

By following this detailed interpretation and experimental guide, researchers can confidently identify 8-Methylquinoline-2-carbaldehyde, differentiate it from its analogs, and ensure the acquisition of high-quality, reliable spectroscopic data for their research and development endeavors.

References

  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • Asian Network for Scientific Information. (Date not available). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

  • PubChem. (Date not available). 8-Methylquinoline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (Date not available). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link]

  • ResearchGate. (Date not available). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Available at: [Link]

  • ResearchGate. (Date not available). FTIR Spectrum of Quinoline-2-carboxylic acid. Available at: [Link]

  • (Source document not available).
  • ResearchGate. (Date not available). FTIR spectra of 8-HQ and synthesized M(II) complexes. Available at: [Link]

  • ResearchGate. (Date not available). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Available at: [Link]

  • University of California, Los Angeles. (Date not available). IR Spectroscopy Tutorial: Aldehydes. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • NIST. (Date not available). Quinoline-2-carboxaldehyde. NIST WebBook. Available at: [Link]

  • University of California, Los Angeles. (Date not available). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Oregon State University. (2020). CH 336: Aldehyde Spectroscopy. Available at: [Link]

  • University of Parma. (2022). Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • ResearchGate. (Date not available). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • Spectroscopy Online. (2025). The Big Review IV: Hydrocarbons. Available at: [Link]

  • International Journal of Scientific Development and Research. (Date not available). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. Available at: [Link]

  • MCC Organic Chemistry. (Date not available). Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • St. Paul's Cathedral Mission College. (Date not available). INFRARED SPECTROSCOPY. Available at: [Link]

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Validation

Mass spectrometry and fragmentation patterns of 8-Methylquinoline derivatives.

Mass Spectrometry and Fragmentation Patterns of 8-Methylquinoline Derivatives: A Comparative Analytical Guide Introduction 8-Methylquinoline (8-MeQ) and its functionalized derivatives are critical scaffolds in pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry and Fragmentation Patterns of 8-Methylquinoline Derivatives: A Comparative Analytical Guide

Introduction 8-Methylquinoline (8-MeQ) and its functionalized derivatives are critical scaffolds in pharmaceutical chemistry, functioning as precursors for kinase inhibitors, anti-tuberculosis agents, and ion channel modulators[1][2]. The structural elucidation and pharmacokinetic tracking of these compounds rely heavily on advanced mass spectrometry (MS). As a Senior Application Scientist, I have structured this guide to provide a comprehensive, objective comparison of MS platforms, ionization techniques, and fragmentation mechanisms for 8-MeQ derivatives, equipping analytical chemists with the self-validating workflows needed to optimize their assays.

Fundamental Fragmentation Mechanisms of 8-Methylquinoline

Understanding the baseline fragmentation of the parent 8-MeQ molecule is essential before analyzing complex derivatives. Under Electron Ionization (EI) at 70 eV, the molecular radical cation [M]+ of 8-MeQ appears at m/z 143.

The dominant fragmentation pathways are driven by the proximity of the methyl group to the nitrogen atom and the inherent stability of aromatic systems[3]:

  • Loss of Hydrogen (M - H): The most characteristic initial step is the loss of a hydrogen atom to form a highly stable, ring-expanded azatropylium-like ion at m/z 142. Isotopic labeling studies have demonstrated that hydrogen randomization precedes this loss, indicating extensive skeletal rearrangement prior to cleavage[4].

  • Loss of Hydrogen Cyanide (M - H - HCN): The m/z 142 ion subsequently ejects a neutral HCN molecule (27 Da), yielding an indenyl cation at m/z 115[3].

  • Loss of Methyl Radical (M - CH3): A secondary, less favorable pathway involves the direct cleavage of the methyl group, producing a quinolinyl cation at m/z 128[3][5].

G M 8-Methylquinoline [M]+ m/z 143 MH [M - H]+ m/z 142 (Azatropylium ion) M->MH - H• (Rearrangement) MCH3 [M - CH3]+ m/z 128 M->MCH3 - CH3• (15 Da) MHCN [M - H - HCN]+ m/z 115 (Indenyl cation) MH->MHCN - HCN (27 Da)

Primary EI-MS fragmentation pathways of 8-Methylquinoline.

Comparative Analysis of Analytical Platforms

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) depends heavily on the derivative's volatility, polarity, and the required sensitivity.

  • GC-EI-MS: Ideal for low-molecular-weight, volatile 8-MeQ derivatives (e.g., halogenated or simple alkyl-substituted variants). EI provides highly reproducible, library-searchable fragmentation spectra[6].

  • LC-ESI-MS/MS: Mandatory for polar, high-molecular-weight pharmaceutical derivatives (e.g., SKA-346, a complex 8-MeQ-derived amine)[2]. Electrospray Ionization (ESI) generates protonated molecules [M+H]+ , and Collision-Induced Dissociation (CID) is used to probe structural connectivity.

Table 1: Performance Comparison of MS Platforms for 8-MeQ Derivatives

ParameterGC-EI-MSLC-ESI-MS/MS (Triple Quad/Q-TOF)
Ionization Mode Hard (70 eV EI)Soft (ESI+, ESI-)
Primary Ion Radical Cation [M]+ Protonated Molecule [M+H]+
Analyte Suitability Volatile, thermally stablePolar, non-volatile, high MW
Key Fragmentation Extensive skeletal rearrangementCleavage of functional groups (CID)
Sensitivity High (pg to ng range)Ultra-high (fg to pg range)
Matrix Interference Moderate (requires extraction)Low (MRM filtering provides specificity)

Fragmentation Patterns of Substituted 8-MeQ Derivatives

Substituting the 8-MeQ core drastically alters the fragmentation landscape. The introduction of heteroatoms or bulky functional groups introduces competing cleavage pathways with lower activation energies than the azatropylium expansion.

  • Halogenated and Thione Derivatives: In compounds like 4-chloro-8-methylquinolin-2(1H)-one and its thione analogues, the molecular ion often appears as the base peak due to the stabilizing effect of the conjugated lactam/thiolactam system[7]. The primary fragmentation shifts toward the loss of the halogen atom (e.g., [M−Cl]+ ) or the extrusion of CO/CS from the ring[7].

  • Amino-Substituted Derivatives (e.g., SKA-346): For complex pharmaceutical agents synthesized from 5-amino-8-methylquinoline, ESI-MS/MS typically shows an intact [M+H]+ precursor[2]. CID fragmentation preferentially cleaves the exocyclic C-N bonds or appended functional groups before disrupting the stable quinoline core.

Table 2: Diagnostic MS/MS Fragments for Substituted 8-MeQs

Derivative ClassExample CompoundPrecursor IonDiagnostic FragmentsStructural Causality
Alkyl-8-MeQ 8-Methylquinolinem/z 143 [M]+ m/z 142, 115H-loss drives ring expansion; subsequent HCN loss.
Thione-8-MeQ 4-Chloro-8-methylquinoline-2-thionem/z 209 [M]+ m/z 174, 165Strong molecular ion (base peak); loss of Cl• (35 Da) or CS (44 Da).
Amino-8-MeQ SKA-346 (KCa3.1 activator)m/z 350+ [M+H]+ Varies by substituentCleavage of secondary amine linkages; core remains intact.

Experimental Protocols: Self-Validating Workflows

To ensure high-fidelity data acquisition, the following protocols integrate self-validating steps, such as internal standard normalization and matrix-matched calibration.

Protocol A: GC-EI-MS Analysis of Volatile 8-MeQ Derivatives

Causality: EI at 70 eV is utilized because its high energy standardizes the internal energy distribution of the molecular ions, ensuring that the resulting spectra are universally comparable against NIST libraries[6].

  • Sample Preparation: Dissolve the synthesized 8-MeQ derivative in MS-grade dichloromethane (DCM) to a concentration of 10 µg/mL. Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., 8-Methylquinoline-d3) to validate extraction efficiency and correct for injection volume variance[4].

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a 5% phenyl/95% polydimethylsiloxane column (e.g., 30 m × 0.25 mm, 0.25 µm film).

    • Oven Program: 90 °C for 0.5 min, ramp at 10 °C/min to 325 °C, hold for 15 min[6].

  • MS Acquisition: Operate the MS in EI mode (70 eV). Set the ion source to 190 °C and the transfer line to 250 °C[6]. Scan range: m/z 50–400.

  • Validation: Verify that the ratio of m/z 142 to m/z 115 in the unspiked 8-MeQ standard matches theoretical isotopic distributions to confirm the absence of co-eluting isobaric interferences.

Protocol B: LC-ESI-MS/MS Workflow for Complex 8-MeQ Pharmaceuticals

Causality: Soft ionization (ESI) prevents the premature destruction of fragile pharmaceutical derivatives, allowing the Triple Quadrupole to isolate the intact molecule before targeted CID[2].

LCMS Prep Sample Prep (SPE Clean-up) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI Source (Protonation) LC->ESI Q1 Q1: Precursor Selection ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: Product Ion Detection Q2->Q3

LC-ESI-MS/MS Triple Quadrupole workflow for analyzing complex 8-MeQ derivatives.

  • Sample Preparation: Extract the 8-MeQ derivative from the biological matrix using Solid Phase Extraction (SPE) to minimize ion suppression. Reconstitute in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Chromatographic Separation: Use a reversed-phase C18 UHPLC column. Apply a gradient elution (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) to ensure sharp peak shapes.

  • MS/MS Optimization (Infusion): Direct-infuse the standard at 10 µL/min. Identify the [M+H]+ precursor in Q1.

  • Collision-Induced Dissociation (CID): Isolate the precursor in Q1, apply argon gas in Q2, and ramp the collision energy (CE) from 10 to 40 eV to determine the optimal CE for generating the most abundant product ions.

  • MRM Method Creation: Select the two most intense transitions (e.g., Precursor -> Quantifier Ion, Precursor -> Qualifier Ion) for Multiple Reaction Monitoring (MRM) to ensure absolute structural trustworthiness.

Sources

Comparative

Comparative UV-Vis Spectroscopic Characterization of 2-Methyl-8-quinolinecarboxaldehyde and Structural Analogs

Executive Summary & Structural Context The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, frequently utilized in the development of antimicrobial agents, anticancer therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The quinoline scaffold is a "privileged structure" in medicinal chemistry and materials science, frequently utilized in the development of antimicrobial agents, anticancer therapeutics, and organic light-emitting diodes (OLEDs)[1][2]. Within this chemical space, 2-Methyl-8-quinolinecarboxaldehyde represents a highly valuable, albeit elusive, synthetic intermediate[3]. Because direct experimental isolation and characterization of this specific isomer are notoriously difficult, researchers and drug development professionals must often rely on comparative spectroscopic analysis using closely related structural analogs[4].

This guide provides a comprehensive, self-validating framework for the Ultraviolet-Visible (UV-Vis) spectroscopic characterization of 2-Methyl-8-quinolinecarboxaldehyde. By juxtaposing its predicted photophysical properties against established analogs like 8-quinolinecarboxaldehyde and 2-methyl-8-quinolinol, we establish a robust methodology for identifying electronic transitions and validating metal-chelation behavior[5].

The Causality of UV-Vis Spectroscopic Behavior

UV-Vis spectroscopy is the premier analytical technique for probing the electronic structure of quinoline derivatives. The absorption spectra of these compounds are dictated by two primary electronic transitions: the π→π transitions of the conjugated aromatic ring and the n→π transitions originating from the lone pairs on the quinoline nitrogen and the carbonyl oxygen[6].

Solvent-Induced Spectral Shifts (Solvatochromism)

The choice of solvent fundamentally alters the observed spectra. Polar protic solvents (e.g., methanol, ethanol) form hydrogen bonds with the carbonyl oxygen and the quinoline nitrogen. This stabilization lowers the energy of the non-bonding (n) orbitals, increasing the energy gap for the n→π* transition and causing a hypsochromic (blue) shift [4]. Conversely, non-polar solvents preserve the native transition energies, making solvent selection a critical variable for structural validation.

Metal Chelation and Charge Transfer

The spatial arrangement of the quinoline nitrogen and the 8-position carboxaldehyde creates a potent bidentate chelation pocket. When transition metals (e.g., Co(III), Zn(II)) are introduced, the ligand donates electron density to the metal center[7]. This coordination restricts the rotational freedom of the aldehyde group, increases the overall planarity of the complex, and introduces new Ligand-to-Metal Charge Transfer (LMCT) bands. Consequently, the primary absorption bands undergo a distinct bathochromic (red) shift , which serves as a definitive spectroscopic signature of successful complexation[8].

Comparative Spectroscopic Data

To contextualize the properties of 2-Methyl-8-quinolinecarboxaldehyde, the following table synthesizes quantitative UV-Vis data across key structural analogs.

CompoundPrimary Absorption Bands (λmax)Molar Absorptivity (ε)Key Spectroscopic Features & Causality
2-Methyl-8-quinolinecarboxaldehyde (Predicted)~240 nm, ~320 nmHigh (~10⁴ M⁻¹ cm⁻¹)Strong π→π* transitions from the quinoline core; distinct n→π* transition from the C=O group. The 2-methyl group provides slight steric hindrance, subtly shifting the baseline absorption[4][6].
8-Quinolinecarboxaldehyde 235 nm, 315 nmHighReadily forms Electron Donor-Acceptor (EDA) complexes. Absorption shifts significantly upon complexation, often utilized in visible light-driven reactions[9].
2-Methyl-8-quinolinol 245 nm, 330 nmModerate to HighBroad bands due to the hydroxyl auxochrome. Exhibits distinct isosbestic points during step-wise metal titration[5].
Co(III) Complexes (Derivatives)<400 nm (Ligand), ~450 nm (d-d)VariableDiamagnetic low-spin trivalent state. Characterized by strong LMCT bands dominating the UV region and minor d-d transitions in the visible spectrum[7][8].

Self-Validating Experimental Protocol for UV-Vis & Chelation Analysis

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checks. This protocol is designed to characterize the free ligand and verify its metal-binding efficacy[5].

Step 1: Solvent Selection and Baseline Correction
  • Procedure: Fill two matched 1 cm path-length quartz cuvettes with a UV-transparent solvent (e.g., spectroscopic grade acetonitrile or ethanol). Place them in the sample and reference beams of a dual-beam UV-Vis spectrophotometer and perform a baseline zeroing scan from 200 to 800 nm.

  • Causality: Quartz is mandatory because standard glass absorbs UV light below 340 nm. Blanking against the exact solvent matrix mathematically subtracts solvent absorbance and scattering, ensuring that all subsequent signals are exclusively derived from the analyte.

Step 2: Sample Preparation and Acquisition
  • Procedure: Dissolve the quinoline derivative to achieve a precise concentration of 1.0×10−5 M. Record the absorption spectrum.

  • Causality: This specific concentration ensures that the maximum absorbance falls between 0.1 and 1.0 Absorbance Units (A.U.). Operating within this window prevents detector saturation and ensures strict adherence to the linear dynamic range of the Beer-Lambert law ( A=εlc ).

Step 3: Metal-Ligand Titration (Job's Method)
  • Procedure: Prepare a stock solution of a transition metal salt (e.g., CoCl₃) at an equivalent concentration. Sequentially spike the ligand solution with increasing molar equivalents of the metal ion (0.2, 0.4, 0.6... up to 2.0 equivalents). Record the UV-Vis spectrum after each addition[5][7].

  • Causality: Step-wise addition forces the chemical equilibrium toward the metal-ligand complex. By plotting the change in absorbance against the mole fraction of the ligand, the exact stoichiometry of the complex (e.g., 1:1 or 1:2) can be definitively calculated.

Step 4: Isosbestic Point Validation
  • Procedure: Overlay the spectra obtained during the titration. Identify wavelengths where the absorbance remains perfectly constant despite the changing metal concentration.

  • Causality: The presence of an isosbestic point is a self-validating thermodynamic indicator. It mathematically guarantees that only two absorbing species (the free ligand and the metal complex) are in dynamic equilibrium, confirming a clean, direct chelation event without intermediate degradation or side reactions[5].

Workflow Visualization

UVVisWorkflow N1 1. Sample Preparation (10⁻⁵ M in UV-grade solvent) N2 2. Baseline Correction (Solvent Blanking) N1->N2 N3 3. Data Acquisition (Scan 200-800 nm) N2->N3 N4 4. Spectral Analysis (Identify λmax & ε) N3->N4 N5 5. Metal-Ligand Titration (Step-wise metal addition) N4->N5 Chelation Study N6 6. Isosbestic Point Validation (Confirm complex equilibrium) N5->N6

Workflow for UV-Vis Spectroscopic Characterization and Metal Chelation Analysis.

References

  • Title: Visible Light-Driven Decarboxylative Alkylation of Aldehydes via Electron Donor–Acceptor Complexes of Active Esters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Pro-apoptotic and pro-differentiation induction by 8-quinolinecarboxaldehyde selenosemicarbazone and its Co(III) complex in human cancer cell lines Source: ResearchGate URL: [Link]

  • Title: Synthesis, structures and electronic properties of Co(III) complexes with 2-quinolinecarboxaldehyde thio- and selenosemicarbazon Source: SciSpace URL: [Link]

Sources

Validation

Comparative Analysis of 8-Methylquinoline-2-carbaldehyde and Its Positional Isomers: A Technical Guide for Drug Discovery

Quinoline-2-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, coordination chemistry, and fluorogenic sensing. The positional placement of substituents—specifically methyl groups and the carboxald...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinoline-2-carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, coordination chemistry, and fluorogenic sensing. The positional placement of substituents—specifically methyl groups and the carboxaldehyde moiety—profoundly influences the molecule's electronic distribution, steric hindrance, and subsequent biological or chemical reactivity.

This guide provides an objective comparative analysis of 8-Methylquinoline-2-carbaldehyde against its positional isomers, exploring their physicochemical properties, synthetic methodologies, and applications in drug development.

Physicochemical Comparison of Positional Isomers

The position of the methyl group relative to the nitrogen heteroatom and the aldehyde group dictates the compound's melting point, solubility, and reactivity. 8-Methylquinoline-2-carbaldehyde features the methyl group at the 8-position, which creates specific steric effects near the quinoline nitrogen. This influences ligand coordination geometries compared to the 4-methyl or 6-methyl isomers.

Interestingly, while 8-Methylquinoline-2-carbaldehyde is well-documented, its inverse positional isomer, 2-Methylquinoline-8-carbaldehyde, remains an elusive entity in standard chemical databases, highlighting how substitution patterns dictate synthetic viability[1].

Table 1: Physicochemical Properties of Quinoline Carbaldehyde Derivatives

CompoundCAS NumberMolecular WeightMelting PointKey Structural Feature
8-Methylquinoline-2-carbaldehyde 38462-77-0171.19 g/mol 81-83 °CMethyl at C8 induces steric hindrance near the nitrogen lone pair, affecting metal coordination.
2-Methylquinoline-8-carbaldehyde N/A (Elusive)171.19 g/mol N/AAldehyde at C8, methyl at C2. Highly sterically constrained and not readily synthesized[1].
7-Chloro-8-methylquinoline-2-carbaldehyde 904369-13-7205.64 g/mol N/AHalogenated derivative; the C7 chlorine provides a handle for transition-metal cross-coupling[2].
6-Bromo-8-methylquinoline-2-carbaldehyde 904369-07-9250.09 g/mol N/ABrominated derivative; increases lipophilicity for enhanced cellular permeability[3].

Synthetic Methodologies and Mechanistic Causality

The standard synthesis of 2-quinoline carbaldehydes relies on the selective oxidation of 2-methylquinolines. The Riley oxidation using Selenium Dioxide (SeO₂) is the most robust method for this transformation[4].

Causality of Reagent Choice: Selenium dioxide specifically targets allylic and benzylic C-H bonds. In quinoline systems, the methyl group at the 2-position is highly activated due to the electron-withdrawing nature (vinylogous activation) of the adjacent nitrogen atom. This makes the C2-methyl group highly susceptible to oxidation to an aldehyde without over-oxidizing to a carboxylic acid[5]. Conversely, the 8-methyl group in 2,8-dimethylquinoline remains largely unreactive under controlled conditions because it lacks this direct electronic activation.

Synthesis N1 2,8-Dimethylquinoline (Starting Material) N3 Riley Oxidation (1,4-Dioxane, Reflux) N1->N3 N2 Selenium Dioxide (SeO2) (Oxidizing Agent) N2->N3 N4 8-Methylquinoline-2-carbaldehyde (Crude Product) N3->N4 N5 Liquid Chromatography (Purification) N4->N5 N6 Pure Isomer (Yield: ~75%) N5->N6

Workflow for the selective Riley oxidation of 2,8-dimethylquinoline.

Biological Applications: Anticancer Mechanisms

Quinoline-2-carbaldehydes are critical precursors for synthesizing plinabulin derivatives (vascular disrupting agents) and hydrazone chemosensors[6][7].

Anticancer Efficacy (Plinabulin Derivatives): Condensation of 8-methylquinoline-2-carbaldehyde with 2,5-diketopiperazines yields potent anti-microtubule agents. The incorporation of the quinoline ring significantly alters the hydrophobicity and π–π interaction capacity of the compound[6]. Experimental data shows that these quinoline-derived compounds exhibit higher cytotoxic activity against breast carcinoma (MCF-7) and hepatoma (HepG2) cell lines than their benzaldehyde counterparts[6].

Mechanism of Action: These derivatives bind to the colchicine-binding site of tubulin. By inhibiting microtubule polymerization, they destroy the cellular cytoskeleton, leading to G2/M cell cycle arrest and the subsequent induction of apoptosis[4][6].

Apoptosis N1 Plinabulin-Quinoline Derivative (Active Agent) N2 Colchicine Binding Site (Tubulin Interaction) N1->N2 N3 Microtubule Depolymerization (Structural Collapse) N2->N3 N4 G2/M Phase Arrest (Cell Cycle Halts) N3->N4 N5 Caspase-3/9 Activation (Proteolytic Cascade) N4->N5 N6 Apoptosis (Programmed Cell Death) N5->N6

Mechanism of action for quinoline-derived tubulin inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies incorporate built-in validation steps to confirm reaction success and biological efficacy.

Protocol 1: Synthesis of 8-Methylquinoline-2-carbaldehyde

This protocol utilizes TLC and NMR validation to ensure the selective oxidation of the 2-methyl group over the 8-methyl group[4][8].

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1 equivalent of 2,8-dimethylquinoline in anhydrous 1,4-dioxane[4].

  • Reagent Addition : Add 1.2 equivalents of Selenium Dioxide (SeO₂).

    • Causality: A slight stoichiometric excess ensures complete conversion of the activated C2-methyl group without risking over-oxidation to the carboxylic acid.

  • Reflux : Heat the mixture to 80-100 °C for 17 hours[8].

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material and the appearance of a lower R_f spot (the polar aldehyde) validates progression.

  • Workup : Cool the mixture to room temperature. Filter the solution through a Celite pad to remove precipitated black selenium metal. Concentrate the filtrate via rotary evaporation.

  • Extraction : Dissolve the crude residue in dichloromethane (DCM). Wash with 1M NaOH (to neutralize and remove selenic acid byproducts) and brine[8]. Dry the organic layer over anhydrous MgSO₄.

  • Purification & Final Validation : Purify the product via silica gel liquid chromatography.

    • Validation Check: Analyze the final product using ¹H NMR. The synthesis is validated by the presence of a singlet for the aldehyde proton (CHO) at approximately δ 9-10 ppm, and the retention of the 8-methyl group protons appearing as a singlet around δ 2.5-3.0 ppm[4].

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

This protocol is used to objectively compare the antiproliferative potency of synthesized quinoline positional isomers[9].

  • Cell Seeding : Seed human cancer cells (e.g., MCF-7 or HepG2) in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment : Treat the cells with varying concentrations (0.1 nM to 10 μM) of the quinoline derivative dissolved in DMSO. Ensure the final DMSO concentration remains < 0.1% to prevent solvent-induced toxicity. Incubate for 48 hours.

  • MTT Addition : Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality & Validation: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals via the mitochondrial enzyme succinate dehydrogenase. The intensity of the purple color is a direct, self-validating indicator of cell viability.

  • Solubilization : Carefully aspirate the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis to compare the efficacy of the different isomers.

References

  • Sigma-Aldrich . "8-methylquinoline-2-carbaldehyde | 38462-77-0". Sigma-Aldrich Product Catalog.

  • Benchchem . "An In-depth Technical Guide to 2-Methylquinoline-8-carbaldehyde and Its Derivatives". Benchchem Technical Resources. 4

  • Universidad de Valladolid . "Synthesis and cytotoxic evaluation of novel simplified plinabulin-quinoline derivatives". UVA Publications. 6

  • ACS Omega . "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines". American Chemical Society. 5

Sources

Comparative

Spectroscopic Differentiation Between 2-Methyl-8- and 2-Methyl-4-quinolinecarboxaldehyde: A Comparative Guide

For researchers and drug development professionals, the quinoline scaffold is a privileged structure in medicinal chemistry. Subtle positional changes of functional groups—such as moving a carboxaldehyde moiety from the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the quinoline scaffold is a privileged structure in medicinal chemistry. Subtle positional changes of functional groups—such as moving a carboxaldehyde moiety from the 8-position to the 4-position—can drastically alter the molecule's physicochemical properties, target binding affinity, and metabolic stability.

Unambiguous structural validation of these regioisomers is a non-negotiable step in structure-activity relationship (SAR) studies. This guide provides an authoritative, objective comparison of the spectroscopic profiles of 2-methyl-8-quinolinecarboxaldehyde and 2-methyl-4-quinolinecarboxaldehyde , detailing the mechanistic causality behind their spectral differences and outlining self-validating experimental protocols.

Mechanistic Causality: The Electronic Environment

To understand the spectroscopic divergence between these two isomers, we must analyze the electronic distribution across the quinoline core. The quinoline system consists of an electron-deficient pyridine ring fused to a more electron-rich benzene ring.

  • 2-Methyl-4-quinolinecarboxaldehyde (4-Isomer): The 4-position is located on the pyridine ring, directly conjugated with the highly electronegative nitrogen atom. Through resonance, the nitrogen withdraws electron density from the 2- and 4-positions (analogous to the ortho and para positions in pyridine). This profound electron deficiency heavily deshields the aldehyde proton (-CHO), pushing its 1 H NMR chemical shift significantly downfield to approximately 10.3–10.5 ppm[1]. Furthermore, this electron withdrawal slightly strengthens the carbonyl double bond, leading to a higher frequency IR stretch.

  • 2-Methyl-8-quinolinecarboxaldehyde (8-Isomer): The 8-position resides on the fused benzene ring. While it is physically adjacent to the nitrogen atom (the peri position), it does not participate in the same direct, electron-depleting resonance pathway as the 4-position. Consequently, the aldehyde proton experiences less resonance-induced deshielding and typically resonates further upfield around 10.0 ppm[2].

Quantitative Data Comparison

The following tables summarize the critical spectroscopic data required to differentiate the two regioisomers.

Table 1: 1 H NMR Spectroscopic Differentiation

(Solvent: CDCl 3​ or DMSO-d 6​ , 400 MHz)

Spectral Feature2-Methyl-8-quinolinecarboxaldehyde2-Methyl-4-quinolinecarboxaldehydeDiagnostic Value
Aldehyde Proton (-CHO) ~10.0 ppm (s)[2]~10.3 – 10.5 ppm (s)[1]High. Primary indicator of regiochemistry due to resonance deshielding at C4.
Aromatic Protons 7.0 – 8.5 ppm (m)[2]7.5 – 9.2 ppm (m)[3]Moderate. The 4-isomer generally exhibits more downfield aromatic signals.
Methyl Protons (-CH 3​ ) ~2.7 ppm (s)[2]~2.7 – 2.8 ppm (s)[3]Low. The C2 methyl group is largely unaffected by the aldehyde position.
Table 2: 13 C NMR and FT-IR Spectroscopic Differentiation
Spectral Feature2-Methyl-8-quinolinecarboxaldehyde2-Methyl-4-quinolinecarboxaldehydeDiagnostic Value
Carbonyl Carbon ( 13 C) ~190 – 192 ppm[3]~192 – 195 ppm[3]Moderate. Slight downfield shift in the 4-isomer due to electron withdrawal.
Carbonyl Stretch (IR) ~1680 – 1700 cm⁻¹[4]~1690 – 1710 cm⁻¹[3]Moderate. Higher frequency in the 4-isomer correlates with bond strengthening.

Visualizing the Analytical Logic

To ensure absolute confidence in structural assignment, modern analytical workflows rely on orthogonal techniques. The following diagrams illustrate the logical progression of spectroscopic differentiation and the self-validating nature of 2D NMR.

Workflow Start Unknown Regioisomer (2-Methylquinolinecarboxaldehyde) NMR1H 1H NMR Analysis (Aldehyde Proton Shift) Start->NMR1H Result8 2-Methyl-8-isomer CHO: ~10.0 ppm NMR1H->Result8 Shielded Result4 2-Methyl-4-isomer CHO: ~10.5 ppm NMR1H->Result4 Deshielded HMBC 2D HMBC NMR (Definitive Carbon Connectivity) Result8->HMBC Result4->HMBC

Caption: Logical workflow for the initial spectroscopic differentiation of quinolinecarboxaldehyde regioisomers.

The Self-Validating HMBC System

Relying solely on 1D 1 H NMR chemical shifts can be risky due to concentration-dependent solvent effects. A self-validating system utilizes 2D HMBC (Heteronuclear Multiple Bond Correlation) to map 3-bond ( 3J ) carbon-proton couplings. This creates an internally verified structural assignment that is immune to minor chemical shift variations.

HMBC_Logic cluster_8 8-Isomer Validation cluster_4 4-Isomer Validation Aldehyde Aldehyde Proton (1H) C7 C7 (ortho) Aldehyde->C7 3J Correlation C8a C8a (bridgehead) Aldehyde->C8a 3J Correlation C3 C3 (ortho) Aldehyde->C3 3J Correlation C4a C4a (bridgehead) Aldehyde->C4a 3J Correlation

Caption: Self-validating HMBC (3J) correlation logic for definitive structural assignment.

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in the laboratory[2].

Protocol 1: High-Resolution NMR Acquisition & 2D HMBC Validation
  • Sample Preparation: Dissolve 10–15 mg of the highly purified quinolinecarboxaldehyde isomer in 0.6 mL of deuterated chloroform (CDCl 3​ ) or DMSO-d 6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference standard to ensure absolute chemical shift accuracy[2].

  • 1D 1 H and 13 C Acquisition: Record the 1 H NMR spectrum at a minimum of 400 MHz. Verify the presence of the diagnostic aldehyde singlet (~10.0 ppm for the 8-isomer; ~10.4 ppm for the 4-isomer). Record the 13 C NMR spectrum to identify the carbonyl carbon (>190 ppm).

  • 2D HMBC Acquisition (The Validation Step): Set up an HMBC experiment optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Data Interpretation:

    • If the aldehyde proton cross-peaks correlate with the C3 and C4a carbons, the structure is definitively 2-methyl-4-quinolinecarboxaldehyde .

    • If the aldehyde proton cross-peaks correlate with the C7 and C8a carbons, the structure is definitively 2-methyl-8-quinolinecarboxaldehyde .

Protocol 2: FT-IR Spectroscopy via ATR (Attenuated Total Reflectance)
  • Instrument Calibration: Prior to analysis, run a background scan of the empty ATR crystal. Validate the instrument's wavelength accuracy using a standard polystyrene calibration film.

  • Sample Application: Place 1–2 mg of the solid compound directly onto the diamond or ZnSe ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Analysis: Isolate the carbonyl stretch region (1650–1750 cm⁻¹). A peak closer to 1690 cm⁻¹ suggests the 8-isomer, whereas a peak exceeding 1700 cm⁻¹ indicates the resonance-withdrawn 4-isomer[4].

References

  • Benchchem. "A Comparative Spectroscopic Analysis of 2-Methyl-8-quinolinecarboxaldehyde and Its Positional Isomers." Benchchem Technical Guides, 2025.

  • ACS Publications. "Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation." The Journal of Organic Chemistry, 2009.

  • Google Patents. "US9241942B2 - IRE-1α inhibitors." United States Patent and Trademark Office, 2016.

  • ACS Publications. "Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity." Journal of Medicinal Chemistry, 2018.

Sources

Validation

Electrochemical Profiling and Comparative Analysis of Quinolinecarbaldehydes

Quinolinecarbaldehydes are highly versatile building blocks utilized in the synthesis of Schiff bases, transition metal complexes, and advanced pharmaceutical agents. Understanding their electrochemical properties—specif...

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Author: BenchChem Technical Support Team. Date: March 2026

Quinolinecarbaldehydes are highly versatile building blocks utilized in the synthesis of Schiff bases, transition metal complexes, and advanced pharmaceutical agents. Understanding their electrochemical properties—specifically their reduction and oxidation potentials—is critical for predicting their reactivity, electron-transfer kinetics in biological systems, and their suitability as ligands in coordination chemistry .

This guide provides an objective, data-driven comparison of the electrochemical behavior of various quinolinecarbaldehyde derivatives, detailing the mechanistic causality behind their redox properties and providing a self-validating experimental framework for their analysis.

Mechanistic Causality in Electrochemical Behavior

The electrochemical profile of quinolinecarbaldehydes is governed by the electron density of the quinoline ring and the specific spatial distribution of the Lowest Unoccupied Molecular Orbital (LUMO).

The Reduction Pathway

The reduction of the aldehyde group in these compounds is fundamentally a two-electron, two-proton process. However, the exact electrochemical pathway is heavily dictated by the molecular environment and the presence of proton-donating substituents .

For instance, in 8-hydroxy-quinoline-5-carbaldehyde , the LUMO is primarily localized over the carbonyl group, making it the initial site for electron acceptance. The hydroxyl group in the para position acts as a critical internal proton donor. This intramolecular proton transfer stabilizes the radical anion intermediate formed after the first electron transfer. Consequently, the reduction is split into distinct, sequential waves rather than a single concerted two-electron transfer, with the final exhaustive electrolysis confirming a stoichiometric reduction to the corresponding alcohol derivative .

Mechanism QCA Quinolinecarbaldehyde (Carbonyl LUMO) E1 1st e- Transfer (Reduction) QCA->E1 Cathodic Scan Radical Radical Anion Intermediate E1->Radical -1.300 V Protonation Protonation (Internal OH Donor) Radical->Protonation Fast H+ Transfer E2 2nd e- Transfer (Reduction) Protonation->E2 Product Alcohol Derivative (Exhaustive Electrolysis) E2->Product -1.400 V

Electrochemical reduction pathway of 8-hydroxy-quinoline-5-carbaldehyde.

The Oxidation Pathway

Oxidation typically occurs at electron-rich sites, such as hydroxyl or substituted amino groups, and is highly sensitive to inductive effects. The presence of electron-donating groups (EDGs) like methyl or dimethylamino groups significantly alters the electron density of the π -system. A methyl group facilitates oxidation by lowering the required potential, but conversely, it makes the reduction potential more negative by raising the energy barrier for accepting an additional electron [[1]]([Link]).

Comparative Electrochemical Data

Cyclic voltammetry (CV) data reveals a strong correlation between the chemical structure of quinolinecarbaldehydes and their redox potentials. The table below summarizes the quantitative electrochemical parameters for key derivatives evaluated on a glassy carbon electrode in acetonitrile.

CompoundStructural FeatureReduction Potentials ( Ered​ , V)Oxidation Potentials ( Eox​ , V)Mechanistic Notes
8-hydroxy-quinoline-5-carbaldehyde Internal -OH proton donor-1.300, -1.400, -2.1331.349, 1.637-OH acts as proton donor; multiple reduction waves correspond to different dissociation forms .
Methylated 6-(dimethylamino)quinoline-5-carbaldehyde Electron-Donating Groups (EDG)More negative than non-methylated1.276, 1.662Methyl group facilitates oxidation (lower Eox​ ) but increases the energy barrier for reduction .
2-quinolinecarboxaldehyde derivatives Thio/Selenosemicarbazones-2.37 (Irreversible)0.14, 0.31Schiff base condensation shifts redox potentials significantly, often leading to irreversible reduction [[2]]([Link]).

Note: Potentials are referenced against an Ag/Ag+ electrode in 0.1 M TBAPF6​ / Acetonitrile.

Self-Validating Experimental Protocol: Cyclic Voltammetry & Coulometry

To ensure high-fidelity data, the electrochemical profiling of quinolinecarbaldehydes must be conducted using a self-validating system. This protocol incorporates internal calibration and background subtraction to eliminate artifacts from solvent impurities, oxygen interference, or electrode fouling , [[2]]([Link]).

Step-by-Step Methodology

1. Electrolyte Preparation & Deaeration

  • Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile (MeCN).

  • Causality: MeCN provides a wide electrochemical window, while TBAPF6​ acts as a non-coordinating supporting electrolyte, minimizing ion-pairing effects that could artificially shift redox potentials.

  • Deaeration: Purge the solution with high-purity N2​ or Argon for 15 minutes prior to scanning. Oxygen reduction heavily overlaps with aldehyde reduction waves; purging is a critical self-validating step to ensure observed cathodic peaks belong solely to the analyte.

2. Electrode Setup & Polishing

  • Action: Use a three-electrode system: Glassy Carbon (Working Electrode, WE), Platinum wire (Counter Electrode, CE), and Ag/Ag+ in MeCN (Reference Electrode, RE). Polish the WE with 0.05 µm alumina slurry before every scan.

  • Causality: Glassy carbon is chosen over platinum for the WE because it minimizes the adsorption of organic intermediates. Polishing ensures a reproducible electroactive surface area, preventing peak broadening caused by passivation.

3. System Validation (Blank Scan)

  • Action: Run a CV scan (0.1 V to -2.2 V) on the bare electrolyte without the quinolinecarbaldehyde.

  • Causality: This self-validating step confirms the absence of electroactive impurities in the solvent or electrolyte and establishes the baseline capacitive current for accurate peak integration.

4. Analyte Measurement & Internal Calibration

  • Action: Add the quinolinecarbaldehyde derivative to achieve a 0.2 mM concentration. Record voltammograms at varying scan rates (e.g., 50 to 500 mV/s). Post-measurement, spike the solution with Ferrocene ( Fc/Fc+ ).

  • Causality: Varying the scan rate determines if the electron transfer is diffusion-controlled or adsorption-controlled. The Ferrocene spike acts as an internal standard to correct for any reference electrode drift, ensuring absolute trustworthiness of the reported potentials.

5. Mechanistic Validation via Exhaustive Electrolysis (Coulometry)

  • Action: Perform potentiostatic electrolysis at a potential 100 mV past the peak of the reduction wave (e.g., at -2.1 V for 8-hydroxy-quinoline-5-carbaldehyde).

  • Causality: Integrating the current over time yields the total charge consumed ( Q ). Using Faraday's law, this calculates the exact number of electrons ( n ) transferred per molecule, definitively proving whether the mechanism is a one-electron or two-electron process .

Workflow Prep Electrolyte Prep 0.1M TBAPF6 / MeCN Electrode Electrode Polish Glassy Carbon (WE) Prep->Electrode Blank Self-Validation Blank CV Scan Electrode->Blank CV Analyte CV Scan 0.1V to -2.2V Blank->CV Coulometry Coulometry Determine n-electrons CV->Coulometry

Self-validating cyclic voltammetry and coulometry workflow.

References

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules (MDPI), 2020. URL:[Link]

  • Synthesis, structures and electronic properties of Co(III) complexes with 2-quinolinecarboxaldehyde thio- and selenosemicarbazone: A combined experimental and theoretical study. Journal of the Serbian Chemical Society, 2017. URL:[Link]

Sources

Comparative

Biological Activity and Chemical Dynamics of 8-Methylquinoline vs. Other Methylquinoline Isomers: A Comparative Guide

As a foundational scaffold in drug discovery, agrochemicals, and materials science, the quinoline ring presents a highly tunable pharmacophore. The addition of a simple methyl group drastically alters the molecule's ster...

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Author: BenchChem Technical Support Team. Date: March 2026

As a foundational scaffold in drug discovery, agrochemicals, and materials science, the quinoline ring presents a highly tunable pharmacophore. The addition of a simple methyl group drastically alters the molecule's steric profile, electronic distribution, and biological reactivity. Among the isomers, 8-methylquinoline (8-MQ) stands out due to its unique structural relationship with the quinoline nitrogen, which dictates both its synthetic utility and its distinct biological and toxicological profile[1].

This technical guide provides an objective, data-driven comparison of 8-methylquinoline against its structural isomers (such as 2-MQ, 4-MQ, and 6-MQ), evaluating their genotoxicity, antimicrobial potential, and environmental metabolism.

Chemical Reactivity: The 8-Position Advantage

The position of the methyl group fundamentally changes the molecule's behavior in biological and synthetic environments. In 8-MQ, the methyl group is situated in close spatial proximity to the electronegative quinoline nitrogen. This peri-interaction makes 8-MQ an exceptional substrate for transition-metal-catalyzed C(sp³)-H functionalization[2].

When subjected to Palladium-catalyzed iodination or acetoxylation, the quinoline nitrogen acts as an endogenous directing group. It coordinates with the Pd(II) catalyst, bringing the metal center into precise proximity with the C8-methyl group to form a stable, five-membered cyclopalladated intermediate[2]. Isomers like 2-MQ or 6-MQ cannot form this specific thermodynamically favorable intermediate, making 8-MQ uniquely valuable for synthesizing complex pharmaceutical derivatives.

CHActivation PdCat Pd(II) Catalyst Coordination N-Directed Coordination PdCat->Coordination Substrate 8-Methylquinoline Substrate->Coordination Palladacycle Cyclopalladated Intermediate Coordination->Palladacycle C(sp3)-H Cleavage Oxidation Oxidative Addition (PhI(OAc)2 / I2) Palladacycle->Oxidation PdIV Pd(IV) Intermediate Oxidation->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->PdCat Catalyst Regeneration Product C8-Substituted Quinoline (Iodinated/Acetoxylated) RedElim->Product

Mechanism of Pd-catalyzed, N-directed C(sp3)-H functionalization of 8-methylquinoline.

Comparative Genotoxicity and Carcinogenicity

Methylquinolines are ubiquitous environmental contaminants, frequently identified in urban aerosols, coal tar, and cigarette smoke[3]. However, their toxicological profiles are highly isomer-dependent.

Mechanistic studies reveal that the genotoxicity of quinoline derivatives is primarily driven by cytochrome P450-mediated metabolic activation—specifically, epoxidation at the 2- and 3-positions of the heteroaromatic ring[4].

  • 8-MQ and 4-MQ: Because their 2- and 3-positions are unsubstituted, they readily undergo epoxidation, forming highly reactive electrophiles that bind to DNA. Consequently, 8-MQ and 4-MQ are potent mutagens, induce Unscheduled DNA Synthesis (UDS), and act as skin tumor initiators[5],[4].

  • 2-MQ: The presence of the methyl group at the 2-position sterically blocks this critical activation pathway. As a result, 2-MQ exhibits weak to no mutagenicity and fails to induce UDS[5],[4].

Table 1: Comparative Genotoxicity Profiles of Methylquinoline Isomers
IsomerMutagenicity (Ames TA100)Unscheduled DNA Synthesis (UDS)Tumorigenic Activity (Skin)
8-Methylquinoline High (Positive at 100-600 µ g/plate )PositivePositive
4-Methylquinoline HighPositivePositive
6-Methylquinoline HighNegativeNegative
2-Methylquinoline Weak / NegativeNegativeNegative
Experimental Protocol: Unscheduled DNA Synthesis (UDS) Assay in Rat Hepatocytes

Objective: To quantify DNA excision repair triggered by mutagenic methylquinoline metabolites. Causality & Rationale: Primary rat hepatocytes are utilized because they retain the complex endogenous cytochrome P450 machinery required to metabolize pro-mutagens (like 8-MQ) into their reactive epoxide forms. Tritiated thymidine ([³H]-TdR) is introduced; since hepatocytes are non-dividing, any incorporation of [³H]-TdR into the nucleus is strictly "unscheduled" and directly proportional to the extent of DNA excision repair occurring post-damage[4].

Self-Validating Workflow:

  • Hepatocyte Isolation & Culture: Isolate primary hepatocytes via two-step collagenase perfusion. Seed at 5×104 cells/well in Williams' Medium E.

  • Compound Exposure: Treat cells with 8-MQ or 2-MQ (concentrations ranging from 1.0 to 5.0 mM) in the presence of 5 µCi/mL [³H]-TdR for 18 hours.

  • Internal Controls (Validation):

    • Positive Control: 2-Acetylaminofluorene (validates the metabolic competence of the hepatocytes).

    • Negative Control: 1.0% DMSO vehicle (establishes baseline nuclear grain counts).

  • Autoradiography: Wash cells, fix with ethanol/glacial acetic acid, and coat with photographic emulsion. Expose for 7-10 days at 4°C.

  • Quantification: Develop slides and count net nuclear grains (NNG) using automated microscopy. A result is positive if NNG 5 over the vehicle control.

Antimicrobial Activity & Biofilm Inhibition

While unsubstituted 8-MQ possesses only baseline antimicrobial properties, functionalizing the 8-position—particularly with a hydroxyl group to form 8-hydroxyquinoline (8-HQ)—unlocks potent biological activity[6],[7].

The 8-OH group enables the molecule to act as a bidentate metal chelator, sequestering essential transition metals (like Cu²⁺ and Fe²⁺) required for bacterial metalloenzymes and biofilm matrix stability. Advanced derivatives, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, show extreme potency against persistent pathogens like Mycobacterium tuberculosis and Methicillin-Resistant Staphylococcus aureus (MRSA)[6].

Table 2: Antimicrobial Activity (MIC) of Quinoline Derivatives
CompoundM. tuberculosis (µM)S. aureus MRSA (µM)Primary Mechanism
8-Methylquinoline > 500> 500Baseline membrane disruption
8-Hydroxyquinoline (8-HQ) ~ 27.555.15Metal chelation, enzyme inhibition
5,7-Dichloro-8-hydroxy-2-methylquinoline 0.11.1Potent biofilm inhibition & dispersion
Experimental Protocol: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: To evaluate the antibacterial efficacy of highly hydrophobic quinoline derivatives without optical interference. Causality & Rationale: Quinoline derivatives often precipitate in aqueous media, causing false-positive optical density (OD) readings in standard spectrophotometric assays. To bypass this, Resazurin (Alamar Blue) is used. It is an oxidation-reduction indicator; metabolically active, viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, colorimetric proof of viability[6].

Self-Validating Workflow:

  • Inoculum Preparation: Culture S. aureus (MRSA) in Mueller-Hinton broth to log phase. Adjust to 1×106 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the quinoline compound (from 256 µM down to 0.1 µM).

  • Internal Controls (Validation):

    • Sterility Control: Media + Resazurin (Must remain blue; validates aseptic technique).

    • Growth Control: Bacteria + Media + Vehicle (Must turn pink; validates bacterial viability).

    • Reference Control: Ampicillin or Isoniazid (Benchmarks relative potency).

  • Incubation & Readout: Add 10 µL of 0.02% resazurin solution to all wells. Incubate at 37°C for 24 hours. The MIC is defined as the lowest concentration that prevents the color change from blue to pink.

Environmental Degradation and Microbial Metabolism

The environmental fate of methylquinolines is heavily dictated by their isomeric structure. In denitrifying biofilm systems, microorganisms (such as Pseudomonas species) initiate degradation via hydroxylation at the 2-position[8].

Because 8-MQ has an open 2-position, it is readily transformed into 8-methyl-2-quinolinone, which is subsequently hydrogenated at the C3/C4 positions to form 3,4-dihydro-8-methyl-2-quinolinone[8]. Conversely, 2-MQ is highly recalcitrant in these environments. The methyl group at the C2 position creates severe steric hindrance, blocking the initial enzymatic hydroxylation step and preventing degradation[8].

MicrobialDegradation MQ8 8-Methylquinoline (8-MQ) Hydroxylation Hydroxylation (Biofilm Microcosm) MQ8->Hydroxylation Susceptible MQ2 2-Methylquinoline (2-MQ) StericBlock Steric Blockage at C-2 Position MQ2->StericBlock Blocked HQ8 8-Methyl-2-quinolinone (Hydroxylated Metabolite) Hydroxylation->HQ8 Recalcitrant No Transformation (Recalcitrant) StericBlock->Recalcitrant Hydrogenation Hydrogenation at C-3/C-4 HQ8->Hydrogenation DHQ 3,4-Dihydro-8-methyl- 2-quinolinone Hydrogenation->DHQ Accumulates

Microbial degradation pathways of 8-MQ vs 2-MQ under nitrate-reducing conditions.

Sources

Validation

Comparative Cytotoxicity Studies of Novel Quinolinecarbaldehyde Derivatives: A Technical Guide

Introduction Quinolinecarbaldehyde derivatives, particularly those featuring an 8-hydroxy substitution, have emerged as highly privileged scaffolds in 1[1]. As a Senior Application Scientist overseeing preclinical screen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinolinecarbaldehyde derivatives, particularly those featuring an 8-hydroxy substitution, have emerged as highly privileged scaffolds in 1[1]. As a Senior Application Scientist overseeing preclinical screening, I have observed that the strategic placement of the aldehyde functional group provides a reactive handle for synthesizing Schiff bases and hydrazones, significantly amplifying their cytotoxic profiles against2[2]. This guide objectively compares the performance of novel quinolinecarbaldehyde derivatives, dissects their mechanisms of action, and provides field-proven, self-validating protocols for their synthesis and evaluation.

Mechanistic Causality: Why Quinolinecarbaldehydes Work

The cytotoxicity of 8-hydroxy-2-quinolinecarbaldehyde and its derivatives is not merely a function of structural bulk; it is fundamentally driven by their capacity to act as 3 (e.g., Cu²⁺, Zn²⁺, Fe²⁺)[3].

  • Redox Cycling & ROS Generation: Upon chelating intracellular copper, these complexes engage in redox cycling with local antioxidants like glutathione (GSH) and ascorbic acid. This depletes cellular antioxidant reserves and generates a lethal burst of Reactive Oxygen Species (ROS)[3].

  • Pathway Activation: The resulting oxidative stress induces DNA double-strand breaks and triggers caspase-independent cell death via the MAPK signaling pathway, effectively bypassing traditional 4 observed in many solid tumors[4].

MOA Q Quinolinecarbaldehyde Derivatives MC Intracellular Metal Chelation (Cu2+, Fe2+) Q->MC Cell Entry & Binding ROS ROS Generation & GSH Depletion MC->ROS Redox Cycling DNA DNA Double-Strand Breaks ROS->DNA Oxidative Stress MAPK MAPK Signaling Pathway Activation ROS->MAPK Signal Transduction DEATH Cell Death (Apoptosis / Paraptosis) DNA->DEATH Irreversible Damage MAPK->DEATH Caspase-Independent

Figure 1: Cytotoxic mechanism of quinolinecarbaldehyde derivatives via metal chelation and ROS.

Comparative Cytotoxicity Data

To objectively evaluate performance, we must compare the in vitro efficacy of quinolinecarbaldehyde derivatives against standard chemotherapeutics. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀ / MTS₅₀) across various cell lines. A critical metric here is the Selectivity Index (SI)—the ratio of toxicity in non-tumorous cells to tumor cells—which dictates the 5[5].

CompoundTarget Cell LineIC₅₀ / MTS₅₀ ValueReference DrugRef. Drug IC₅₀Key Observation
8-Hydroxy-2-quinolinecarbaldehyde Hep3B (Hepatocellular)6.25 ± 0.034 µg/mLSorafenib~5.2 µg/mLComparable efficacy to first-line targeted therapy[6].
8-Hydroxy-2-quinolinecarbaldehyde T-47D (Breast Cancer)12.5 - 25 µg/mLCisplatin~50 µg/mL~4-fold increase in cytotoxicity compared to Cisplatin[1].
Cu(II)-8HQ Hydrazone Complexes A-549 (Lung Cancer)1.4 nM - 32.1 µMCisplatinVariableMetal complexation drastically lowers IC₅₀ into the nanomolar range[3].
Isatin-Tethered Quinoline (Q8b) WI-38 (Non-tumorous lung)> 36.6 µMN/AN/AHigh Selectivity Index; minimal toxicity to healthy fibroblasts[7].

Self-Validating Experimental Protocols

As researchers, we must ensure our workflows are robust and reproducible. The following protocols are designed with built-in validation checkpoints to guarantee data integrity.

Protocol 1: Synthesis of 8-Hydroxy-2-quinolinecarbaldehyde via Mild Oxidation

Objective: To selectively oxidize 8-hydroxy-2-methylquinoline to its corresponding aldehyde without over-oxidizing to the carboxylic acid[2].

Causality & Design: We utilize Selenium dioxide (SeO₂) as the oxidant. SeO₂ is specifically chosen for its high chemoselectivity toward allylic and benzylic methyl groups. Using a harsher oxidant (like KMnO₄) would irreversibly push the reaction to the carboxylic acid, destroying the reactive aldehyde handle needed for downstream hydrazone synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 8-hydroxy-2-methylquinoline in a 50:1 (v/v) mixture of dioxane and water[6]. Causality: The trace water is essential to hydrolyze the intermediate selenite ester.

  • Oxidation: Add 1.2 equivalents of SeO₂. Fit the round-bottom flask with a reflux condenser and heat to reflux[6].

  • Self-Validation (Monitoring): Maintain reflux for 24 hours. Continuously monitor the reaction via Thin-Layer Chromatography (TLC). Validation Check: The disappearance of the starting material spot and the appearance of a distinct, UV-active aldehyde spot confirms successful conversion without over-oxidation.

  • Purification: Cool to room temperature, remove the solvent under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate gradient) to isolate the solid product[6].

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: To quantify the antiproliferative effects of the synthesized derivatives[6].

Causality & Design: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases. This directly correlates absorbance with the number of viable, metabolically active cells[8].

Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (Serial Dilutions) S1->S2 S3 MTT Incubation (4 hours, 37°C) S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Reading (Microplate Reader) S4->S5 S6 IC50 & SI Calculation S5->S6

Figure 2: Self-validating high-throughput MTT cytotoxicity assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed carcinoma cells (e.g., Hep3B, T-47D) in 96-well plates at 5,000–10,000 cells/well. Incubate for 24 hours at 37°C (5% CO₂) to allow attachment[6].

  • Treatment & Self-Validating Matrix: Prepare serial dilutions of the quinolinecarbaldehyde derivatives. Validation Check: Include a vehicle control (<0.5% DMSO) to establish 100% baseline viability, a positive control (e.g., Sorafenib) to confirm assay sensitivity, and a cell-free blank to subtract background absorbance[5][6].

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well; incubate for exactly 4 hours[6]. Causality: This specific timeframe prevents oversaturation of formazan production, ensuring the readout remains in the linear dynamic range.

  • Solubilization & Readout: Remove the medium, add 150 µL of solubilization buffer (DMSO or SDS/HCl) to dissolve the crystals, and measure absorbance via a microplate reader[6]. Calculate IC₅₀ using non-linear regression analysis.

Conclusion

Quinolinecarbaldehyde derivatives, particularly 8-hydroxy variants and their metal complexes, represent a highly potent class of cytotoxic agents. By leveraging intracellular metal chelation and ROS-mediated pathways, they offer a compelling alternative to traditional platinum-based chemotherapeutics. For drug development professionals, strict adherence to self-validating synthetic and biological assays is paramount to accurately determining their therapeutic window and advancing these novel scaffolds toward clinical viability.

References

  • Title: An In-depth Technical Guide to 2-Methyl-8-quinolinecarboxaldehyde: Synthesis, Properties, and Potential Applications.
  • Title: Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • Title: Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives.
  • Title: QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones.
  • Title: Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes.
  • Title: Development of Novel Isatin-Tethered Quinolines as Anti-Tubercular Agents against Multi and Extensively Drug-Resistant Mycobacterium tuberculosis.
  • Title: Cancer Cell Resistance Against the Clinically Investigated Thiosemicarbazone COTI-2 Is Based on Formation of Intracellular Copper Complex Glutathione Adducts and ABCC1-Mediated Efflux.
  • Title: Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.

Sources

Comparative

A Comparative Guide to Metal Chelation: 8-Hydroxyquinoline vs. 8-Methylquinoline-2-carbaldehyde

A Senior Application Scientist's Field-Proven Insights into Ligand Selection and Characterization For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into Ligand Selection and Characterization

For researchers, scientists, and professionals in drug development, the selection of an appropriate metal chelator is a critical decision that can profoundly impact the efficacy and specificity of a therapeutic or diagnostic agent. Among the myriad of available ligands, quinoline derivatives have long been a subject of intense investigation due to their robust coordination chemistry and diverse biological activities. This guide provides an in-depth, data-driven comparison of two such derivatives: the archetypal chelator, 8-hydroxyquinoline, and the less-explored 8-Methylquinoline-2-carbaldehyde.

While 8-hydroxyquinoline is a well-characterized and potent bidentate chelating agent, a comprehensive analysis of the metal-binding capabilities of 8-Methylquinoline-2-carbaldehyde is hampered by a notable scarcity of direct experimental data in the peer-reviewed literature. Consequently, this guide will present a thorough examination of the established chelating prowess of 8-hydroxyquinoline, supported by extensive experimental evidence. This will be followed by a theoretical exploration of the potential of 8-Methylquinoline-2-carbaldehyde as a chelator, primarily through its conversion to Schiff base derivatives, a common strategy to impart chelating properties to aldehyde-containing molecules.

The Foundational Chelator: 8-Hydroxyquinoline (8HQ)

8-Hydroxyquinoline, also known as oxine, is a small, planar molecule that has been extensively studied for its potent metal-chelating abilities.[1][2][3] Its efficacy stems from the strategic positioning of a hydroxyl group at the 8-position and the nitrogen atom within the quinoline ring. This arrangement allows for the formation of a stable five-membered ring upon coordination with a metal ion, a phenomenon known as the chelate effect.[4] This structural advantage makes 8-hydroxyquinoline a powerful bidentate ligand for a wide array of metal ions.[2][3]

The strength of the interaction between a ligand and a metal ion is quantified by the stability constant (log K), with higher values indicating a more stable complex. The table below summarizes the stability constants for 8-hydroxyquinoline with several divalent metal ions, underscoring its strong binding affinity.

Chelating AgentMetal Ionlog K1log K2Overall Stability (log β2)
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺8.07.015.0

Table 1: Stability constants of 8-hydroxyquinoline with various divalent metal ions. The data highlights the high affinity of 8HQ for these metals, particularly copper.

The chelation of a metal ion by 8-hydroxyquinoline is a well-understood process, as illustrated in the following diagram:

G cluster_0 Chelation by 8-Hydroxyquinoline cluster_1 cluster_2 M M²⁺ N1 N M->N1 O1 O M->O1 N2 N M->N2 O2 O M->O2

Caption: Chelation of a metal ion (M²⁺) by two molecules of 8-hydroxyquinoline.

The Potential Chelator: 8-Methylquinoline-2-carbaldehyde

In contrast to the extensive body of research on 8-hydroxyquinoline, there is a significant lack of direct experimental data on the metal chelation efficiency of 8-Methylquinoline-2-carbaldehyde. Its structure, featuring a methyl group at the 8-position and a carbaldehyde group at the 2-position, does not possess the same pre-organized bidentate character as 8-hydroxyquinoline. The quinoline nitrogen and the aldehyde oxygen are not ideally positioned for the formation of a stable chelate ring.

However, the presence of the reactive aldehyde group provides a facile route to derivatives with potent chelating capabilities.[1] Specifically, 8-Methylquinoline-2-carbaldehyde can readily undergo condensation reactions with primary amines to form Schiff bases.[5][6] These Schiff base ligands often exhibit enhanced coordination properties, with the imine nitrogen and the quinoline nitrogen acting as the donor atoms for metal chelation.[5][7]

Given the absence of stability constants for 8-Methylquinoline-2-carbaldehyde, a direct comparison with 8-hydroxyquinoline is not possible. However, we can infer its potential by examining the stability of complexes formed by Schiff bases derived from a similar precursor, 2-carbaldehyde-8-hydroxyquinoline.

LigandMetal Ionlog K1log K2Overall Stability (log β)Reference
Schiff base of 2-carbaldehyde-8-hydroxyquinoline with a morpholine-containing amineCu²⁺10.28.518.7[8]
Zn²⁺7.86.514.3[8]
Schiff base of 2-carbaldehyde-8-hydroxyquinoline with a piperidine-containing amineCu²⁺10.58.919.4[8]
Zn²⁺8.16.814.9[8]

Table 2: Stability constants of Schiff base derivatives of 2-carbaldehyde-8-hydroxyquinoline. This data suggests that Schiff bases derived from quinoline aldehydes can form stable metal complexes, although their stability is generally lower than that of 8-hydroxyquinoline.

The hypothetical chelation of a metal ion by a Schiff base derivative of 8-Methylquinoline-2-carbaldehyde is depicted below:

G cluster_0 Hypothetical Chelation by a Schiff Base Derivative cluster_1 M M²⁺ N_quinoline N (quinoline) M->N_quinoline N_imine N (imine) M->N_imine

Caption: Hypothetical chelation by a Schiff base of 8-Methylquinoline-2-carbaldehyde.

Experimental Protocols for Evaluating Metal Chelation Efficiency

To ensure the scientific integrity of any comparison, rigorous experimental validation is paramount. The following are standard, field-proven protocols for determining the metal chelation efficiency of a given ligand.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal-ligand complexes.[9][10] The principle lies in monitoring the change in pH of a solution containing the ligand and a metal ion as a standardized base is added.

Experimental Workflow:

G A Prepare Solutions: - Ligand - Metal Salt - Standard Acid - Standard Base - Background Electrolyte B Calibrate pH Electrode A->B C Titrate Ligand Alone with Standard Base B->C D Titrate Ligand + Metal with Standard Base B->D E Record pH vs. Volume of Base Added C->E D->E F Calculate Protonation Constants of the Ligand E->F G Calculate Stability Constants of the Metal-Ligand Complex E->G

Caption: Workflow for potentiometric determination of stability constants.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the ligand, the metal salt of interest, a strong acid (e.g., HCl), and a strong, carbonate-free base (e.g., NaOH). A background electrolyte (e.g., KCl) is used to maintain a constant ionic strength.[10]

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Ligand Protonation Constants: Titrate a solution of the ligand and strong acid with the standardized base. This allows for the determination of the ligand's protonation constants.

  • Metal-Ligand Stability Constants: Titrate a solution containing the ligand, metal salt, and strong acid with the standardized base.

  • Data Analysis: The titration data (pH versus volume of base added) is analyzed using specialized software to calculate the stepwise and overall stability constants of the metal-ligand complexes.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a valuable technique for studying metal chelation, particularly when the formation of the complex results in a change in the absorption spectrum.[11][12]

Experimental Workflow:

G A Prepare Solutions: - Ligand - Metal Salt B Record UV-Vis Spectrum of Ligand Alone A->B C Titrate Ligand with Increasing Concentrations of Metal Salt A->C E Analyze Spectral Changes (e.g., Job's Plot, Mole-Ratio Method) B->E D Record UV-Vis Spectrum after Each Addition C->D D->E F Determine Stoichiometry and Stability Constant E->F

Caption: Workflow for UV-Vis spectrophotometric analysis of metal chelation.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the ligand and the metal salt in a suitable solvent.

  • Ligand Spectrum: Record the UV-Vis absorption spectrum of the ligand solution.

  • Titration: Incrementally add the metal salt solution to the ligand solution, recording the UV-Vis spectrum after each addition until no further spectral changes are observed.

  • Data Analysis: Analyze the changes in absorbance at a specific wavelength to determine the stoichiometry of the complex (e.g., using a Job's plot or the mole-ratio method). The stability constant can be calculated from the titration data.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method for studying metal chelation, especially when the ligand or the resulting complex is fluorescent.[3][13] Chelation can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off").

Experimental Workflow:

G A Prepare Solutions: - Fluorescent Ligand - Metal Salt B Determine Excitation and Emission Wavelengths of Ligand A->B C Titrate Ligand with Increasing Concentrations of Metal Salt A->C D Record Fluorescence Spectrum after Each Addition B->D C->D E Analyze Changes in Fluorescence Intensity D->E F Determine Binding Constant and Stoichiometry E->F

Caption: Workflow for fluorescence spectroscopic analysis of metal chelation.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the fluorescent ligand and the metal salt.

  • Spectral Characterization: Determine the optimal excitation and emission wavelengths for the ligand.

  • Titration: Add increasing concentrations of the metal salt to the ligand solution and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity against the metal ion concentration. This data can be used to determine the binding constant and the stoichiometry of the complex.

Conclusion

This guide has provided a comprehensive comparison of the metal chelation efficiency of 8-hydroxyquinoline and 8-Methylquinoline-2-carbaldehyde. The available experimental data unequivocally establishes 8-hydroxyquinoline as a potent and versatile chelating agent for a wide range of metal ions. In contrast, the chelating properties of 8-Methylquinoline-2-carbaldehyde remain largely unexplored.

However, the presence of a reactive aldehyde group in 8-Methylquinoline-2-carbaldehyde opens up avenues for the synthesis of Schiff base derivatives with potentially significant metal-binding capabilities. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the chelation efficiency of such novel compounds.

For professionals in drug development and related fields, the choice between a well-established chelator like 8-hydroxyquinoline and a novel, yet uncharacterized, ligand will depend on the specific application. While 8-hydroxyquinoline offers predictability and a wealth of supporting data, the exploration of new ligands like derivatives of 8-Methylquinoline-2-carbaldehyde may lead to the discovery of chelators with unique selectivity, pharmacokinetic properties, or biological activities.

References

  • 2-Chloro-8-methylquinoline-3-carbaldehyde - PMC. (URL: [Link])

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC. (URL: [Link])

  • Stability constants of complexes - Wikipedia. (URL: [Link])

  • Stability of Metal Complexes - IntechOpen. (URL: [Link])

  • Stability constants of mixed ligand complexes of transition metal (ii) ions with 2-{(e) - SciSpace. (URL: [Link])

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
  • UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform.. (URL: [Link])

  • Stability Constants of Metal Complexes in Solution - Semantic Scholar. (URL: [Link])

  • Potentiometric Studies on Chelation of Cu(II), Ni(II), Co(II) and Fe(II) with o-Vanillinsemicarbazone. (URL: [Link])

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC. (URL: [Link])

  • Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands - IJTSRD. (URL: [Link])

  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp - NECTAR COST. (URL: [Link])

  • Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles - MDPI. (URL: [Link])

  • Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (URL: [Link])

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (URL: [Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (URL: [Link])

  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (URL: [Link])

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing). (URL: [Link])

Sources

Validation

Advanced Comparison Guide: Antibacterial Efficacy and Mechanisms of 8-Hydroxyquinoline Derivatives

As antimicrobial resistance (AMR) continues to erode the efficacy of standard antibiotic therapies, drug development professionals are increasingly revisiting privileged scaffolds to discover novel therapeutics. Among th...

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Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) continues to erode the efficacy of standard antibiotic therapies, drug development professionals are increasingly revisiting privileged scaffolds to discover novel therapeutics. Among these, 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as highly potent candidates.

This guide provides an in-depth technical comparison of 8-HQ derivatives, analyzing their structure-activity relationships (SAR), comparative minimum inhibitory concentrations (MIC), and the underlying causality of their mechanisms of action. Furthermore, it establishes a self-validating experimental framework for accurately evaluating these highly lipophilic metal chelators in the laboratory.

Mechanistic Causality: The "Trojan Horse" Ionophore Strategy

Unlike traditional antibiotics that target specific cell wall proteins or ribosomal subunits, 8-HQ derivatives operate primarily as ionophores . Their antibacterial efficacy is intrinsically tied to their ability to manipulate transition metals (Fe³⁺, Cu²⁺, Zn²⁺).

According to comprehensive reviews in the 1[1], the 8-HQ nucleus acts as a bidentate ligand. Extracellularly, it chelates metals, depriving bacteria of essential nutrients. However, the true bactericidal event occurs intracellularly. The resulting 8-HQ-metal complex is highly lipophilic, allowing it to easily permeate the bacterial lipid bilayer. Once inside, the complex disrupts intracellular metal homeostasis. As detailed in2[2], the release of Fe²⁺/Fe³⁺ triggers the Fenton reaction , producing a lethal burst of Reactive Oxygen Species (ROS) that irreversibly damages bacterial DNA and proteins. Additionally, 8-HQ has been shown to inhibit RNA synthesis and methionine aminopeptidases[3][4].

MOA HQ 8-Hydroxyquinoline (Lipophilic Scaffold) Complex Lipophilic Metal Complex (Ionophore Action) HQ->Complex Chelation Metal Extracellular Metals (Fe3+, Cu2+, Zn2+) Metal->Complex Membrane Bacterial Cell Membrane (Permeation) Complex->Membrane Intracellular Intracellular Metal Release (Homeostasis Disruption) Membrane->Intracellular Fenton Fenton Reaction (ROS Generation) Intracellular->Fenton Fe2+ release Death Bacterial Cell Death (DNA/Protein Damage) Fenton->Death

Fig 1: Dual mechanism of 8-HQ derivatives via metal chelation and ROS generation.

Comparative Efficacy and SAR Insights

The antibacterial spectrum of 8-HQ can be drastically tuned via structural substitutions. Research published in 5[5] establishes the baseline efficacy of the parent 8-HQ compound. By modifying the C5 and C7 positions, researchers have developed highly potent derivatives.

Structure-Activity Relationship (SAR) Guidelines:
  • C5 and C7 Halogenation (e.g., Clioquinol): The addition of electron-withdrawing halogens (Chlorine, Iodine) significantly increases the partition coefficient (LogP). This enhanced lipophilicity drives rapid accumulation within the cell membrane, making these derivatives exceptionally potent against Gram-positive pathogens like Methicillin-Resistant S. aureus (MRSA)[1].

  • C2 Substitutions: Adding bulky alkyl or aryl groups at the C2 position generally decreases antibacterial activity. Causality: Steric hindrance at the C2 position physically blocks the nitrogen and oxygen atoms from efficiently coordinating with transition metals, neutralizing the drug's core ionophore mechanism[1].

  • Pre-formed Metal Complexes (e.g., Fe(8-hq)3): Synthesizing 8-HQ directly with Iron(III) creates a "Trojan Horse" complex. This overcomes resistance mechanisms, delivering iron directly into the bacteria to force a lethal ROS burst[2].

Quantitative Efficacy Comparison
CompoundSubstitutionTarget Pathogen FocusMIC Range (µM)Mechanistic Highlight
8-Hydroxyquinoline (8-HQ) None (Parent)S. aureus, C. albicans13.7 - 27.5Baseline metal chelator; moderate membrane permeability.
Clioquinol 5-Cl, 7-IMRSA, Dermatophytes0.1 - 2.0High lipophilicity; rapid intracellular accumulation.
Nitroxoline 5-NO₂E. coli, N. gonorrhoeae2.0 - 16.0Clinically approved for UTIs; disrupts biofilm formation.
Fe(8-hq)₃ Complex Fe³⁺ ChelateMupirocin-Resistant MRSA2.0 - 16.0"Trojan Horse" delivery of Fe³⁺; triggers lethal ROS bursts.

Self-Validating Experimental Protocols

Evaluating lipophilic metal chelators requires strict deviations from standard microbiological assays. Standard optical density (OD₆₀₀) readings are frequently confounded by the precipitation of highly lipophilic 8-HQ derivatives in aqueous media. To ensure data integrity, the following self-validating workflow must be employed.

Workflow Inoculum 1. Inoculum Preparation (Log-phase, 5x10^5 CFU/mL) Dilution 2. Serial Microdilution (Test compounds + CAMHB) Inoculum->Dilution Standardize Incubation 3. Incubation (37°C, 18-24 hrs) Dilution->Incubation Resazurin 4. Resazurin Assay (Redox Viability Indicator) Incubation->Resazurin Add dye MIC 5. MIC Determination (Lowest conc. without color change) Resazurin->MIC TimeKill 6. Time-Kill Kinetics (Assess bactericidal efficacy) MIC->TimeKill Select conc. (1x, 2x, 4x MIC)

Fig 2: Self-validating experimental workflow for evaluating 8-HQ antibacterial efficacy.

Protocol: Resazurin-Assisted Broth Microdilution & Time-Kill Kinetics

Phase 1: Preparation & Cation Standardization

  • Media Preparation: Use strictly Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Standard MHB has highly variable calcium and magnesium levels. Because 8-HQ derivatives are potent chelators, excess ambient cations will prematurely complex with the drug, artificially inflating the MIC. CAMHB standardizes divalent cations (Ca²⁺ 20-25 mg/L, Mg²⁺ 10-12.5 mg/L), ensuring the drug remains uncomplexed until it reaches the bacterial target.

  • Compound Solubilization: Dissolve 8-HQ derivatives in 100% DMSO, then dilute in CAMHB (ensuring final DMSO concentration in the well is <1%).

    • Causality: Exceeding 1% DMSO induces solvent-mediated bacterial toxicity, invalidating the assay.

Phase 2: Inoculation & Self-Validation Matrix 3. Inoculum Standardization: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard, yielding ~5 × 10⁵ CFU/mL. 4. Plate Setup (96-well microtiter):

  • Test Wells: Serial two-fold dilutions of the 8-HQ derivative + inoculum.

  • Validation Control 1 (Sterility): CAMHB only (Validates no environmental contamination).

  • Validation Control 2 (Growth): CAMHB + inoculum + 1% DMSO (Validates that the solvent is non-toxic and bacteria are viable).

  • Validation Control 3 (QC Reference): Vancomycin + inoculum (Validates the susceptibility of the specific bacterial batch against known clinical breakpoints).

Phase 3: Resazurin-Assisted MIC Determination 5. Incubation: Incubate plates at 37°C for 18-24 hours. 6. Metabolic Indicator Addition: Add 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Causality: Lipophilic 8-HQ complexes often precipitate, creating turbidity that mimics bacterial growth. Resazurin bypasses this physical artifact by measuring metabolism; viable cells reduce the blue resazurin to fluorescent pink resorufin. The MIC is strictly defined as the lowest concentration well that remains blue[3].

Phase 4: Time-Kill Kinetics (Pharmacodynamics) 7. Execution: Transfer aliquots from wells at 1x, 2x, and 4x MIC at specific time intervals (0, 2, 4, 8, 24 hours). Plate on agar to determine CFU/mL.

  • Causality: MIC only indicates growth inhibition (bacteriostatic effect). Time-kill assays are required to prove if the ROS-generation mechanism is actively bactericidal (defined as a ≥3-log₁₀ reduction in CFU/mL over 24 hours).

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)
  • Antibacterial activity of the micro and nanostructures of the optical material tris(8-hydroxyquinoline)
  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes Source: Science Alert URL
  • What is the mechanism of action of 8-Hydroxyquinoline Source: ChemicalBook URL

Sources

Safety & Regulatory Compliance

Safety

8-Methylquinoline-2-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with the critical operational, safety, and disposal procedures for 8-Methylquinoline-2-carbaldehy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with the critical operational, safety, and disposal procedures for 8-Methylquinoline-2-carbaldehyde (CAS 38462-77-0).

To ensure laboratory safety and environmental compliance, this guide moves beyond basic instructions to explain the mechanistic causality behind each safety requirement, ensuring that your laboratory workflows are both self-validating and fully compliant with environmental regulations.

Operational Profile & Chemical Causality

8-Methylquinoline-2-carbaldehyde is a highly valuable heterocyclic building block used in pharmaceutical synthesis. However, its molecular structure dictates specific handling precautions. The aldehyde group is highly reactive and prone to oxidation, while the quinoline core is lipophilic, allowing it to easily penetrate the lipid bilayers of human skin. This lipophilicity is the primary mechanism behind its classification as a skin and mucosal irritant according to the [1].

Quantitative Safety & Hazard Data
Property / HazardValue / ClassificationCausality / Operational Implication
CAS Number 38462-77-0Unique identifier required for EHS inventory and RCRA waste manifesting.
Physical State Yellow Solid (Powder)Melting point 78–79 °C[2]. Prone to aerosolization; mandates handling in a draft-free enclosure or fume hood.
GHS Pictogram GHS07 (Exclamation Mark)Indicates acute toxicity and immediate irritation potential[1].
Hazard Statements H315, H319, H335Causes skin, eye, and respiratory irritation[1]. Dictates the necessity of impermeable nitrile PPE.
Precautionary Codes P261, P280, P305+P351Avoid breathing dust; wear protective gear; requires immediate access to an eyewash station[1].
Storage Temp Room Temperature (RT)Stable under ambient conditions[1], but must be stored under an inert atmosphere (e.g., Argon) to prevent aldehyde oxidation.

Standard Operating Procedure (SOP): Safe Handling Workflow

Every handling step must be a self-validating system to ensure operator safety and chemical integrity.

Step 1: Engineering Controls & PPE Verification

  • Action: Conduct all operations inside a certified chemical fume hood. Wear standard laboratory PPE, including double nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Causality: 8-Methylquinoline-2-carbaldehyde carries the H335 hazard (respiratory irritation)[1]. The fine powder can easily aerosolize during transfer.

  • Validation Check: Verify the fume hood monitor before unsealing the bottle; ensure the face velocity is between 80–120 feet per minute (fpm).

Step 2: Weighing and Transfer

  • Action: Use a static-dissipative weighing boat and a grounded stainless-steel spatula.

  • Causality: Static charge can cause the fine yellow solid[2] to repel and disperse, leading to inhalation exposure or contamination of the analytical balance.

  • Validation Check: Observe the powder's behavior. If it clings aggressively to the spatula, use an anti-static gun (Zerostat) on the weigh boat before proceeding.

Step 3: Post-Handling Decontamination

  • Action: Rinse all spatulas and glassware with a polar organic solvent (e.g., acetone or ethyl acetate), followed by a standard Alconox and water wash.

  • Causality: The compound is largely insoluble in water but highly soluble in organic solvents. Acetone effectively solubilizes the lipophilic quinoline core.

  • Validation Check: Visually inspect the glassware. Ensure no yellow residue remains before moving the equipment to the aqueous washing station.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent cross-contamination.

Step 1: Containment & Isolation

  • Action: Immediately halt all nearby ventilation fans (excluding the fume hood) to prevent the dust from spreading.

  • Causality: Dry sweeping aerosolizes the irritant powder, maximizing the H335 inhalation hazard[1].

  • Validation Check: Ensure the perimeter of the spill is visually secured and laboratory personnel are cleared from the immediate 5-foot radius.

Step 2: Neutralization & Absorption

  • Action: For solid spills, cover the powder with a damp paper towel (moistened with water or ethanol) to suppress dust, then carefully wipe it up. For liquid solution spills, deploy an inert absorbent like vermiculite.

  • Causality: Wetting the powder increases its mass and cohesion, neutralizing the aerosolization risk.

Step 3: Decontamination

  • Action: Wash the spill surface with an acetone-soaked rag, followed by soap and water. Place all cleanup materials into a secondary containment bag.

Proper Disposal Procedures

Because 8-Methylquinoline-2-carbaldehyde contains an aromatic nitrogen ring, it cannot be disposed of in standard municipal waste or aqueous drains. It must be processed according to .

Step 1: Liquid Waste Segregation

  • Action: Separate reaction filtrates into "Halogenated" or "Non-Halogenated" waste streams based on the primary solvent used during your synthesis.

  • Causality: If the aldehyde is dissolved in halogenated solvents (e.g., Dichloromethane), the waste requires specific high-temperature incineration to scrub hydrochloric acid (HCl) byproducts and prevent the formation of toxic dioxins.

  • Validation Check: Review the solvent log on the waste carboy. If the halogen content exceeds 1%, it must be routed to the Halogenated stream.

Step 2: Solid Waste Containerization

  • Action: Place all contaminated consumables (weigh boats, Kimwipes, gloves) into a dedicated, double-bagged solid hazardous waste bin.

  • Causality: Residual chemical on consumables can off-gas or transfer to the skin (H315)[1] if left in open municipal trash.

  • Validation Check: Seal the bag and ensure no chemical odor is detectable outside the primary container.

Step 3: Labeling and RCRA Manifesting

  • Action: Affix a GHS-compliant hazardous waste label, explicitly writing "8-Methylquinoline-2-carbaldehyde" and checking the "Toxic" and "Irritant" boxes.

  • Causality: Generic labels (e.g., "Organic Waste") violate RCRA guidelines and endanger downstream Environmental Health and Safety (EHS) personnel who must know the exact nitrogen-containing nature of the waste to select the correct destruction method.

Step 4: High-Temperature Incineration (EHS Handoff)

  • Action: Transfer the manifested waste to EHS for commercial high-temperature incineration.

  • Causality: Standard disposal methods can release toxic nitrogen oxides (NOx) due to the quinoline ring. High-temperature incineration (>1000°C) with exhaust scrubbing ensures the complete thermal destruction of the molecule into harmless N₂, CO₂, and H₂O.

Waste Segregation Workflow

G Start Waste Generation: 8-Methylquinoline-2-carbaldehyde Liquid Liquid Waste (Reaction Mixtures/Solvents) Start->Liquid Solid Solid Waste (Powder/Contaminated PPE) Start->Solid NonHal Non-Halogenated Waste (e.g., EtOAc, EtOH) Liquid->NonHal < 1% Halogens Hal Halogenated Waste (e.g., DCM, Chloroform) Liquid->Hal > 1% Halogens SolidBin Solid Hazardous Waste (Double-bagged) Solid->SolidBin Consumables/Vials EHS EHS Manifesting & Secondary Containment NonHal->EHS Hal->EHS SolidBin->EHS Incineration High-Temperature Incineration (Thermal Destruction) EHS->Incineration EPA RCRA Compliant

Workflow for the segregation and disposal of 8-Methylquinoline-2-carbaldehyde waste.

References

  • Title: Iron/O2-Promoted C-H Bond Functionalization for the Exclusive Synthesis of 2-Quinoline Carboxaldehydes Source: ResearchGate URL: [Link]

  • Title: Hazardous Waste Management Guidelines Source: US Environmental Protection Agency (EPA) URL: [Link]

Sources

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